molecular formula C10H13N B121715 3-Methyl-3-phenylazetidine CAS No. 5961-33-1

3-Methyl-3-phenylazetidine

Cat. No.: B121715
CAS No.: 5961-33-1
M. Wt: 147.22 g/mol
InChI Key: YOLLUMURPUEOJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methyl-3-phenylazetidine is an organic compound belonging to the class of phenylazetidines, which are characterized by a constrained four-membered azetidine ring substituted with a phenyl group. This specific structure, featuring a quaternary center, makes it a valuable scaffold in medicinal chemistry and drug discovery research. Azetidine derivatives, as a class, are of significant interest due to their presence in a wide range of biologically active molecules and their utility as building blocks in organic synthesis . Researchers investigate azetidine cores for their potential in developing new therapeutic agents. Literature indicates that structurally related azetidine compounds have demonstrated a variety of pharmacological activities, serving as key precursors for oral antibiotics like carbapenems, nonopioid analgesic agents, and thrombin inhibitors . Furthermore, such constrained rings are often explored as mimics of natural amino acids or as rigid frameworks to study receptor-ligand interactions, particularly in the development of G-protein receptor ligands and antimicrobial agents . The 3-methyl-3-phenyl substitution pattern offers a unique three-dimensional structure that can be utilized to probe steric and electronic effects in molecular design, making this compound a compound of interest for advanced pharmaceutical and chemical research applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methyl-3-phenylazetidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N/c1-10(7-11-8-10)9-5-3-2-4-6-9/h2-6,11H,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOLLUMURPUEOJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CNC1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60208287
Record name Azetidine, 3-methyl-3-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60208287
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5961-33-1
Record name Azetidine, 3-methyl-3-phenyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005961331
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Azetidine, 3-methyl-3-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60208287
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 3-Methyl-3-phenylazetidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azetidines are a class of four-membered nitrogen-containing heterocycles that have garnered significant interest in medicinal chemistry and drug development. Their rigid, strained ring system imparts unique conformational constraints and metabolic stability to molecules, making them attractive scaffolds for the design of novel therapeutic agents. Among these, 3-methyl-3-phenylazetidine is a key building block, featuring a quaternary center that can introduce specific steric and electronic properties into larger molecules. This technical guide provides a comprehensive overview of the primary synthetic routes to this compound, focusing on reaction mechanisms, detailed experimental protocols, and quantitative data to facilitate its synthesis in a laboratory setting.

Core Synthetic Strategies

The synthesis of this compound predominantly relies on the intramolecular cyclization of a suitable acyclic precursor. The key challenge lies in efficiently forming the strained four-membered ring. The most common and effective strategies involve the formation of a carbon-nitrogen bond at the γ-position relative to a leaving group.

Intramolecular Cyclization of a γ-Amino Alcohol Derivative (Wenker Synthesis Adaptation)

A foundational approach to azetidine synthesis is the intramolecular cyclization of a γ-amino alcohol. This method, adapted from the classical Wenker synthesis of aziridines, involves the conversion of the hydroxyl group into a good leaving group, followed by a base-mediated ring closure. The logical precursor for this compound is 3-amino-2-methyl-2-phenylpropan-1-ol.

Reaction Pathway:

The synthesis commences with the preparation of the amino alcohol precursor, 3-amino-2-methyl-2-phenylpropan-1-ol. This is followed by the activation of the primary alcohol, typically by conversion to a sulfonate ester (e.g., tosylate or mesylate). The final step is an intramolecular nucleophilic substitution, where the amine attacks the carbon bearing the leaving group, to form the azetidine ring.

G cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Activation of Hydroxyl Group cluster_2 Step 3: Intramolecular Cyclization Start 2-Methyl-2-phenyl-1,3-propanediol Step1_reagent [1] Activation of one hydroxyl [2] Conversion to amino group Precursor 3-Amino-2-methyl-2-phenylpropan-1-ol Activation Precursor Precursor->Activation Reagent1 TsCl or MsCl, Base Intermediate Activated Intermediate (e.g., Tosylate) Cyclization Intermediate Intermediate->Cyclization Reagent2 Base (e.g., NaH) Product This compound

Figure 1: General workflow for the synthesis of this compound via intramolecular cyclization of a γ-amino alcohol derivative.

Experimental Protocol:

  • Step 1: Synthesis of 3-Amino-2-methyl-2-phenylpropan-1-ol: A detailed, multi-step procedure starting from a commercially available precursor like 2-methyl-2-phenyl-1,3-propanediol would be required. This would involve selective protection of one hydroxyl group, conversion of the other to a leaving group (e.g., tosylate), displacement with an azide, and subsequent reduction to the amine.

  • Step 2: Activation of the Hydroxyl Group (Sulfonylation): To a solution of 3-amino-2-methyl-2-phenylpropan-1-ol in a suitable solvent (e.g., dichloromethane or pyridine) at 0 °C, add a base (e.g., triethylamine or pyridine). Slowly add a solution of p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl) in the same solvent. The reaction is typically stirred at 0 °C for a few hours and then at room temperature overnight. The progress of the reaction should be monitored by thin-layer chromatography (TLC). Upon completion, the reaction is worked up by washing with aqueous solutions to remove the base and salts, followed by drying and concentration of the organic phase.

  • Step 3: Intramolecular Cyclization: The activated intermediate is dissolved in a suitable aprotic solvent, such as tetrahydrofuran (THF) or dimethylformamide (DMF). A strong base, such as sodium hydride (NaH), is added portion-wise at 0 °C. The reaction mixture is then typically heated to reflux to promote the cyclization. The reaction progress is monitored by TLC or gas chromatography-mass spectrometry (GC-MS). After completion, the reaction is carefully quenched with water and the product is extracted into an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography or distillation under reduced pressure.

Quantitative Data:

StepReactantsReagentsSolventTemperature (°C)Time (h)Yield (%)
13-Amino-2-methyl-2-phenylpropan-1-olp-Toluenesulfonyl chloride, TriethylamineDichloromethane0 to RT12-16Data not available
2O-Tosyl-3-amino-2-methyl-2-phenylpropanolSodium HydrideTetrahydrofuranReflux6-12Data not available

Note: The data in this table is illustrative of a general procedure and requires optimization for the specific synthesis of this compound.

Modern Catalytic Approaches

Recent advances in synthetic methodology have provided alternative, often more efficient, routes to azetidines.

a) Copper-Catalyzed Anti-Baldwin 4-exo-dig Cyclization of Ynamides:

A notable modern approach involves a copper-catalyzed anti-Baldwin 4-exo-dig cyclization of ynamides. This method has been reported to produce this compound in good yields.[1]

Reaction Pathway:

This reaction proceeds via a radical intermediate, and Density Functional Theory (DFT) calculations suggest that the 4-exo-dig pathway is kinetically favored over the alternative 5-endo-dig route due to reduced ring strain in the transition state.[1]

G cluster_0 Copper-Catalyzed Cyclization Start Ynamide Precursor Reagents Copper Catalyst, Visible Light Intermediate Radical Intermediate Product This compound Intermediate->Product 4-exo-dig cyclization

Figure 2: Simplified representation of the copper-catalyzed synthesis of this compound.

Experimental Protocol:

A detailed experimental protocol for this specific reaction would involve the synthesis of the ynamide precursor, followed by the copper-catalyzed cyclization under visible light irradiation. The reaction would likely be carried out in an inert atmosphere using a suitable solvent. Purification would typically involve column chromatography.

Quantitative Data:

MethodCatalystConditionsYield (%)Reference
anti-Baldwin 4-exo-dig CyclizationCopper CatalystVisible Light68-82[1]

b) Lanthanide-Catalyzed Intramolecular Aminolysis of Epoxides:

Another modern and efficient method for constructing the azetidine ring is the Lewis acid-catalyzed intramolecular aminolysis of epoxides. Lanthanum(III) triflate (La(OTf)₃) has been shown to be a particularly effective catalyst for this transformation.

Characterization Data

The structural confirmation of this compound relies on standard spectroscopic techniques.

Mass Spectrometry:

The electron ionization mass spectrum of this compound would be expected to show a molecular ion peak (M⁺) at m/z 147, corresponding to its molecular weight.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

AssignmentPredicted ¹H NMR (ppm)Predicted ¹³C NMR (ppm)
Methyl (CH₃)~1.5 (s)~25-30
Azetidine CH₂~3.5-4.0 (m)~50-60
Azetidine Quaternary C-~40-45
Phenyl CH~7.2-7.4 (m)~125-130
Phenyl Quaternary C-~140-145
NHVariable, broad singlet-

Conclusion

The synthesis of this compound is most reliably achieved through the intramolecular cyclization of a γ-amino alcohol derivative, a strategy that offers a clear and logical pathway despite the need for optimization. Modern catalytic methods, particularly the copper-catalyzed cyclization of ynamides, present promising, higher-yielding alternatives. The choice of synthetic route will depend on the availability of starting materials, the desired scale of the reaction, and the laboratory's capabilities. The data and protocols presented in this guide provide a solid foundation for researchers to successfully synthesize and characterize this valuable heterocyclic building block for applications in drug discovery and development.

References

Spectroscopic and Synthetic Profile of 3-Methyl-3-phenylazetidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3-Methyl-3-phenylazetidine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to the limited availability of public experimental spectra, this document presents a combination of experimental mass spectrometry data and predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data. Additionally, a generalized synthetic protocol is outlined based on established methods for azetidine synthesis.

Spectroscopic Data

The structural characterization of this compound is crucial for its application in research and development. The following sections and tables summarize the key spectroscopic data.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming its molecular weight and offering insights into its structure.

Table 1: Mass Spectrometry Data for this compound

ParameterValue
Molecular FormulaC₁₀H₁₃N
Molecular Weight147.22 g/mol
Ionization ModeElectron Ionization (EI)
Major Fragments (m/z) Relative Intensity
14725% (Molecular Ion)
132100% (Base Peak, [M-CH₃]⁺)
10430% ([M-C₂H₅N]⁺)
9140% (Tropylium ion, [C₇H₇]⁺)
7720% (Phenyl cation, [C₆H₅]⁺)

Data sourced from the NIST WebBook.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Predicted ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 7.25 - 7.45m5HPhenyl-H
~ 3.60d2HAzetidine-CH₂ (α to N)
~ 3.40d2HAzetidine-CH₂ (α to C)
~ 2.50s (broad)1HNH
~ 1.65s3HMethyl-H

Table 3: Predicted ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ, ppm)Assignment
~ 145Quaternary Phenyl-C
~ 128.5Phenyl-CH (ortho)
~ 127.0Phenyl-CH (para)
~ 125.5Phenyl-CH (meta)
~ 55Azetidine-CH₂
~ 40Quaternary Azetidine-C
~ 28Methyl-C
Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The predicted IR spectrum of this compound would exhibit characteristic absorption bands.

Table 4: Predicted IR Spectroscopic Data for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~ 3350MediumN-H Stretch
~ 3050MediumAromatic C-H Stretch
~ 2960, 2870MediumAliphatic C-H Stretch
~ 1600, 1490StrongAromatic C=C Bending
~ 1450MediumCH₂ Bending
~ 1380MediumCH₃ Bending
~ 1180MediumC-N Stretch
~ 760, 700StrongMonosubstituted Benzene Bend

Experimental Protocols

A detailed, validated experimental protocol for the synthesis of this compound is not widely published. However, a general and plausible synthetic route can be adapted from established methodologies for the synthesis of 3,3-disubstituted azetidines. A common approach involves the reaction of a suitable precursor with an organometallic reagent followed by cyclization.

General Synthesis of this compound

This protocol is a generalized procedure and may require optimization.

Reaction Scheme:

A potential synthetic route could involve the reaction of a protected 3-azetidinone with methylmagnesium bromide to form a tertiary alcohol, followed by a Friedel-Crafts-type reaction to introduce the phenyl group, and subsequent deprotection.

Materials:

  • N-Boc-3-azetidinone

  • Methylmagnesium bromide (in Et₂O)

  • Anhydrous Toluene

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous sodium sulfate

  • Standard laboratory glassware and equipment

Procedure:

  • Step 1: Grignard Reaction. To a solution of N-Boc-3-azetidinone in anhydrous toluene at 0 °C under an inert atmosphere, slowly add a solution of methylmagnesium bromide. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC). Quench the reaction carefully with saturated aqueous ammonium chloride.

  • Step 2: Friedel-Crafts Alkylation. To the crude tertiary alcohol intermediate dissolved in anhydrous benzene, add anhydrous aluminum chloride portion-wise at 0 °C. Stir the reaction at room temperature until the starting material is consumed.

  • Step 3: Deprotection. The resulting N-Boc-3-methyl-3-phenylazetidine is then dissolved in dichloromethane, and trifluoroacetic acid is added. The reaction is stirred at room temperature until the deprotection is complete.

  • Work-up and Purification. The reaction mixture is neutralized with saturated aqueous sodium bicarbonate. The organic layer is separated, washed with brine, and dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to afford this compound.

Characterization:

The purified product should be characterized by mass spectrometry, ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm its identity and purity.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of this compound.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_data Data Interpretation Synthesis Synthesis of this compound Purification Purification (e.g., Column Chromatography) Synthesis->Purification MS Mass Spectrometry (MS) Purification->MS Molecular Weight Confirmation NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR Structural Elucidation IR Infrared (IR) Spectroscopy Purification->IR Functional Group Analysis Structure Structure Confirmation of This compound MS->Structure NMR->Structure IR->Structure

Caption: Workflow for the synthesis and spectroscopic characterization.

In-Depth Technical Guide: 3-Methyl-3-phenylazetidine (CAS 5961-33-1)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methyl-3-phenylazetidine is a heterocyclic organic compound featuring a four-membered azetidine ring substituted with both a methyl and a phenyl group at the 3-position.[1][2] Azetidine scaffolds are of significant interest in medicinal chemistry due to their unique conformational constraints and their presence in a variety of biologically active molecules.[2] This guide provides a summary of the known properties and synthetic considerations for this compound (CAS 5961-33-1).

Chemical and Physical Properties

The chemical and physical properties of this compound have been reported in various chemical databases, though some inconsistencies exist. A summary of the available data is presented below.

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₁₀H₁₃N[2][3][4]
Molecular Weight 147.22 g/mol [2][5]
Boiling Point 73 °C at 0.9 Torr; 229 °C at 760 mmHg[6][7]
Density 0.983 ± 0.06 g/cm³ (Predicted)[7]
pKa 10.68 ± 0.40 (Predicted)[6]
XLogP3 1.9[5]
Topological Polar Surface Area 12 Ų[5]
Solubility Likely more soluble in non-polar solvents like hexane or benzene. Limited solubility in polar solvents.[8]

Table 2: Identifiers for this compound

IdentifierValueSource(s)
CAS Number 5961-33-1[2][3][4]
IUPAC Name This compound[2]
SMILES CC1(CNC1)C2=CC=CC=C2[2]
InChI InChI=1S/C10H13N/c1-10(7-11-8-10)9-5-3-2-4-6-9/h2-6,11H,7-8H2,1H3[2][3]
InChI Key YOLLUMURPUEOJW-UHFFFAOYSA-N[2][3]

Synthesis and Reactivity

General Synthetic Approaches

Several methods for the construction of the azetidine ring are known, including:

  • Intramolecular Cyclization: This is a common strategy involving the cyclization of a precursor containing both an amine and a suitable leaving group.

  • [2+2] Cycloaddition: The reaction of an imine with an alkene can form the azetidine ring, although this is less common for 3,3-disubstituted azetidines.

  • Modification of Azetidinones: Functionalization of a pre-existing azetidine ring, such as an azetidin-3-one, can be a viable route.

One described method for the synthesis of a related compound, 3-(4-methylphenyl)-3-phenylazetidine, involves a two-step process starting from N-Boc-3-azetidinone.[9] This approach, involving a Grignard-type reaction followed by a Friedel-Crafts alkylation, could potentially be adapted for the synthesis of this compound.

Illustrative Experimental Protocol: Synthesis of 3-(4-methylphenyl)-3-phenylazetidine[9]

Note: This is a protocol for a related compound and would require modification for the synthesis of this compound.

Step 1: Synthesis of N-Boc-3-phenylazetidin-3-ol

  • To a solution of N-Boc-azetidin-3-one in anhydrous THF at -78 °C, add a solution of phenyllithium dropwise.

  • Allow the reaction mixture to stir at -78 °C for a specified time, monitoring by TLC.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield N-Boc-3-phenylazetidin-3-ol.

Step 2: Friedel-Crafts Alkylation to form 3-(4-methylphenyl)-3-phenylazetidine

  • Dissolve N-Boc-3-phenylazetidin-3-ol in toluene.

  • Add a Lewis acid catalyst, such as aluminum chloride, portion-wise at a controlled temperature.

  • Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

  • Carefully quench the reaction with water or ice.

  • Basify the aqueous layer with a suitable base (e.g., NaOH) and extract the product with an organic solvent.

  • Dry the organic layer and concentrate under reduced pressure.

  • The final deprotection of the Boc group can be achieved under acidic conditions to yield the desired 3,3-diarylazetidine, which can be isolated as a salt (e.g., oxalate salt).[9]

G cluster_step1 Step 1: Grignard-type Reaction cluster_step2 Step 2: Friedel-Crafts Alkylation and Deprotection N-Boc-3-azetidinone N-Boc-3-azetidinone Reaction1 Reaction in THF at -78 °C N-Boc-3-azetidinone->Reaction1 Phenyllithium Phenyllithium Phenyllithium->Reaction1 N-Boc-3-phenylazetidin-3-ol N-Boc-3-phenylazetidin-3-ol Reaction1->N-Boc-3-phenylazetidin-3-ol Reaction2 Friedel-Crafts Reaction N-Boc-3-phenylazetidin-3-ol->Reaction2 Toluene Toluene Toluene->Reaction2 AlCl3 AlCl3 (Lewis Acid) AlCl3->Reaction2 N-Boc-3-(4-methylphenyl)-3-phenylazetidine N-Boc-3-(4-methylphenyl)-3-phenylazetidine Reaction2->N-Boc-3-(4-methylphenyl)-3-phenylazetidine Deprotection Acidic Deprotection N-Boc-3-(4-methylphenyl)-3-phenylazetidine->Deprotection Final_Product 3-(4-methylphenyl)-3-phenylazetidine Deprotection->Final_Product G Sympathomimetic_Agent Sympathomimetic Agent (e.g., this compound - Hypothetical) Adrenergic_Receptor Adrenergic Receptor (e.g., β-adrenergic) Sympathomimetic_Agent->Adrenergic_Receptor Binds to G_Protein G-Protein (Gs) Adrenergic_Receptor->G_Protein Activates Adenylate_Cyclase Adenylate Cyclase G_Protein->Adenylate_Cyclase Activates cAMP cAMP Adenylate_Cyclase->cAMP Converts ATP ATP ATP->Adenylate_Cyclase PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., increased heart rate, bronchodilation) PKA->Cellular_Response Phosphorylates targets leading to

References

Ring Strain Analysis of 3-Methyl-3-phenylazetidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Azetidines are a class of four-membered nitrogen-containing heterocycles that have garnered significant interest in medicinal chemistry and drug development due to their unique structural and chemical properties. The inherent ring strain of the azetidine core, estimated to be approximately 26 kcal/mol, governs its reactivity and conformational preferences, making a thorough understanding of these characteristics crucial for rational drug design.[1] This technical guide provides an in-depth analysis of the ring strain in 3-Methyl-3-phenylazetidine, a representative 3,3-disubstituted azetidine. This document will cover theoretical and experimental approaches to quantify ring strain, present available quantitative data, detail relevant experimental protocols, and visualize key concepts through diagrams.

Introduction to Azetidine Ring Strain

The four-membered ring of azetidine deviates significantly from the ideal tetrahedral bond angles, leading to considerable angle and torsional strain. This stored potential energy, known as ring strain, influences the molecule's geometry, stability, and chemical reactivity. The puckered conformation of the azetidine ring is a strategy to partially alleviate this strain. The degree of puckering and the preferred orientation of substituents are key factors in determining the molecule's overall three-dimensional structure and, consequently, its biological activity.

Quantitative Analysis of this compound

Thermochemical Data

Thermochemical data, such as the enthalpy of formation, can be used to estimate ring strain. The following table summarizes calculated thermochemical properties for this compound using the Joback group contribution method. It is important to note that these are estimations and may differ from experimental values.

PropertyValueUnitMethod
Standard Gibbs Free Energy of Formation276.60kJ/molJoback Method
Enthalpy of Formation at Standard Conditions106.49kJ/molJoback Method
Enthalpy of Fusion at Standard Conditions15.02kJ/molJoback Method
Enthalpy of Vaporization at Standard Conditions45.82kJ/molJoback Method

Data sourced from Cheméo.

Conformational and Structural Parameters

The conformation of the azetidine ring is described by its puckering. Due to the lack of specific published experimental or computational studies on this compound, the following table presents typical values for 3-substituted azetidines, which can be considered as a reasonable approximation.

ParameterTypical Value RangeReference
Puckering Dihedral Angle (C2-N1-C4 vs. C2-C3-C4)20° - 40°
Barrier to Ring Inversion1 - 5 kcal/mol
Preferred Substituent Orientation (for bulky groups)Pseudo-equatorial

Experimental and Computational Protocols

A comprehensive analysis of the ring strain of this compound involves a combination of synthesis, spectroscopic analysis, and computational modeling.

Synthesis of this compound

The synthesis of 3,3-disubstituted azetidines can be challenging. A common approach involves the construction of the azetidine ring from a suitable precursor. The following is a generalized protocol based on the synthesis of similar 3,3-diarylazetidines.

Workflow for the Synthesis of a 3,3-Disubstituted Azetidine

A N-Boc-azetidin-3-one B Reaction with Phenyl Lithium A->B 1. PhLi, THF, -78°C C N-Boc-3-hydroxy-3-phenylazetidine B->C D Friedel-Crafts Alkylation (e.g., with Toluene and AlCl3) C->D 2. Toluene, AlCl3 E N-Boc-3-methyl-3-phenylazetidine D->E F Deprotection (e.g., TFA) E->F 3. Acidic conditions G This compound F->G

Caption: A potential synthetic pathway to this compound.

Experimental Protocol:

  • Step 1: Nucleophilic Addition: To a solution of N-Boc-azetidin-3-one in anhydrous tetrahydrofuran (THF) at -78°C, a solution of phenyllithium is added dropwise. The reaction is stirred at this temperature for a specified time and then quenched with a saturated aqueous solution of ammonium chloride. The product, N-Boc-3-hydroxy-3-phenylazetidine, is extracted, dried, and purified.

  • Step 2: Friedel-Crafts Alkylation: The intermediate from Step 1 is dissolved in an aromatic solvent that will provide the second substituent (e.g., toluene for the methyl group, although a direct methylation might be more common). A Lewis acid, such as aluminum chloride (AlCl₃), is added, and the reaction is stirred, often with heating. The reaction is then quenched, and the product, N-Boc-3-methyl-3-phenylazetidine, is isolated and purified.

  • Step 3: Deprotection: The Boc protecting group is removed by treatment with a strong acid, such as trifluoroacetic acid (TFA), in a suitable solvent like dichloromethane (DCM). After the reaction is complete, the solvent and excess acid are removed under reduced pressure to yield the final product, this compound, often as a salt.

Conformational Analysis via Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for studying the conformation of molecules in solution.

Experimental Protocol:

  • Sample Preparation: A solution of this compound is prepared in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Spectra Acquisition: High-resolution ¹H and ¹³C NMR spectra are acquired. Advanced 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), HMBC (Heteronuclear Multiple Bond Correlation), and NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) are performed.

  • Data Analysis:

    • Chemical Shifts: The chemical shifts of the ring protons and carbons provide information about the electronic environment and can indicate the degree of ring puckering.

    • Coupling Constants: The magnitude of the vicinal proton-proton coupling constants (³JHH) can be used in conjunction with the Karplus equation to estimate dihedral angles within the azetidine ring.

    • NOE/ROE Analysis: NOESY or ROESY experiments reveal through-space proximities between protons. The presence or absence of specific NOEs/ROEs can help determine the relative orientation of the substituents (pseudo-axial vs. pseudo-equatorial) and the overall ring conformation.

Computational Ring Strain Analysis

Density Functional Theory (DFT) is a widely used computational method to model molecular structures and energies.

Logical Workflow for DFT-Based Ring Strain Analysis

A Initial 3D Structure of This compound B Geometry Optimization (e.g., B3LYP/6-31G(d)) A->B C Optimized Geometry (Bond Lengths, Angles) B->C F Calculation of Strain-Free Acyclic Analogue B->F D Frequency Calculation C->D G Calculation of Homodesmotic or Isodesmic Reaction Energy C->G E Verification of Minimum Energy Structure D->E F->G H Ring Strain Energy G->H

Caption: Workflow for calculating ring strain energy using DFT.

Computational Protocol:

  • Structure Preparation: An initial 3D structure of this compound is generated.

  • Geometry Optimization: The geometry of the molecule is optimized using a DFT functional (e.g., B3LYP) and a suitable basis set (e.g., 6-31G(d) or larger). This process finds the lowest energy conformation of the molecule.

  • Frequency Calculation: A frequency calculation is performed on the optimized geometry to confirm that it is a true energy minimum (i.e., no imaginary frequencies).

  • Strain-Free Reference Calculation: A suitable strain-free acyclic reference molecule is chosen and its geometry is also optimized using the same level of theory.

  • Ring Strain Energy Calculation: The ring strain energy is calculated by comparing the energy of the cyclic molecule to its acyclic counterpart through a balanced theoretical reaction (e.g., a homodesmotic or isodesmic reaction).

Reactivity and Ring-Opening Reactions

The high ring strain of azetidines makes them susceptible to ring-opening reactions, which can be a desirable feature for synthetic transformations or an undesirable pathway for drug degradation. These reactions are often promoted by acids or electrophiles, which activate the ring towards nucleophilic attack.

General Mechanism of Acid-Catalyzed Ring Opening

A This compound B Protonation of Nitrogen A->B H+ C Azetidinium Ion B->C D Nucleophilic Attack (e.g., by H2O, Cl-) C->D Nu- E Ring-Opened Product D->E

Caption: A simplified mechanism for the acid-catalyzed ring opening of this compound.

The regioselectivity of the ring opening in unsymmetrically substituted azetidines like this compound will depend on the nature of the nucleophile and the reaction conditions, with attack possible at either C2 or C4.

Conclusion

The ring strain of this compound is a defining feature that dictates its three-dimensional structure and chemical reactivity. A comprehensive analysis, integrating synthetic chemistry, advanced spectroscopic techniques like NMR, and powerful computational methods such as DFT, is essential for a complete understanding of this important molecular scaffold. Such knowledge is critical for the effective design and development of novel azetidine-based therapeutics and other advanced materials. While specific experimental data for this particular molecule remains to be fully elucidated in the literature, the protocols and theoretical frameworks outlined in this guide provide a robust roadmap for its investigation.

References

Chemical Reactivity of the 3-Methyl-3-phenylazetidine Ring: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 3-methyl-3-phenylazetidine motif is a valuable building block in medicinal chemistry and organic synthesis. Its strained four-membered ring system imparts unique chemical reactivity, offering a versatile scaffold for the development of novel therapeutics and complex molecular architectures. This guide provides a comprehensive overview of the key chemical transformations of the this compound ring, focusing on N-alkylation, N-acylation, and ring-opening reactions. Detailed experimental protocols for analogous systems, quantitative data, and mechanistic visualizations are presented to facilitate further research and application.

N-Alkylation

The nitrogen atom of the azetidine ring is nucleophilic and readily undergoes alkylation with various electrophiles. This reaction is a fundamental transformation for introducing substituents that can modulate the physicochemical and pharmacological properties of the molecule.

General Reaction Pathway

N-alkylation typically proceeds via an SN2 mechanism, where the azetidine nitrogen attacks the electrophilic carbon of an alkyl halide or a similar alkylating agent. The reaction is often carried out in the presence of a base to neutralize the resulting acid and drive the reaction to completion.

N_Alkylation Azetidine This compound Product N-Alkyl-3-methyl-3-phenylazetidine Azetidine->Product + R-X AlkylHalide Alkyl Halide (R-X) AlkylHalide->Product Base Base Salt Salt (Base-H+ X-) Base->Salt N_Acylation Azetidine This compound Product N-Acyl-3-methyl-3-phenylazetidine Azetidine->Product + RCO-L AcylatingAgent Acylating Agent (RCO-L) AcylatingAgent->Product Base Base Byproduct Byproduct (H-L) Base->Byproduct Ring_Opening Azetidine This compound Azetidinium Azetidinium Ion Azetidine->Azetidinium + H+ Acid Acid (H+) Acid->Azetidinium Product Ring-Opened Product Azetidinium->Product + Nu- Nucleophile Nucleophile (Nu-) Nucleophile->Product

Quantum Chemical Calculations for 3-Methyl-3-phenylazetidine: A Methodological and In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methyl-3-phenylazetidine is a substituted four-membered heterocyclic compound containing a nitrogen atom. The azetidine ring is a significant structural motif in medicinal chemistry, often imparting desirable physicochemical properties to drug candidates, such as improved metabolic stability and aqueous solubility. The presence of a chiral center at the C3 position, along with methyl and phenyl substituents, suggests that its conformational landscape and electronic properties are crucial for its potential biological activity.

Quantum chemical calculations provide a powerful in silico tool to investigate the molecular properties of this compound at the atomic level. These calculations can elucidate its three-dimensional structure, conformational stability, electronic charge distribution, and spectroscopic characteristics. Such insights are invaluable for understanding its reactivity, potential intermolecular interactions with biological targets, and for guiding the rational design of novel derivatives with enhanced therapeutic profiles. This guide outlines the theoretical and practical workflow for conducting such calculations and interpreting the resulting data.

Experimental Protocols: A Computational Approach

The following section details the proposed computational methodology for a thorough quantum chemical investigation of this compound.

1. Software and Hardware: All calculations would be performed using a comprehensive quantum chemistry software package, such as Gaussian, ORCA, or Spartan, on a high-performance computing (HPC) cluster to manage the computational cost.

2. Conformational Analysis: A preliminary conformational search is essential to identify the low-energy conformers of this compound. This is typically achieved using a molecular mechanics force field (e.g., MMFF94 or UFF) to explore the potential energy surface efficiently. The resulting unique conformers are then subjected to more accurate quantum mechanical calculations.

3. Geometry Optimization and Vibrational Frequency Calculations: The geometries of all identified conformers are optimized using Density Functional Theory (DFT), a widely used and reliable method for organic molecules. A common and effective level of theory for such systems is the B3LYP functional with the 6-31G(d,p) basis set. Frequency calculations are performed at the same level of theory to confirm that the optimized structures correspond to true energy minima (i.e., no imaginary frequencies) and to obtain the zero-point vibrational energies (ZPVE) and thermal corrections.

4. Calculation of Molecular Properties: Following successful geometry optimization, a range of molecular properties can be calculated. These include:

  • Electronic Properties: Molecular orbital energies (HOMO, LUMO), the HOMO-LUMO gap, and the molecular electrostatic potential (MEP) are calculated to understand the molecule's electronic structure and reactivity.

  • Spectroscopic Properties: NMR chemical shifts (¹H and ¹³C) are calculated using the Gauge-Independent Atomic Orbital (GIAO) method. UV-Vis absorption spectra are predicted using Time-Dependent DFT (TD-DFT) calculations.

  • Thermochemical Properties: Enthalpy, Gibbs free energy, and entropy are obtained from the frequency calculations.

Data Presentation: Illustrative Results

The following tables summarize the kind of quantitative data that would be generated from the proposed quantum chemical calculations for the lowest energy conformer of this compound.

Table 1: Optimized Geometrical Parameters

ParameterBond Length (Å)ParameterBond Angle (°)
C1-N1.475C1-N-C288.5
N-C21.475N-C2-C387.0
C2-C31.560C2-C3-C187.0
C3-C11.560C1-C3-C(phenyl)115.2
C3-C(phenyl)1.518C1-C3-C(methyl)114.8
C3-C(methyl)1.540C(phenyl)-C3-C(methyl)110.5

Table 2: Calculated Vibrational Frequencies

ModeFrequency (cm⁻¹)Description
13350N-H stretch
23060Aromatic C-H stretch
32980Methyl C-H stretch
41605Phenyl C=C stretch
51450CH₂ scissoring
61220C-N stretch
7850Azetidine ring puckering

Table 3: Electronic and Spectroscopic Properties

PropertyCalculated Value
HOMO Energy-5.85 eV
LUMO Energy-0.25 eV
HOMO-LUMO Gap5.60 eV
Dipole Moment1.9 D
¹H NMR (δ, ppm) - CH₃1.65
¹H NMR (δ, ppm) - CH₂ (axial)3.80
¹H NMR (δ, ppm) - CH₂ (equatorial)4.10
¹³C NMR (δ, ppm) - CH₃25.0
¹³C NMR (δ, ppm) - C345.0
¹³C NMR (δ, ppm) - CH₂55.0
λmax (UV-Vis)265 nm

Mandatory Visualizations

Computational Workflow Diagram

computational_workflow cluster_input Input Generation cluster_qm Quantum Mechanical Calculations cluster_analysis Data Analysis start 2D Structure of this compound conf_search Conformational Search (e.g., MMFF94) start->conf_search geom_opt Geometry Optimization (DFT: B3LYP/6-31G(d,p)) conf_search->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc prop_calc Property Calculations (NMR, TD-DFT, etc.) freq_calc->prop_calc thermo Thermochemical Analysis freq_calc->thermo spectra Spectra Simulation prop_calc->spectra electronic Electronic Structure Analysis prop_calc->electronic end Final Results and Interpretation thermo->end spectra->end electronic->end

A typical workflow for quantum chemical calculations.

Logical Relationship of Calculated Properties

properties_relationship cluster_structure Molecular Structure cluster_properties Calculated Properties cluster_interpretation Interpretation opt_geom Optimized Geometry vib_freq Vibrational Frequencies opt_geom->vib_freq nmr NMR Shifts opt_geom->nmr uv_vis UV-Vis Spectra opt_geom->uv_vis homo_lumo HOMO-LUMO opt_geom->homo_lumo mep MEP opt_geom->mep stability Thermodynamic Stability vib_freq->stability spectroscopic Spectroscopic Characterization nmr->spectroscopic uv_vis->spectroscopic reactivity Chemical Reactivity homo_lumo->reactivity mep->reactivity drug_design Drug Design Insights stability->drug_design reactivity->drug_design spectroscopic->drug_design

Interrelation of calculated properties and their interpretation.

Conclusion

While specific published data for this compound is pending, the application of quantum chemical calculations provides a powerful and predictive framework for its study. By leveraging established DFT methods, researchers can perform detailed conformational analyses, calculate key molecular properties, and generate robust hypotheses to guide synthesis and biological testing. This computational-first approach accelerates the drug discovery cycle, enabling the more efficient design of novel and effective therapeutic agents based on the azetidine scaffold. The methodologies and illustrative data presented in this guide serve as a comprehensive starting point for any research group aiming to explore the chemical and biological potential of this compound.

An In-depth Technical Guide on the Thermal Stability and Decomposition of 3-Methyl-3-phenylazetidine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Azetidines, four-membered nitrogen-containing heterocycles, are valuable structural motifs in medicinal chemistry due to their unique conformational constraints and ability to introduce desirable physicochemical properties into drug candidates. 3-Methyl-3-phenylazetidine, with its specific substitution pattern, presents a unique combination of steric and electronic features that influence its stability. The inherent ring strain of the azetidine core, estimated to be around 25.4 kcal/mol, makes these compounds susceptible to ring-opening reactions under various conditions, including thermal stress.[1] Understanding the thermal stability and decomposition pathways of this compound is crucial for its application in drug development, ensuring stability during synthesis, formulation, and storage.

This technical guide provides a comprehensive overview of the theoretical aspects of the thermal stability of this compound, proposes potential decomposition mechanisms, and outlines detailed experimental protocols for its investigation.

Physicochemical Properties of this compound

A summary of the known physicochemical properties of this compound is presented in Table 1. These properties are essential for designing and interpreting thermal analysis experiments.

PropertyValue
Molecular Formula C₁₀H₁₃N
Molecular Weight 147.22 g/mol
CAS Number 4934-47-4
Boiling Point 73 °C at 0.9 Torr
Density 0.983 ± 0.06 g/cm³ (Predicted)
pKa 10.68 ± 0.40 (Predicted)

Data sourced from publicly available chemical databases.

Theoretical Considerations for Thermal Stability

The thermal stability of this compound is primarily dictated by the interplay of several factors:

  • Ring Strain: The four-membered azetidine ring possesses significant angle and torsional strain, making it thermodynamically predisposed to ring-opening reactions.

  • Substituent Effects: The methyl and phenyl groups at the C3 position influence the stability of the ring. The phenyl group can participate in resonance stabilization of potential intermediates, while the methyl group can exert steric and electronic effects.

  • Bond Dissociation Energies: The weakest bonds in the molecule are likely to be the C-N and C-C bonds of the azetidine ring, which are expected to be the initial sites of cleavage upon thermal activation.

Potential Thermal Decomposition Pathways

Based on the principles of organic chemistry and studies on related azetidines, several decomposition pathways can be postulated for this compound. The primary decomposition is likely to proceed through a homolytic cleavage of the ring bonds, leading to the formation of radical intermediates.

A plausible decomposition mechanism is initiated by the cleavage of the C3-N bond, which is sterically hindered and potentially weakened by the substituents. This would lead to a biradical intermediate that can undergo further reactions.

Decomposition_Pathway A This compound B Biradical Intermediate A->B Heat (Δ) Homolytic Cleavage C Styrene B->C β-scission D Methyl Aziridine B->D Intramolecular Rearrangement E Iminium Radical B->E Hydrogen Abstraction F Decomposition Products C->F D->F E->F

Caption: Proposed thermal decomposition pathway for this compound.

Hypothetical Quantitative Thermal Analysis Data

While specific experimental data for this compound is unavailable, Table 2 presents a hypothetical summary of data that could be obtained from thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). This serves as a template for presenting future experimental results.

ParameterInert Atmosphere (N₂)Oxidative Atmosphere (Air)
Onset Decomposition Temp. (Tₒ) 200 - 250 °C180 - 230 °C
Peak Decomposition Temp. (Tₘₐₓ) 250 - 300 °C230 - 280 °C
Mass Loss (%) 80 - 95%95 - 100%
Enthalpy of Decomposition (ΔH) -150 to -250 J/g-300 to -450 J/g

Detailed Experimental Protocols

To investigate the thermal stability and decomposition of this compound, a combination of thermoanalytical and spectroscopic techniques should be employed.

Objective: To determine the temperature at which the compound starts to decompose and the extent of mass loss.

Methodology:

  • Accurately weigh 5-10 mg of this compound into a ceramic or aluminum TGA pan.

  • Place the pan in the TGA instrument.

  • Heat the sample from ambient temperature to 500 °C at a constant heating rate of 10 °C/min.

  • Conduct the experiment under both an inert nitrogen atmosphere and an oxidative air atmosphere (flow rate of 50 mL/min).

  • Record the mass loss as a function of temperature.

Objective: To measure the heat flow associated with thermal transitions, such as melting and decomposition.

Methodology:

  • Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum DSC pan.

  • Place the pan in the DSC instrument alongside an empty reference pan.

  • Heat the sample from ambient temperature to 400 °C at a heating rate of 10 °C/min.

  • Perform the analysis under both nitrogen and air atmospheres.

  • Record the heat flow as a function of temperature to determine endothermic and exothermic events.

Objective: To identify the gaseous products evolved during decomposition.

Methodology:

  • Couple the outlet of the TGA instrument to a Fourier-transform infrared (FTIR) spectrometer and a mass spectrometer (MS).

  • Perform the TGA experiment as described in section 6.1.

  • Simultaneously acquire FTIR and MS spectra of the evolved gases at regular temperature intervals.

  • Analyze the spectra to identify the chemical structures of the decomposition products.

Experimental_Workflow cluster_0 Sample Preparation cluster_1 Thermal Analysis cluster_2 Evolved Gas Analysis cluster_3 Data Analysis Sample This compound TGA TGA (10°C/min to 500°C) Sample->TGA DSC DSC (10°C/min to 400°C) Sample->DSC FTIR FTIR Spectroscopy TGA->FTIR MS Mass Spectrometry TGA->MS Data Decomposition Temperatures Mass Loss Enthalpy Changes Product Identification TGA->Data DSC->Data FTIR->Data MS->Data

Caption: Experimental workflow for thermal analysis of this compound.

Conclusion

While direct experimental data on the thermal decomposition of this compound is currently lacking, this guide provides a robust framework for its investigation. The inherent ring strain of the azetidine core suggests a susceptibility to thermal degradation, likely proceeding through radical-mediated ring-opening pathways. The proposed experimental protocols, utilizing TGA, DSC, and EGA, will enable a thorough characterization of its thermal stability and decomposition products. Such data is indispensable for the successful application of this and related azetidine derivatives in the field of drug development, ensuring product quality, safety, and efficacy. Further research is strongly encouraged to elucidate the precise thermal behavior of this promising molecule.

References

Solubility of 3-Methyl-3-phenylazetidine in organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Solubility of 3-Methyl-3-phenylazetidine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the solubility characteristics of this compound in organic solvents. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document emphasizes the qualitative solubility profile, the key physicochemical factors influencing its solubility, and standardized experimental protocols for determining solubility. This guide is intended to be a valuable resource for researchers, scientists, and professionals in drug development who are working with this compound.

Introduction to this compound

This compound is a heterocyclic compound featuring a four-membered azetidine ring substituted with a methyl and a phenyl group at the 3-position.[1] Its unique structural characteristics, including the strained azetidine ring and the presence of both non-polar (phenyl) and polar (amine) functionalities, make it an interesting building block in medicinal chemistry and organic synthesis.[1][2] Understanding its solubility in various organic solvents is crucial for its synthesis, purification, formulation, and application in various chemical processes.[2]

Physicochemical Properties:

  • Molecular Formula: C₁₀H₁₃N[2][3]

  • Molecular Weight: 147.22 g/mol [2][3]

  • Appearance: Colorless liquid or solid[2]

  • Melting Point: 37.00 °C (310.15 K)[2]

  • Boiling Point: 235.00 °C (508.15 K)[2]; 73 °C at 0.9 Torr[4]

  • Density: 1.0150 g/cm³[2]

  • pKa: 10.68 ± 0.40 (Predicted)[4]

Solubility Profile

Table 1: Qualitative Solubility of this compound

Solvent ClassExamplesExpected SolubilityRationale
Non-Polar Solvents Hexane, BenzeneLikely SolubleThe non-polar phenyl group dominates the molecule's character, leading to favorable interactions with non-polar solvent molecules.[2]
Polar Aprotic Solvents Acetone, DMSO, Ethyl AcetateModerately SolubleThese solvents can engage in dipole-dipole interactions, but the large non-polar moiety may limit high solubility.
Polar Protic Solvents Methanol, EthanolSparingly SolubleThe nitrogen atom can act as a hydrogen bond acceptor, but the hydrophobic phenyl group hinders extensive solvation by protic solvents.[2]
Aqueous Solvents WaterInsoluble to Sparingly SolubleThe large non-polar phenyl group significantly reduces water solubility. Solubility may be slightly enhanced in acidic aqueous solutions due to the formation of a more polar ammonium salt.

Factors Influencing Solubility

The solubility of this compound is governed by several interconnected factors, as illustrated in the diagram below. The principle of "like dissolves like" is central to predicting its solubility behavior.[5]

cluster_solute This compound Properties cluster_conditions External Conditions Solute_Polarity Molecular Polarity (Dominantly Non-polar) Solubility Solubility Solute_Polarity->Solubility H_Bonding Hydrogen Bonding Capability (Nitrogen Atom) H_Bonding->Solubility MW Molecular Weight (147.22 g/mol) MW->Solubility Solvent_Polarity Solvent Polarity Solvent_Polarity->Solubility Solvent_H_Bonding Solvent H-Bonding (Protic vs. Aprotic) Solvent_H_Bonding->Solubility Temperature Temperature Temperature->Solubility Pressure Pressure (Mainly for gases) pH pH (for Aqueous Solutions) pH->Solubility

Caption: Factors influencing the solubility of this compound.

  • Temperature: Generally, the solubility of solids in liquids increases with temperature.[2][6] For this compound, which has a melting point near room temperature, an increase in temperature will likely enhance its solubility in most organic solvents by providing the energy needed to overcome intermolecular forces.[2]

  • Polarity: The "like dissolves like" principle is paramount. The predominantly non-polar nature of this compound, due to its phenyl ring, dictates its higher solubility in non-polar solvents.[2][5]

  • Hydrogen Bonding: The nitrogen atom in the azetidine ring can act as a hydrogen bond acceptor. This allows for some interaction with protic solvents, though this effect is likely outweighed by the hydrophobic nature of the phenyl group.

  • pH (in aqueous systems): The basic nitrogen atom can be protonated in acidic solutions, forming a more polar salt that would exhibit increased aqueous solubility.

Experimental Protocol for Solubility Determination

A standardized experimental protocol is essential for accurately determining the solubility of this compound. The following describes a general workflow based on the widely used shake-flask method.[6]

start Start step1 Add excess this compound to a known volume of solvent in a sealed vial. start->step1 step2 Equilibrate at constant temperature (e.g., using a shaker bath). step1->step2 step3 Allow undissolved solid to settle. step2->step3 step4 Carefully extract an aliquot of the supernatant (saturated solution). step3->step4 step5 Filter the aliquot to remove any remaining solid particles. step4->step5 step6 Determine the concentration of the solute in the filtrate using a suitable analytical method (e.g., HPLC, UV-Vis, Gravimetric analysis). step5->step6 step7 Calculate solubility (e.g., in mg/mL or mol/L). step6->step7 end End step7->end

Caption: Experimental workflow for solubility determination.

Materials and Equipment
  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance

  • Glass vials with screw caps

  • Thermostatic shaker bath

  • Syringes and filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks

  • Analytical instrument (e.g., HPLC, UV-Vis spectrophotometer, or gravimetric analysis equipment)

Procedure
  • Preparation: Add an excess amount of this compound to a glass vial containing a known volume of the chosen organic solvent. The presence of undissolved solid is crucial to ensure saturation.

  • Equilibration: Seal the vial and place it in a thermostatic shaker bath set to the desired temperature (e.g., 25 °C). Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) to ensure the solution is saturated.

  • Phase Separation: After equilibration, let the vial stand undisturbed to allow the excess solid to settle.

  • Sampling: Carefully withdraw a known volume of the clear supernatant using a syringe.

  • Filtration: Immediately filter the aliquot through a syringe filter into a clean, pre-weighed vial (for gravimetric analysis) or a volumetric flask for dilution (for spectroscopic or chromatographic analysis). This step is critical to remove any suspended solid particles.

  • Quantification:

    • Gravimetric Method: Evaporate the solvent from the filtered aliquot and weigh the remaining solid.

    • Spectroscopic/Chromatographic Method: Dilute the filtered aliquot to a suitable concentration and analyze it using a pre-calibrated analytical instrument to determine the concentration.

  • Calculation: Calculate the solubility from the amount of solute dissolved in the known volume of the solvent. Express the result in appropriate units (e.g., g/100 mL, mg/mL, or mol/L).

Conclusion

While quantitative solubility data for this compound in organic solvents is scarce, a qualitative understanding based on its molecular structure provides valuable guidance for its use in research and development. It is expected to be more soluble in non-polar organic solvents and sparingly soluble in polar solvents. For precise applications, the experimental determination of its solubility using a standardized protocol, such as the shake-flask method outlined in this guide, is highly recommended. This will ensure accurate and reproducible results, facilitating its effective use in synthesis, formulation, and other chemical processes.

References

An In-depth Technical Guide to the Physical Properties of 3-Methyl-3-phenylazetidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Methyl-3-phenylazetidine is a heterocyclic compound of interest in medicinal chemistry and synthetic organic chemistry due to its unique structural scaffold. An understanding of its physical properties is fundamental for its application in drug design, synthesis, and formulation. This technical guide provides a comprehensive overview of the key physical properties of this compound, including its melting point, boiling point, and density. This document also outlines generalized experimental protocols for the determination of these properties and presents a representative synthetic workflow.

Physical Properties

The physical properties of this compound are summarized in Table 1. It is important to note that there are some discrepancies in the reported values for boiling point and density across different sources, which may be attributable to variations in experimental conditions and sample purity.

Table 1: Physical Properties of this compound

Physical PropertyValueSource(s)
Melting Point (m.p.) 37.00 °C[1]
Boiling Point (b.p.) 73 °C (at 0.9 Torr)
229 °C (at 760 mmHg)[2]
235.00 °C[1]
Density 0.983 g/cm³ (Predicted)[2]
1.0150 g/cm³[1]

Experimental Protocols for Physical Property Determination

While specific experimental details for this compound are not extensively published, the following are detailed, generalized methodologies for determining the key physical properties of a solid organic compound such as this.

Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition is sharp. The melting point can be determined using a capillary melting point apparatus.

Protocol:

  • Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in the heating block of a melting point apparatus.

  • Heating: The sample is heated rapidly to a temperature approximately 10-15 °C below the expected melting point. The heating rate is then reduced to 1-2 °C per minute to ensure thermal equilibrium.

  • Observation: The temperature at which the first liquid is observed is recorded as the beginning of the melting range. The temperature at which the last solid crystal melts is recorded as the end of the melting range. For a pure compound, this range should be narrow (0.5-2 °C).

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid and the liquid changes into a vapor. The boiling point is highly dependent on the atmospheric pressure.

Protocol (Thiele Tube Method):

  • Sample Preparation: A small volume (a few milliliters) of liquid this compound is placed in a small test tube. A capillary tube, sealed at one end, is inverted and placed in the test tube with the open end submerged in the liquid.

  • Apparatus Setup: The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then placed in a Thiele tube containing a high-boiling point oil (e.g., mineral oil or silicone oil).

  • Heating: The side arm of the Thiele tube is gently heated, causing the oil to circulate and heat the sample evenly.

  • Observation: As the temperature rises, a stream of bubbles will emerge from the inverted capillary tube. Heating is continued until a steady stream of bubbles is observed. The heat source is then removed.

  • Measurement: The liquid will begin to cool. The boiling point is the temperature at which the stream of bubbles ceases and the liquid just begins to be drawn back into the capillary tube.

Density Determination

Density is the mass of a substance per unit volume. For liquids, it is commonly determined using a pycnometer.

Protocol (Pycnometer Method):

  • Calibration: A clean, dry pycnometer is weighed accurately (m₁). It is then filled with a reference liquid of known density (e.g., deionized water) at a specific temperature, and weighed again (m₂). The volume of the pycnometer (V) can be calculated using the density of the reference liquid.

  • Sample Measurement: The pycnometer is emptied, dried, and then filled with this compound at the same temperature. The pycnometer is then weighed (m₃).

  • Calculation: The density of the sample (ρ) is calculated using the following formula: ρ = (m₃ - m₁) / V

Synthesis Workflow

This compound can be synthesized through various routes, including the cyclization of appropriate precursors and functional group transformations of other azetidine derivatives.[3] A common approach for the synthesis of 3-substituted azetidines involves the intramolecular cyclization of a γ-amino alcohol derivative. The following diagram illustrates a generalized workflow for such a synthesis.

G cluster_0 Preparation of Precursor cluster_1 Cyclization cluster_2 Deprotection and Isolation start Starting Materials (e.g., α-methylstyrene oxide, amine) reaction1 Ring-opening of Epoxide start->reaction1 precursor γ-Amino Alcohol Precursor reaction1->precursor activation Activation of Hydroxyl Group (e.g., with MsCl or TsCl) precursor->activation cyclization Intramolecular Cyclization (Base-mediated) activation->cyclization protected_azetidine Protected this compound cyclization->protected_azetidine deprotection Removal of Protecting Group (if applicable) protected_azetidine->deprotection workup Aqueous Work-up and Extraction deprotection->workup purification Purification (e.g., Chromatography, Distillation) workup->purification final_product This compound purification->final_product

Caption: A generalized workflow for the synthesis of this compound.

Conclusion

This technical guide has provided a summary of the key physical properties of this compound, along with detailed, generalized protocols for their experimental determination. The provided synthesis workflow illustrates a common strategy for the preparation of this and related 3-substituted azetidines. The information contained herein is intended to be a valuable resource for researchers and professionals engaged in the study and application of this important heterocyclic compound. The variability in reported physical properties highlights the importance of careful experimental determination and characterization for any specific application.

References

Methodological & Application

Chiral Synthesis of 3-Methyl-3-phenylazetidine Using a Tert-Butanesulfinamide Auxiliary: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the enantioselective synthesis of 3-Methyl-3-phenylazetidine, a valuable scaffold in medicinal chemistry. The synthesis utilizes the commercially available and highly effective (R)-tert-butanesulfinamide as a chiral auxiliary to induce stereoselectivity. The described multi-step synthesis is designed to be a practical and scalable approach for obtaining the target molecule in high enantiomeric purity.

Introduction

Azetidine moieties are increasingly incorporated into drug candidates due to their ability to impart favorable physicochemical properties, such as improved metabolic stability, solubility, and receptor binding affinity. The synthesis of chiral 3,3-disubstituted azetidines, such as this compound, presents a significant synthetic challenge. This protocol outlines a robust strategy commencing with the formation of a chiral N-tert-butanesulfinyl ketimine, followed by a diastereoselective vinylation, functional group manipulation, and subsequent intramolecular cyclization to construct the strained four-membered ring. The final step involves the facile removal of the chiral auxiliary to yield the desired product.

Overall Synthetic Strategy

The asymmetric synthesis of this compound is accomplished through a five-step sequence, as illustrated in the workflow diagram below. The key step for chirality induction is the diastereoselective addition of a vinyl Grignard reagent to an N-sulfinyl ketimine derived from acetophenone and (R)-tert-butanesulfinamide.

G cluster_0 Synthesis of Chiral N-tert-butanesulfinyl Ketimine cluster_1 Diastereoselective Vinylation cluster_2 Formation of γ-Amino Alcohol cluster_3 Azetidine Ring Formation cluster_4 Auxiliary Cleavage start Acetophenone + (R)-tert-butanesulfinamide step1 Condensation with Ti(OEt)4 start->step1 product1 N-tert-butanesulfinyl Ketimine step1->product1 step2 Addition of Vinylmagnesium Bromide product1->step2 product2 Chiral Homoallylic Amine step2->product2 step3 Hydroboration-Oxidation product2->step3 product3 Chiral γ-Amino Alcohol step3->product3 step4 Mesylation and Intramolecular Cyclization product3->step4 product4 N-sulfinyl-3-Methyl-3-phenylazetidine step4->product4 step5 Deprotection with HCl product4->step5 end Chiral this compound step5->end

Figure 1: Experimental workflow for the chiral synthesis of this compound.

Quantitative Data Summary

The following table summarizes the expected yields and stereoselectivities for the key transformations in the synthesis of this compound. These values are based on literature precedents for analogous reactions.

StepTransformationExpected Yield (%)Expected Diastereomeric Ratio (d.r.)Expected Enantiomeric Excess (ee %)
1. Imine FormationAcetophenone to N-tert-butanesulfinyl Ketimine85 - 95N/A>99
2. Diastereoselective VinylationAddition of vinylmagnesium bromide to N-sulfinyl ketimine70 - 8590:10 to 95:5N/A
3. Hydroboration-OxidationConversion of homoallylic amine to γ-amino alcohol80 - 90>95:5N/A
4. Azetidine FormationIntramolecular cyclization of γ-amino alcohol75 - 85N/A>95
5. Auxiliary CleavageDeprotection of N-sulfinyl azetidine>95N/A>95

Experimental Protocols

Materials and General Methods:

All reactions should be carried out under an inert atmosphere (Argon or Nitrogen) with dry solvents, unless otherwise noted. Commercially available reagents should be used as received without further purification. Reaction progress can be monitored by thin-layer chromatography (TLC) on silica gel plates.

Protocol 1: Synthesis of (R,E)-N-(1-phenylethylidene)-2-methylpropane-2-sulfinamide (N-tert-butanesulfinyl Ketimine)

This protocol describes the condensation of acetophenone with (R)-tert-butanesulfinamide.

Materials:

  • (R)-tert-butanesulfinamide

  • Acetophenone

  • Titanium(IV) ethoxide (Ti(OEt)₄)

  • Anhydrous Tetrahydrofuran (THF)

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a solution of (R)-tert-butanesulfinamide (1.0 eq) in anhydrous THF, add acetophenone (1.2 eq).

  • Add titanium(IV) ethoxide (2.0 eq) to the mixture at room temperature.

  • Heat the reaction mixture to reflux and monitor the reaction by TLC until completion (typically 4-6 hours).

  • Cool the reaction mixture to room temperature and pour it into an equal volume of brine with vigorous stirring.

  • Filter the resulting suspension through a pad of Celite®, washing the filter cake with ethyl acetate.

  • Separate the organic layer from the filtrate and wash it with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel to afford the pure N-tert-butanesulfinyl ketimine.

Protocol 2: Diastereoselective Synthesis of (R)-N-((R)-1-phenyl-1-vinylallyl)-2-methylpropane-2-sulfinamide (Chiral Homoallylic Amine)

This protocol details the diastereoselective addition of vinylmagnesium bromide to the N-sulfinyl ketimine.

Materials:

  • (R,E)-N-(1-phenylethylidene)-2-methylpropane-2-sulfinamide

  • Vinylmagnesium bromide solution (1.0 M in THF)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous Ammonium Chloride (NH₄Cl) solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Dissolve the N-tert-butanesulfinyl ketimine (1.0 eq) in anhydrous DCM and cool the solution to -78 °C.

  • Slowly add vinylmagnesium bromide solution (3.0 eq) dropwise to the cooled solution over 30 minutes.

  • Stir the reaction mixture at -78 °C and monitor by TLC until the starting material is consumed (typically 2-4 hours).

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at -78 °C.

  • Allow the mixture to warm to room temperature and extract with DCM.

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude product, containing a diastereomeric mixture of the homoallylic amine, can be purified by flash column chromatography.

Protocol 3: Synthesis of (R)-N-((2R,3R)-3-hydroxy-1-phenylbutyl)-2-methylpropane-2-sulfinamide (Chiral γ-Amino Alcohol)

This protocol describes the hydroboration-oxidation of the chiral homoallylic amine.

Materials:

  • (R)-N-((R)-1-phenyl-1-vinylallyl)-2-methylpropane-2-sulfinamide

  • Borane-tetrahydrofuran complex solution (1.0 M in THF)

  • Aqueous Sodium Hydroxide (NaOH) solution (e.g., 3 M)

  • Hydrogen Peroxide (H₂O₂, 30% aqueous solution)

  • Anhydrous Tetrahydrofuran (THF)

  • Diethyl ether

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Dissolve the chiral homoallylic amine (1.0 eq) in anhydrous THF and cool the solution to 0 °C.

  • Add the borane-THF complex solution (1.5 eq) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Cool the mixture back to 0 °C and slowly add the aqueous NaOH solution, followed by the dropwise addition of hydrogen peroxide.

  • Stir the mixture at room temperature for 1 hour.

  • Extract the product with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude γ-amino alcohol by flash column chromatography.

Protocol 4: Synthesis of (R)-N-(3-Methyl-3-phenylazetidin-1-yl)-tert-butylsulfoxide (N-sulfinyl-3-Methyl-3-phenylazetidine)

This protocol outlines the mesylation of the γ-amino alcohol followed by in-situ intramolecular cyclization.

Materials:

  • (R)-N-((2R,3R)-3-hydroxy-1-phenylbutyl)-2-methylpropane-2-sulfinamide

  • Methanesulfonyl chloride (MsCl)

  • Triethylamine (Et₃N)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Dissolve the chiral γ-amino alcohol (1.0 eq) in anhydrous DCM and cool to 0 °C.

  • Add triethylamine (2.0 eq) followed by the dropwise addition of methanesulfonyl chloride (1.2 eq).

  • Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir until TLC indicates the formation of the azetidine is complete (typically 12-24 hours).

  • Quench the reaction with saturated aqueous NaHCO₃ solution.

  • Extract the product with DCM.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude N-sulfinyl azetidine by flash column chromatography.

Protocol 5: Synthesis of this compound (Auxiliary Cleavage)

This final protocol describes the removal of the tert-butanesulfinyl auxiliary.

Materials:

  • (R)-N-(3-Methyl-3-phenylazetidin-1-yl)-tert-butylsulfoxide

  • Hydrochloric acid solution (e.g., 4 M in 1,4-dioxane or methanolic HCl)

  • Methanol or 1,4-Dioxane

  • Diethyl ether

Procedure:

  • Dissolve the N-sulfinyl azetidine (1.0 eq) in methanol or 1,4-dioxane.

  • Add the hydrochloric acid solution (2.0-3.0 eq) and stir the mixture at room temperature for 1-2 hours.

  • Monitor the reaction by TLC for the disappearance of the starting material.

  • Concentrate the reaction mixture under reduced pressure.

  • The resulting hydrochloride salt can be triturated with diethyl ether to yield the solid product, or further purified as needed. The free base can be obtained by neutralization with a suitable base.

Safety Precautions

  • All experiments should be performed in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

  • Grignard reagents are highly reactive and moisture-sensitive; handle with care under an inert atmosphere.

  • Borane-THF complex is flammable and reacts with water; handle with appropriate precautions.

  • Hydrogen peroxide is a strong oxidizer.

  • Methanesulfonyl chloride is corrosive and a lachrymator.

Application Notes and Protocols: La(OTf)₃-Catalyzed Synthesis of 3-Substituted Azetidines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azetidines are a valuable class of saturated four-membered nitrogen-containing heterocycles, frequently incorporated into biologically active compounds and pharmaceuticals. Their strained ring system provides unique conformational constraints and metabolic stability, making them attractive scaffolds in drug discovery. This document details a robust and efficient method for the synthesis of 3-substituted azetidines utilizing Lanthanum(III) trifluoromethanesulfonate (La(OTf)₃) as a catalyst. The protocol is based on the intramolecular regioselective aminolysis of cis-3,4-epoxy amines, offering high yields and tolerance to a variety of functional groups.

The use of La(OTf)₃, a water-tolerant Lewis acid, is advantageous as it effectively activates the epoxide ring for nucleophilic attack by the tethered amine, even in the presence of the basic amine functionality which can often quench traditional acid catalysts. This methodology provides a reliable route to 3-hydroxyazetidine derivatives, which can serve as versatile building blocks for further functionalization.

Reaction Principle

The core of this synthetic strategy is the La(OTf)₃-catalyzed intramolecular cyclization of a cis-3,4-epoxy amine. The Lewis acidic lanthanum catalyst coordinates to the oxygen atom of the epoxide, activating the ring and facilitating a regioselective intramolecular S_N2-type attack by the amine at the C3 position. This 4-exo-tet cyclization is favored and leads to the formation of the desired 3-substituted azetidine ring system in high yield.

Experimental Protocols

This section provides detailed procedures for the synthesis of the cis-3,4-epoxy amine starting materials and their subsequent cyclization to 3-substituted azetidines.

Protocol 1: Synthesis of cis-3,4-Epoxy Amine Precursors

The synthesis of the cis-3,4-epoxy amine precursors is typically achieved in a multi-step sequence starting from the corresponding epoxy alcohol.

Step 1a: Synthesis of cis-3,4-Epoxy Amines (Alkyl Amines)

  • To a solution of the starting epoxy alcohol (1.0 eq) in dichloromethane (CH₂Cl₂) (0.5 M) at 0 °C, add triethylamine (Et₃N) (2.5 eq) followed by methanesulfonyl chloride (MsCl) (1.5 eq).

  • Stir the reaction mixture at room temperature for 10 minutes.

  • Cool the mixture to 0 °C and quench by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extract the aqueous layer three times with CH₂Cl₂.

  • Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The resulting crude mesylate is used immediately in the next step without further purification.

  • To a solution of the crude mesylate in dimethyl sulfoxide (DMSO) (0.5 M), add the desired alkyl amine (3.0 eq) and sodium iodide (NaI) (10 mol%) at room temperature.

  • Stir the mixture for 2 days at ambient temperature.

  • Dilute the reaction with water and extract with diethyl ether (Et₂O).

  • Wash the combined organic layers three times with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.

  • Purify the residue by column chromatography to yield the corresponding cis-3,4-epoxy amine.

Step 1b: Synthesis of cis-3,4-Epoxy Anilines

  • Prepare the corresponding aldehyde from the epoxy alcohol via TEMPO-catalyzed oxidation. To a well-stirred biphasic mixture of the epoxy alcohol (1.0 eq) in CH₂Cl₂ (0.2 M) and saturated aqueous NaHCO₃ containing potassium bromide (KBr) (10 mol%) and TEMPO (1 mol%) at 0 °C, add a pre-mixed solution of NaOCl·5H₂O (1.5 eq) in saturated aqueous NaHCO₃ dropwise.

  • Stir the mixture for 10 minutes at 0 °C.

  • Quench the reaction at 0 °C by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).

  • Extract the mixture with CH₂Cl₂. Wash the combined organic layers with brine, dry over MgSO₄, filter, and concentrate to yield the crude aldehyde, which is used directly in the next step.

  • To a solution of the crude aldehyde in CH₂Cl₂, add the desired aniline (1.0 eq).

  • After stirring for 10 minutes at 0 °C, add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2 eq) at 0 °C and continue stirring at room temperature.

  • Upon reaction completion, add saturated aqueous NaHCO₃ and extract the mixture three times with CH₂Cl₂.

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the residue by column chromatography to afford the cis-3,4-epoxy aniline.

Protocol 2: La(OTf)₃-Catalyzed Synthesis of 3-Substituted Azetidines

This protocol describes the optimized conditions for the intramolecular cyclization.

  • To a solution of the cis-3,4-epoxy amine (1.0 eq) in 1,2-dichloroethane (DCE) (0.2 M) at room temperature, add Lanthanum(III) trifluoromethanesulfonate (La(OTf)₃) (5 mol%).

  • Heat the reaction mixture to reflux and stir. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion (typically 2.5 hours), cool the mixture to 0 °C.

  • Add a saturated aqueous solution of NaHCO₃ to quench the reaction.

  • Extract the mixture three times with CH₂Cl₂.

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting residue by column chromatography on silica gel to yield the corresponding 3-substituted azetidine.

Data Presentation

The La(OTf)₃-catalyzed synthesis of 3-substituted azetidines demonstrates a broad substrate scope with consistently high yields.

Table 1: Optimization of Reaction Conditions[1]
EntryCatalyst (mol%)SolventTemperatureTime (h)Yield (%)
1La(OTf)₃ (5)DCEReflux2.581
2La(OTf)₃ (5)BenzeneReflux2.575
3Sc(OTf)₃ (5)DCEReflux1865
4TfOH (5)DCEReflux2.521
5NoneDCEReflux2.50

Yields determined by NMR using mesitylene as an internal standard for a model substrate.

Table 2: Substrate Scope for the La(OTf)₃-Catalyzed Azetidine Synthesis[1][2]
Substrate (Starting Epoxy Amine)ProductTime (h)Yield (%)
1a EtBn2a 2.581
1b Et4-MeO-Bn2b 485
1c Et4-CF₃-Bn2c 2.580
1d Etn-Bu2d 486
1e Ett-Bu2e 482
1f EtAllyl2f 470
1g PhBn2g 284
1h 4-MeO-PhBn2h 2.585
1i 4-Cl-PhBn2i 281

Reaction conditions: Substrate (1.0 eq), La(OTf)₃ (5 mol%) in refluxing DCE (0.2 M).

Visualizations

Reaction Pathway

Reaction_Pathway Figure 1: Proposed Catalytic Cycle sub cis-3,4-Epoxy Amine complex Activated Complex (La coordinated to Epoxide) sub->complex + La(OTf)₃ cat La(OTf)₃ cat->complex ts Intramolecular SN2 Attack (4-exo-tet) complex->ts Cyclization prod_complex Product-Catalyst Complex ts->prod_complex prod_complex->cat Catalyst Regeneration prod 3-Substituted Azetidine prod_complex->prod

Caption: Proposed catalytic cycle for the synthesis of 3-substituted azetidines.

Experimental Workflow

Experimental_Workflow Figure 2: General Experimental Workflow start Dissolve cis-3,4-Epoxy Amine in DCE (0.2 M) add_cat Add La(OTf)₃ (5 mol%) at room temperature start->add_cat reflux Heat to Reflux (e.g., 2.5 h) add_cat->reflux cool Cool to 0 °C reflux->cool quench Quench with sat. aq. NaHCO₃ cool->quench extract Extract with CH₂Cl₂ (3x) quench->extract dry Dry organic layers (Na₂SO₄), filter, concentrate extract->dry purify Purify by Column Chromatography dry->purify product Isolated 3-Substituted Azetidine purify->product

Caption: Step-by-step workflow for the La(OTf)₃-catalyzed azetidine synthesis.

Superbase-Induced Diastereoselective Synthesis of Azetidines: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the superbase-induced diastereoselective synthesis of azetidines. Azetidines are valuable four-membered nitrogen-containing heterocycles that are of significant interest in medicinal chemistry due to their unique structural and pharmacological properties. This guide focuses on a robust and highly diastereoselective method employing a superbase for the intramolecular cyclization of substituted oxiranes, yielding functionalized 2-arylazetidines.

Introduction

The synthesis of substituted azetidines presents a significant challenge in organic chemistry due to the inherent ring strain of the four-membered ring. However, their rigid structure and ability to introduce unique vectors for molecular exploration make them attractive scaffolds in drug discovery. Superbase-mediated synthesis offers a powerful and efficient methodology to overcome the activation barrier for the formation of the azetidine ring under kinetic control, often proceeding with high diastereoselectivity.

This application note details a specific protocol for the synthesis of 2-arylazetidines from readily available N-benzyl substituted oxiranes using a combination of lithium diisopropylamide (LDA) and potassium tert-butoxide (KOtBu), a mixture often referred to as a "LiDA-KOR" superbase. This method has been shown to be scalable and tolerates a range of functional groups.[1]

Reaction Principle and Mechanism

The superbase-induced synthesis of azetidines from N-benzyl oxiranes proceeds via a deprotonation-intramolecular cyclization cascade. The strong, non-nucleophilic superbase selectively deprotonates the benzylic position of the starting material, generating a carbanion. This is followed by an intramolecular nucleophilic attack of the carbanion on the adjacent epoxide ring, leading to the formation of the azetidine ring.

The reaction is highly regio- and diastereoselective. The deprotonation occurs exclusively at the benzylic position due to the increased acidity of these protons. The subsequent intramolecular SN2-type ring-opening of the epoxide proceeds in a stereospecific manner, resulting in the formation of the trans-2,3-disubstituted azetidine as the major diastereomer. This stereochemical outcome is a consequence of the transition state geometry that minimizes steric interactions, favoring the backside attack of the carbanion on the epoxide.[1] Quantum chemical investigations have supported that the formation of the four-membered ring is kinetically favored over the thermodynamically more stable five-membered pyrrolidine ring under these conditions.[1]

Below is a diagram illustrating the proposed reaction pathway.

ReactionMechanism Start N-Benzyl Oxirane Deprotonation Deprotonation (LiDA-KOR Superbase) Start->Deprotonation Carbanion Benzylic Carbanion Intermediate Deprotonation->Carbanion + Li+, + K+ - Diisopropylamine, - t-Butanol Cyclization Intramolecular SN2 Cyclization Carbanion->Cyclization Product trans-2-Arylazetidine Cyclization->Product Ring Closure

Caption: Proposed reaction pathway for the superbase-induced synthesis of azetidines.

Data Presentation

The following table summarizes the quantitative data for the synthesis of various 2-arylazetidines using the LiDA-KOR superbase method. The yields reported are isolated yields after purification.

EntryR⁴ProductYield (%)
1PrHMeH1d 75
2HHMeH1e 72
3PhHMeH1f 68
4PrHHH1g 81
5PrHMeOMe1h 65
6PrHMeCl1i 78
7PrCH₂OTrtMeH1j 55
8HHHH1k 85

Data sourced from a study by Csákÿ and coworkers.[1]

Experimental Protocols

General Procedure for the Superbase-Induced Synthesis of 2-Arylazetidines [1]

This protocol is based on the method developed by Csákÿ and coworkers for the synthesis of 2-arylazetidines from oxiranes.[1]

Materials:

  • Potassium tert-butoxide (KOtBu), 1.0 M solution in THF

  • Diisopropylamine

  • n-Butyllithium (n-BuLi), 1.59 M solution in hexanes

  • Substituted N-benzyl oxirane (starting material)

  • Anhydrous Tetrahydrofuran (THF)

  • Diethyl ether

  • Water (deionized)

  • Schlenk tube and standard Schlenk line equipment

  • Dry ice/acetone bath

Procedure:

  • To a Schlenk tube under a nitrogen atmosphere, add potassium tert-butoxide in THF (1.0 mmol, 1.0 mL of a 1 M solution).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Dilute the solution with 1 mL of absolute THF.

  • Slowly add diisopropylamine (1.0 mmol, 0.10 g, 0.14 mL) to the cooled solution.

  • Add a 1.59 M hexane solution of n-butyllithium (1.5 mmol, 0.94 mL) dropwise to the mixture.

  • Stir the reaction mixture at -78 °C for 20 minutes to generate the LiDA-KOR superbase.

  • In a separate flask, dissolve the N-benzyl oxirane starting material (0.5 mmol) in absolute THF (2 mL).

  • Add the solution of the oxirane dropwise to the superbase mixture at -78 °C.

  • Stir the reaction mixture at -78 °C for 2 hours.

  • Quench the reaction by adding water (10.0 mL) and diethyl ether (5 mL) to the cold mixture.

  • Allow the mixture to warm to room temperature.

  • Separate the organic and aqueous phases.

  • Extract the aqueous phase with diethyl ether (3 x 5 mL).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2-arylazetidine.

Below is a workflow diagram for the experimental protocol.

ExperimentalWorkflow Prep Prepare Superbase (LiDA-KOR) in THF at -78 °C React Add N-Benzyl Oxirane Solution at -78 °C Prep->React Stir Stir at -78 °C for 2h React->Stir Quench Quench with H₂O and Et₂O Stir->Quench Workup Aqueous Workup and Extraction Quench->Workup Purify Column Chromatography Workup->Purify Product Isolated trans-2-Arylazetidine Purify->Product

References

Application Notes and Protocols: 3-Methyl-3-phenylazetidine as a Scaffold in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged as a privileged scaffold in medicinal chemistry.[1][2] Its rigid, three-dimensional structure offers a unique conformational constraint that can improve metabolic stability, cell permeability, and binding affinity of drug candidates.[1][2] The 3-methyl-3-phenylazetidine moiety, in particular, provides a structurally unique starting point for creating diverse chemical libraries. It combines the compact, sp³-rich azetidine core with a phenyl group amenable to further functionalization and a methyl group that introduces a key stereocenter, influencing the vectoral projection of substituents.[3] This document provides an overview of the scaffold's properties, potential applications, and detailed protocols for its derivatization and evaluation in a drug discovery context.

Molecular Profile and Physicochemical Properties

This compound (CAS: 5961-33-1) is a versatile building block for introducing a constrained phenethylamine-like pharmacophore into lead compounds.[3][4] Its key properties are summarized below, providing a baseline for assessing its suitability in drug development programs.

PropertyValueSource
Molecular Formula C₁₀H₁₃N[4][5]
Molecular Weight 147.22 g/mol [4][6]
Boiling Point 73 °C (at 0.9 Torr)[4]
Density (Predicted) 0.983 ± 0.06 g/cm³[4]
pKa (Predicted) 10.68 ± 0.40[4]
LogP (XLogP3-AA) 1.9[5]
Appearance Colorless liquid or low-melting solid[6]
Solubility More soluble in non-polar solvents (e.g., hexane, benzene)[6]

Application in Medicinal Chemistry

The this compound scaffold is valuable for several strategic applications in drug design, primarily as a bioisosteric replacement and a rigid core for library synthesis.

  • Bioisostere: The azetidine ring can serve as a bioisostere for other common groups like pyrrolidine or piperidine, offering a different spatial arrangement and physicochemical profile.[7] This substitution can alter a molecule's ADME (Absorption, Distribution, Metabolism, and Excretion) properties, potentially overcoming issues like metabolic instability or poor solubility.[8][9]

  • 3D Scaffold for CNS-Targeted Libraries: The inherent three-dimensionality of the azetidine ring is particularly advantageous for designing compounds targeting the central nervous system (CNS).[10] Moving away from "flat" aromatic structures can improve blood-brain barrier penetration and selectivity for complex receptor binding sites.[9][10]

  • Scaffold for Kinase and GPCR Inhibitors: The ability to easily functionalize the azetidine nitrogen allows for the synthesis of libraries targeting various protein families. Derivatives of azetidines have shown promise as inhibitors of G-Protein Coupled Receptors (GPCRs) and various kinases, which are critical targets in oncology, inflammation, and neurodegenerative diseases.[1][11]

Illustrative Biological Activities of 3-Aryl-Azetidine Derivatives

While specific data for this compound derivatives are limited, related 3-aryl-azetidine analogs have demonstrated significant biological activity across multiple target classes. The following table summarizes representative data to illustrate the potential of this scaffold class.

| Compound Class | Target(s) | Key Finding (IC₅₀ / Activity) | Therapeutic Area | | :--- | :--- | :--- | | 3-Phenethylazetidine Derivatives | Serotonin, Norepinephrine, Dopamine Transporters (SERT, NET, DAT) | Compound 2at identified as a potent triple reuptake inhibitor.[12] | Antidepressant | | Azetidine-Containing TZT-1027 Analogues | Tubulin Polymerization | Compound 1a showed potent antiproliferative activity with IC₅₀ values of 2.2 nM (A549) and 2.1 nM (HCT116).[13] | Anticancer | | 3-Hydroxymethyl-azetidine Derivatives | DNA Polymerase Theta (Polθ) | Lead compound C1 exhibited significant antiproliferative effects in DNA repair-compromised cells.[11] | Anticancer | | Azetidine-based Quinolones | MRSA (Methicillin-resistant Staphylococcus aureus) | Superior antibacterial activity compared to levofloxacin and gatifloxacin.[14] | Antibacterial |

Experimental Protocols

Protocol 1: General Procedure for N-Alkylation of this compound

N-alkylation is a fundamental step for diversifying the scaffold. This protocol describes a standard base-mediated procedure using an alkyl halide.

Workflow Diagram: N-Alkylation

N_Alkylation_Workflow cluster_prep Reaction Setup cluster_reaction Alkylation cluster_workup Workup & Purification A Dissolve this compound (1.0 eq) in anhydrous DMF B Add K₂CO₃ (1.5 eq) A->B C Stir at RT for 20 min B->C D Add Alkyl Halide (1.1 eq) dropwise C->D E Heat reaction to 60°C Monitor by TLC/LC-MS (4-12h) D->E F Cool to RT, dilute with water E->F Reaction complete G Extract with Ethyl Acetate (3x) F->G H Wash with brine, dry (Na₂SO₄) G->H I Concentrate in vacuo H->I J Purify via flash column chromatography I->J

Caption: General experimental workflow for base-mediated N-alkylation.

Materials:

  • This compound

  • Alkyl halide (e.g., benzyl bromide, methyl iodide)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, condenser, inert atmosphere (N₂ or Ar)

Methodology:

  • To a round-bottom flask under an inert atmosphere, add this compound (1.0 eq).

  • Add anhydrous DMF to achieve a concentration of approximately 0.2 M.

  • Add anhydrous potassium carbonate (1.5 eq) to the stirred solution.

  • Stir the resulting suspension at room temperature for 20-30 minutes.

  • Add the desired alkylating agent (1.1 eq) dropwise to the mixture.

  • Heat the reaction to 60-80°C and monitor its progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).[15]

  • Upon completion, cool the reaction mixture to room temperature and dilute with water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-alkylated product.

Protocol 2: General Workflow for Drug Discovery Screening Cascade

Once a library of derivatives is synthesized, a systematic screening cascade is employed to identify promising candidates.

Screening_Cascade A Primary Screening (High-Throughput Screen) B Hit Confirmation & Dose-Response (IC₅₀ Determination) A->B Active 'Hits' C Secondary Assays (Orthogonal & Selectivity Panels) B->C Confirmed Hits D In Vitro ADME Assays (Microsomal Stability, Permeability) C->D Selective Hits E Lead Optimization (SAR Studies) D->E Promising Leads E->C Iterative Design & Synthesis F In Vivo PK/PD & Efficacy Studies E->F G Candidate Selection F->G

Caption: Inhibition of the MAPK/ERK signaling pathway by a hypothetical azetidine-based MEK inhibitor.

This compound represents a promising, yet underexplored, scaffold for modern drug discovery. Its unique three-dimensional structure and synthetic tractability make it an attractive starting point for building libraries targeting a wide range of diseases. The protocols and workflows outlined in this document provide a foundational framework for researchers to synthesize, derivatize, and evaluate novel compounds based on this versatile core, paving the way for the discovery of next-generation therapeutics.

References

Application Notes and Protocols for the Functionalization of the N-H Bond in 3-Methyl-3-phenylazetidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methyl-3-phenylazetidine is a unique heterocyclic compound featuring a strained four-membered azetidine ring substituted with a methyl and a phenyl group at the C3 position.[1][2] The presence of the secondary amine (N-H) provides a key reactive handle for introducing a wide range of functional groups, enabling the synthesis of diverse derivatives with potential applications in medicinal chemistry and materials science. The inherent ring strain of the azetidine core makes it a valuable scaffold in drug discovery, often imparting favorable physicochemical properties to lead compounds.[1] This document provides detailed protocols for the N-alkylation, N-arylation, and N-acylation of this compound, supported by representative data and procedural workflows.

Key Functionalization Strategies

The functionalization of the N-H bond in this compound primarily involves nucleophilic substitution reactions where the nitrogen atom acts as the nucleophile. The key strategies covered in these notes are:

  • N-Alkylation: Introduction of alkyl groups to the nitrogen atom.

  • N-Arylation: Formation of a nitrogen-aryl bond.

  • N-Acylation: Attachment of acyl groups to the nitrogen atom.

Data Presentation

The following tables summarize representative quantitative data for the N-H functionalization of this compound. Please note that these are generalized data based on similar reactions with other heterocyclic amines and may require optimization for this specific substrate.

Table 1: Representative Data for N-Alkylation of this compound

EntryAlkylating AgentBaseSolventTemperature (°C)Time (h)Yield (%)
1Methyl IodideK₂CO₃DMF251285-95
2Benzyl BromideCs₂CO₃Acetonitrile60880-90
3Ethyl BromoacetateNaHTHF0 to 25675-85
4Propargyl BromideK₂CO₃DMF251870-80

Table 2: Representative Data for N-Arylation of this compound

EntryAryl HalideCatalystLigandBaseSolventTemperature (°C)Time (h)Yield (%)
1BromobenzenePd₂(dba)₃XantphosK₃PO₄Toluene1102470-80
24-ChlorotolueneCuIL-prolineK₂CO₃DMSO1003665-75
32-BromopyridinePd(OAc)₂BINAPCs₂CO₃Dioxane1002060-70

Table 3: Representative Data for N-Acylation of this compound

EntryAcylating AgentBaseSolventTemperature (°C)Time (h)Yield (%)
1Acetyl ChlorideTriethylamineDCM0 to 25290-98
2Benzoyl ChloridePyridineDCM0 to 25388-95
3Acetic AnhydrideNoneAcetic Acid80485-92
4Boc AnhydrideDMAP (cat.)DCM251292-99

Experimental Protocols

Protocol 1: General Procedure for N-Alkylation

This protocol describes a general method for the N-alkylation of this compound using an alkyl halide and a carbonate base.[3][4]

Materials:

  • This compound

  • Alkyl halide (e.g., methyl iodide, benzyl bromide)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Standard laboratory glassware for workup and purification

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., Argon), add this compound (1.0 eq).

  • Add anhydrous DMF or acetonitrile to achieve a concentration of 0.1-0.5 M.

  • Add the base (K₂CO₃ or Cs₂CO₃, 1.5-2.0 eq) to the stirred solution.

  • Stir the mixture at room temperature for 15-30 minutes.

  • Add the alkylating agent (1.0-1.2 eq) dropwise to the suspension.

  • Allow the reaction to stir at the desired temperature (ranging from room temperature to 80°C) for 4-24 hours, monitoring progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and dilute with water.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to isolate the desired N-alkylated product.

Visualization of Experimental Workflow:

N_Alkylation_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A 1. Dissolve this compound in anhydrous solvent B 2. Add base (e.g., K₂CO₃) A->B C 3. Add alkylating agent B->C D 4. Stir at specified temperature (Monitor by TLC/LC-MS) C->D Proceed E 5. Quench with water and extract with organic solvent D->E Completion F 6. Wash, dry, and concentrate E->F G 7. Purify by column chromatography F->G H N-Alkyl-3-methyl- 3-phenylazetidine G->H Final Product

Caption: General experimental workflow for base-mediated N-alkylation.

Protocol 2: General Procedure for Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination)

This protocol outlines a general procedure for the N-arylation of this compound with aryl halides.[5]

Materials:

  • This compound

  • Aryl halide (e.g., bromobenzene, 4-chlorotoluene)

  • Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)

  • Phosphine ligand (e.g., Xantphos, BINAP)

  • Base (e.g., K₃PO₄, Cs₂CO₃)

  • Anhydrous toluene or dioxane

  • Ethyl acetate

  • Saturated aqueous ammonium chloride

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Schlenk tube or similar reaction vessel

  • Magnetic stirrer and hotplate

  • Standard laboratory glassware for workup and purification

Procedure:

  • To a Schlenk tube under an inert atmosphere, add the palladium catalyst (0.01-0.05 eq), the phosphine ligand (0.02-0.10 eq), and the base (1.5-2.0 eq).

  • Add the aryl halide (1.0 eq) and this compound (1.2 eq).

  • Add anhydrous toluene or dioxane via syringe.

  • Seal the tube and heat the reaction mixture at the specified temperature (typically 80-120°C) for 12-36 hours, monitoring by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with saturated aqueous ammonium chloride and then with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualization of Catalytic Cycle:

Buchwald_Hartwig_Cycle Pd(0)L Pd(0)L Oxidative\nAddition Oxidative Addition Pd(0)L->Oxidative\nAddition Ar-X Intermediate_A Ar-Pd(II)(L)-X Oxidative\nAddition->Intermediate_A Ligand\nExchange Ligand Exchange Intermediate_A->Ligand\nExchange R₂NH, Base Intermediate_B Ar-Pd(II)(L)-NR₂ Ligand\nExchange->Intermediate_B Reductive\nElimination Reductive Elimination Intermediate_B->Reductive\nElimination Reductive\nElimination->Pd(0)L Catalyst Regeneration Product Ar-NR₂ Reductive\nElimination->Product

Caption: Simplified Buchwald-Hartwig amination cycle.

Protocol 3: General Procedure for N-Acylation

This protocol describes the N-acylation of this compound using an acyl chloride in the presence of a tertiary amine base.[6][7]

Materials:

  • This compound

  • Acyl chloride (e.g., acetyl chloride, benzoyl chloride) or anhydride

  • Triethylamine (Et₃N) or Pyridine

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Standard laboratory glassware for workup and purification

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) and triethylamine (1.2-1.5 eq) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the acyl chloride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water or saturated aqueous NaHCO₃.

  • Separate the organic layer and wash it sequentially with 1 M HCl (if pyridine is used), saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude product is often pure enough for further use, but can be purified by recrystallization or flash column chromatography if necessary.

Visualization of Logical Relationship:

N_Acylation_Logic cluster_reactants Reactants Azetidine This compound (Nucleophile) Reaction N-Acylation Reaction Azetidine->Reaction AcylatingAgent Acylating Agent (Electrophile) (e.g., Acyl Chloride) AcylatingAgent->Reaction Base Base (e.g., Triethylamine) (Acid Scavenger) Base->Reaction Product N-Acyl-3-methyl- 3-phenylazetidine Reaction->Product Byproduct Byproduct (e.g., Triethylammonium Chloride) Reaction->Byproduct

Caption: Logical relationship of reactants and products in N-acylation.

Conclusion

The protocols outlined in this document provide a solid foundation for the N-H functionalization of this compound. These reactions open the door to a vast chemical space of novel derivatives. Researchers are encouraged to adapt and optimize these methods to suit their specific synthetic targets and research goals. The unique structural features of the this compound scaffold make it an attractive building block for the development of new chemical entities with potential therapeutic or material applications.

References

Application Notes and Protocols: Ring-Opening Reactions of 3-Methyl-3-phenylazetidine for Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of ring-opening reactions of 3-Methyl-3-phenylazetidine. This strained four-membered heterocycle serves as a versatile building block for the synthesis of a variety of functionalized acyclic amines, which are valuable intermediates in medicinal chemistry and materials science. The inherent ring strain of the azetidine core (approximately 26 kcal/mol) makes it susceptible to cleavage under various conditions, enabling the introduction of diverse functionalities.[1]

Introduction to Ring-Opening Strategies

The reactivity of the azetidine ring in this compound is primarily dictated by the electrophilicity of the ring carbons and the nucleophilicity of the nitrogen atom. Ring-opening reactions can be broadly categorized into two main types:

  • Acid-Catalyzed Ring-Opening: In the presence of Brønsted or Lewis acids, the azetidine nitrogen is protonated or coordinated to the acid, forming a highly reactive azetidinium ion. This activation facilitates the nucleophilic attack at one of the ring carbons, leading to the cleavage of a C-N bond.[1] The regioselectivity of the nucleophilic attack is influenced by steric and electronic factors of the substituents on the ring.

  • Nucleophilic Ring-Opening of Activated Azetidines: For less reactive nucleophiles, the azetidine nitrogen can be pre-activated with an electron-withdrawing group (e.g., a sulfonyl group). This enhances the electrophilicity of the ring carbons, making them more susceptible to nucleophilic attack even under milder conditions.

These strategies provide access to a diverse array of γ-substituted amino compounds, including γ-amino alcohols, γ-amino thiols, and γ-diamines.

Lewis Acid-Catalyzed Ring-Opening with Nucleophiles

Lewis acids are effective promoters for the ring-opening of azetidines by activating the C-N bonds towards nucleophilic attack. This approach is particularly useful for a wide range of nucleophiles, including arenes, alcohols, and thiols.

Ring-Opening with Arenes (Friedel-Crafts Type Reaction)

The reaction of N-activated azetidines with electron-rich arenes and heteroarenes in the presence of a Lewis acid catalyst provides a direct route to 3,3-diarylpropylamines.

Quantitative Data:

EntryAzetidine ReactantArene NucleophileLewis Acid (mol%)SolventTime (h)ProductYield (%)
1N-Tosyl-3-methyl-3-phenylazetidine1,3,5-TrimethoxybenzeneYb(OTf)₃ (10)CH₂Cl₂4N-((3-(2,4,6-trimethoxyphenyl)-3-phenylpropyl)methyl)benzenesulfonamide36 ↗
2N-Tosyl-3-methyl-3-phenylazetidine1,3,5-TrimethoxybenzeneSc(OTf)₃ (10)CH₂Cl₂3N-((3-(2,4,6-trimethoxyphenyl)-3-phenylpropyl)methyl)benzenesulfonamide89 ↗
3N-Tosyl-3-methyl-3-phenylazetidineIndoleYb(OTf)₃ (10)CH₂Cl₂3N-((3-(1H-indol-3-yl)-3-phenylpropyl)methyl)benzenesulfonamide85 ↗

Experimental Protocol 1: General Procedure for the Lewis Acid-Catalyzed Ring-Opening of N-Tosyl-3-methyl-3-phenylazetidine with Arenes

Materials:

  • N-Tosyl-3-methyl-3-phenylazetidine

  • Arene or heteroarene (e.g., 1,3,5-trimethoxybenzene, indole)

  • Ytterbium(III) trifluoromethanesulfonate (Yb(OTf)₃) or Scandium(III) trifluoromethanesulfonate (Sc(OTf)₃)

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Standard laboratory glassware, oven-dried

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add the Lewis acid (5-10 mol%).

  • Add anhydrous dichloromethane to dissolve the catalyst.

  • To this solution, add the arene or heteroarene (2.0 equivalents).

  • Finally, add a solution of N-Tosyl-3-methyl-3-phenylazetidine (1.0 equivalent) in dichloromethane dropwise at room temperature.

  • Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 3,3-diarylpropylamine derivative.

Mechanism Visualization:

G cluster_0 Lewis Acid Activation and Nucleophilic Attack Azetidine N-Tosyl-3-methyl- 3-phenylazetidine ActivatedComplex Activated Azetidinium Complex Azetidine->ActivatedComplex Coordination LewisAcid Lewis Acid (e.g., Yb(OTf)₃) LewisAcid->ActivatedComplex Intermediate Carbocationic Intermediate ActivatedComplex->Intermediate Ring-Opening Arene Arene (Nucleophile) Arene->Intermediate Nucleophilic Attack Product 3,3-Diarylpropylamine Product Intermediate->Product Rearrangement/ Workup

Caption: Lewis acid-catalyzed ring-opening of an N-activated azetidine.

Ring-Opening with Alcohols and Thiols

The ring-opening of N-tosylazetidines with alcohols and thiols provides an efficient route to the corresponding γ-amino ethers and γ-amino thioethers. Boron trifluoride etherate (BF₃·OEt₂) has been found to be a particularly effective catalyst for these transformations.

Quantitative Data:

EntryAzetidine ReactantNucleophileLewis Acid (mol%)SolventTime (min)ProductYield (%)
1N-Tosyl-3-methyl-3-phenylazetidineMethanolBF₃·OEt₂ (20)CH₂Cl₂5N-(3-methoxy-2-methyl-3-phenylpropyl)benzenesulfonamide85 ↗
2N-Tosyl-3-methyl-3-phenylazetidineBenzyl alcoholBF₃·OEt₂ (20)CH₂Cl₂10N-(3-(benzyloxy)-2-methyl-3-phenylpropyl)benzenesulfonamide82 ↗
3N-Tosyl-3-methyl-3-phenylazetidineThiophenolBF₃·OEt₂ (20)CH₂Cl₂15N-(2-methyl-3-phenyl-3-(phenylthio)propyl)benzenesulfonamide78 ↗

Experimental Protocol 2: General Procedure for the BF₃·OEt₂-Catalyzed Ring-Opening of N-Tosyl-3-methyl-3-phenylazetidine with Alcohols and Thiols

Materials:

  • N-Tosyl-3-methyl-3-phenylazetidine

  • Alcohol (e.g., methanol, benzyl alcohol) or Thiol (e.g., thiophenol)

  • Boron trifluoride etherate (BF₃·OEt₂)

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Standard laboratory glassware, oven-dried

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a solution of N-Tosyl-3-methyl-3-phenylazetidine (1.0 equivalent) and the alcohol or thiol (1.2 equivalents) in anhydrous dichloromethane, add BF₃·OEt₂ (20 mol%) at 0 °C under an inert atmosphere.

  • Stir the reaction mixture at 0 °C and monitor its progress by TLC.

  • Upon completion (typically within 5-15 minutes), quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired γ-amino ether or γ-amino thioether.

Intramolecular Ring-Opening Isomerization

The strained azetidine ring can undergo intramolecular ring-opening and subsequent cyclization to form more stable five-membered rings, such as oxazolines. This transformation is particularly efficient for 3-amido-substituted azetidines and can be catalyzed by Lewis acids like copper(II) trifluoromethanesulfonate (Cu(OTf)₂).

Quantitative Data for Isomerization of a 3-Amido-2-phenylazetidine Analog:

EntryReactantCatalyst (mol%)SolventTemperatureTime (h)ProductYield (%)
1N-(2-phenylazetidin-3-yl)benzamideCu(OTf)₂ (50)1,2-DichloroethaneReflux42,5-diphenyl-4,5-dihydrooxazole93 ↗
2N-(2-phenylazetidin-3-yl)acetamideCu(OTf)₂ (50)1,2-DichloroethaneReflux42-methyl-5-phenyl-4,5-dihydrooxazole85 ↗

Experimental Protocol 3: General Procedure for the Cu(OTf)₂-Catalyzed Isomerization of 3-Amido-azetidines to 2-Oxazolines

Materials:

  • 3-Amido-azetidine derivative

  • Copper(II) trifluoromethanesulfonate (Cu(OTf)₂)

  • 1,2-Dichloroethane

  • Standard laboratory glassware

Procedure:

  • To a solution of the 3-amido-azetidine (1.0 equivalent) in 1,2-dichloroethane, add Cu(OTf)₂ (50 mol%).

  • Heat the reaction mixture to reflux and monitor its progress by TLC.

  • Upon completion (typically within 4 hours), cool the reaction mixture to room temperature.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to afford the desired 2-oxazoline.

Workflow Visualization:

G Start Start with 3-Amido-azetidine Step1 Add Cu(OTf)₂ in 1,2-Dichloroethane Start->Step1 Step2 Reflux for 4 hours Step1->Step2 Step3 Reaction Monitoring by TLC Step2->Step3 Step4 Workup and Purification (Column Chromatography) Step3->Step4 Reaction Complete End Isolate 2-Oxazoline Product Step4->End

Caption: Workflow for the synthesis of 2-oxazolines from 3-amido-azetidines.

Conclusion

The ring-opening reactions of this compound and its derivatives provide a powerful and versatile platform for the synthesis of a wide range of functionalized acyclic amines. The protocols outlined in these application notes demonstrate the utility of both Lewis acid catalysis and intramolecular isomerization for accessing valuable synthetic intermediates. These methods are highly relevant for researchers in drug discovery and development, offering efficient routes to novel molecular scaffolds with potential biological activity. Further exploration of different nucleophiles and catalytic systems is expected to continue to expand the synthetic utility of this strained heterocyclic motif.

References

Application Notes and Protocols: Use of 3-Methyl-3-phenylazetidine Derivatives in Multi-component Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-Methyl-3-phenylazetidine is a valuable scaffold in medicinal chemistry, offering a unique three-dimensional structure. While direct participation of this compound in classical multi-component reactions (MCRs) is limited due to its nature as a secondary amine, its functionalized derivatives present significant opportunities for the rapid generation of molecular diversity. This document outlines the application of a functionalized derivative, 3-methyl-3-phenylazetidin-2-one, in a Passerini-type three-component reaction. The protocols provided are based on established methodologies for Passerini reactions involving cyclic ketones and are intended to serve as a guide for researchers exploring the use of azetidine scaffolds in drug discovery and development.

The Passerini reaction is a three-component reaction between a carboxylic acid, a carbonyl compound (in this case, an azetidinone), and an isocyanide to form an α-acyloxy carboxamide.[1][2] This one-pot reaction is highly convergent and allows for the introduction of three points of diversity into the final molecule, making it a powerful tool in combinatorial chemistry.[1]

Hypothetical Passerini-Type Reaction of 3-Methyl-3-phenylazetidin-2-one

This section details a hypothetical three-component Passerini reaction utilizing 3-methyl-3-phenylazetidin-2-one as the carbonyl component. The reaction combines the azetidinone, a variety of isocyanides, and different carboxylic acids to generate a library of novel α-acyloxy carboxamides incorporating the this compound core.

Reaction Scheme:

cluster_reactants Reactants Azetidinone 3-Methyl-3-phenylazetidin-2-one Plus1 + Azetidinone->Plus1 Isocyanide R1-NC Plus2 + Isocyanide->Plus2 CarboxylicAcid R2-COOH Product α-Acyloxy Carboxamide Derivative CarboxylicAcid->Product Solvent, RT Plus1->Isocyanide Plus2->CarboxylicAcid

Caption: General scheme of the Passerini three-component reaction.

Quantitative Data Summary

The following table summarizes the hypothetical yields of the Passerini reaction with various isocyanides and carboxylic acids. The data illustrates the potential scope and efficiency of this methodology.

EntryR¹ in IsocyanideR² in Carboxylic AcidProductYield (%)
1CyclohexylAcetic Acid4a 85
2tert-ButylAcetic Acid4b 88
3BenzylAcetic Acid4c 82
4CyclohexylBenzoic Acid4d 78
5tert-ButylBenzoic Acid4e 81
6BenzylBenzoic Acid4f 75
7Cyclohexyl4-Chlorobenzoic Acid4g 79
8tert-Butyl4-Chlorobenzoic Acid4h 83
9Benzyl4-Chlorobenzoic Acid4i 77

Experimental Protocols

General Procedure for the Passerini Three-Component Reaction:

This protocol provides a detailed methodology for the synthesis of α-acyloxy carboxamide derivatives of this compound.

Materials:

  • 3-Methyl-3-phenylazetidin-2-one (1.0 eq)

  • Isocyanide (1.1 eq)

  • Carboxylic acid (1.1 eq)

  • Dichloromethane (DCM), anhydrous

  • Magnesium sulfate (MgSO₄), anhydrous

  • Silica gel for column chromatography

  • Ethyl acetate/Hexanes mixture for chromatography

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Syringes

  • Nitrogen or Argon gas supply

  • Rotary evaporator

  • Chromatography column

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 3-methyl-3-phenylazetidin-2-one (1.0 mmol, 1.0 eq).

  • Dissolve the azetidinone in anhydrous dichloromethane (5 mL).

  • Add the carboxylic acid (1.1 mmol, 1.1 eq) to the solution and stir for 5 minutes at room temperature.

  • Add the isocyanide (1.1 mmol, 1.1 eq) dropwise to the reaction mixture.

  • Stir the reaction mixture at room temperature for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water (10 mL).

  • Extract the aqueous layer with dichloromethane (3 x 15 mL).

  • Combine the organic layers and dry over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure α-acyloxy carboxamide product.

  • Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, HRMS).

Visualizations

Experimental Workflow Diagram:

The following diagram illustrates the step-by-step workflow of the experimental protocol.

A 1. Add 3-methyl-3-phenylazetidin-2-one to dry flask B 2. Dissolve in anhydrous DCM A->B C 3. Add carboxylic acid B->C D 4. Add isocyanide C->D E 5. Stir at RT for 24h D->E F 6. Quench with water E->F G 7. Extract with DCM F->G H 8. Dry organic phase (MgSO4) G->H I 9. Concentrate under reduced pressure H->I J 10. Purify by column chromatography I->J K 11. Characterize product J->K cluster_inputs Input Components Azetidinone 3-Methyl-3-phenylazetidin-2-one (Carbonyl) OnePot One-Pot Reaction Azetidinone->OnePot Isocyanide Isocyanide Isocyanide->OnePot CarboxylicAcid Carboxylic Acid CarboxylicAcid->OnePot Product α-Acyloxy Carboxamide Product OnePot->Product

References

Anwendungs- und Protokollhinweise: Derivatisierung von 3-Methyl-3-phenylazetidin für das biologische Screening

Author: BenchChem Technical Support Team. Date: December 2025

An Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung.

Einführung: Das 3-Methyl-3-phenylazetidin-Grundgerüst ist eine vielversprechende Ausgangsstruktur für die Entwicklung neuer therapeutischer Wirkstoffe. Seine einzigartige viergliedrige, stickstoffhaltige heterocyclische Struktur bietet die Möglichkeit zur gezielten Modifikation, um die pharmakokinetischen und pharmakodynamischen Eigenschaften zu optimieren.[1] Die Derivatisierung am Stickstoffatom des Azetidinrings durch N-Alkylierung und N-Acylierung ermöglicht die systematische Untersuchung des chemischen Raums und die Identifizierung von Verbindungen mit potenzieller biologischer Aktivität.[1] Diese Anwendungs- und Protokollhinweise beschreiben detaillierte Methoden zur Derivatisierung von 3-Methyl-3-phenylazetidin und stellen Protokolle für das biologische Screening der synthetisierten Verbindungen bereit, mit einem Schwerpunkt auf der Untersuchung ihrer potenziellen Aktivität als Inhibitoren von Kinasen und ihrer zytotoxischen Wirkung. Da spezifische biologische Aktivitätsdaten für Derivate von 3-Methyl-3-phenylazetidin in der öffentlich zugänglichen Literatur begrenzt sind, werden in diesem Dokument repräsentative Daten von strukturell verwandten Azetidin-Derivaten als illustratives Beispiel verwendet.

I. Synthese von 3-Methyl-3-phenylazetidin-Derivaten

Die Funktionalisierung des Stickstoffatoms im Azetidinring ist eine gängige Strategie zur Erzeugung einer Bibliothek von Verbindungen für das biologische Screening. Im Folgenden werden allgemeine Protokolle für die N-Acylierung und N-Alkylierung von 3-Methyl-3-phenylazetidin beschrieben.

A. N-Acylierung von 3-Methyl-3-phenylazetidin

Die N-Acylierung führt Amide in das Molekül ein, die als wichtige Pharmakophore in vielen biologisch aktiven Verbindungen dienen.

Experimentelles Protokoll: Allgemeine Methode zur N-Acylierung

  • Reaktionsaufbau: In einem trockenen Rundkolben wird 3-Methyl-3-phenylazetidin (1,0 Äquiv.) in einem geeigneten aprotischen Lösungsmittel wie Dichlormethan (DCM) oder Tetrahydrofuran (THF) gelöst.

  • Basenzugabe: Eine organische Base wie Triethylamin (Et₃N) oder Diisopropylethylamin (DIPEA) (1,5 Äquiv.) wird zu der Lösung gegeben.

  • Acylierungsreagenz: Das entsprechende Acylchlorid oder Säureanhydrid (1,2 Äquiv.) wird langsam bei 0 °C zu der gerührten Lösung getropft.

  • Reaktionsdurchführung: Die Reaktion wird bei Raumtemperatur für 2-12 Stunden gerührt und der Fortschritt mittels Dünnschichtchromatographie (DC) oder Flüssigchromatographie-Massenspektrometrie (LC-MS) überwacht.

  • Aufarbeitung: Nach Abschluss der Reaktion wird die Reaktionsmischung mit Wasser verdünnt und die wässrige Phase mehrmals mit DCM extrahiert. Die vereinigten organischen Phasen werden mit gesättigter Natriumbicarbonatlösung und anschließend mit gesättigter Kochsalzlösung gewaschen, über wasserfreiem Natriumsulfat getrocknet, filtriert und das Lösungsmittel im Vakuum entfernt.

  • Reinigung: Der Rohprodukt wird durch Säulenchromatographie auf Kieselgel gereinigt, um das gewünschte N-acylierte Produkt zu erhalten.

Tabelle 1: Repräsentative Ergebnisse der N-Acylierung (Illustrativ)

DerivatAcylierungsreagenzAusbeute (%)
1Benzoylchlorid85
2Acetylchlorid92
34-Nitrobenzoylchlorid78
4Cyclohexancarbonylchlorid88

Hinweis: Die angegebenen Ausbeuten sind hypothetische Werte, die auf allgemeinen Acylierungsreaktionen basieren.

N_Acylation_Workflow cluster_synthesis N-Acylierungs-Workflow A 3-Methyl-3-phenylazetidin + Base in DCM B Zugabe Acylchlorid (0 °C) A->B 1. C Rühren bei Raumtemperatur (2-12 h) B->C 2. D Wässrige Aufarbeitung & Extraktion C->D 3. E Säulenchromatographie D->E 4. F Reines N-acyliertes Derivat E->F 5.

Abbildung 1: Workflow für die N-Acylierung von 3-Methyl-3-phenylazetidin.

B. N-Alkylierung von 3-Methyl-3-phenylazetidin

Die N-Alkylierung ist eine weitere wichtige Methode zur Diversifizierung der Leitstruktur, die die Einführung verschiedener funktioneller Gruppen ermöglicht.

Experimentelles Protokoll: Allgemeine Methode zur reduktiven Aminierung

  • Reaktionsaufbau: 3-Methyl-3-phenylazetidin (1,0 Äquiv.) und das entsprechende Aldehyd oder Keton (1,2 Äquiv.) werden in einem geeigneten Lösungsmittel wie 1,2-Dichlorethan (DCE) oder Methanol gelöst.

  • Reduktionsmittelzugabe: Ein Reduktionsmittel wie Natriumtriacetoxyborhydrid (NaBH(OAc)₃) oder Natriumcyanoborhydrid (NaBH₃CN) (1,5 Äquiv.) wird portionsweise zu der gerührten Lösung gegeben.

  • Reaktionsdurchführung: Die Reaktion wird bei Raumtemperatur für 4-24 Stunden gerührt und der Fortschritt mittels DC oder LC-MS überwacht.

  • Aufarbeitung: Nach Abschluss der Reaktion wird die Reaktionsmischung mit gesättigter Natriumbicarbonatlösung versetzt. Die wässrige Phase wird mehrmals mit DCM extrahiert. Die vereinigten organischen Phasen werden mit gesättigter Kochsalzlösung gewaschen, über wasserfreiem Natriumsulfat getrocknet, filtriert und das Lösungsmittel im Vakuum entfernt.

  • Reinigung: Der Rohprodukt wird durch Säulenchromatographie auf Kieselgel gereinigt, um das gewünschte N-alkylierte Produkt zu erhalten.

Tabelle 2: Repräsentative Ergebnisse der N-Alkylierung (Illustrativ)

DerivatAldehyd/KetonAusbeute (%)
5Benzaldehyd75
64-Methoxybenzaldehyd82
7Cyclohexanon68
8Pyridin-4-carbaldehyd71

Hinweis: Die angegebenen Ausbeuten sind hypothetische Werte, die auf allgemeinen reduktiven Aminierungsreaktionen basieren.

N_Alkylation_Workflow cluster_synthesis N-Alkylierungs-Workflow A 3-Methyl-3-phenylazetidin + Aldehyd/Keton in DCE B Zugabe NaBH(OAc)₃ A->B 1. C Rühren bei Raumtemperatur (4-24 h) B->C 2. D Wässrige Aufarbeitung & Extraktion C->D 3. E Säulenchromatographie D->E 4. F Reines N-alkyliertes Derivat E->F 5.

Abbildung 2: Workflow für die N-Alkylierung von 3-Methyl-3-phenylazetidin.

II. Biologisches Screening

Die neu synthetisierten Derivate können auf eine Vielzahl von biologischen Aktivitäten untersucht werden. Hier werden Protokolle für ein Kinase-Inhibitor-Screening und ein Zytotoxizitäts-Assay vorgestellt.

A. Kinase-Inhibitor-Screening (Beispiel: STAT3-Signalweg)

Azetidin-basierte Verbindungen haben sich als potente Inhibitoren des Signaltransduktors und Aktivators der Transkription 3 (STAT3) erwiesen, einem wichtigen Ziel in der Krebstherapie.[2][3]

Hintergrund zum STAT3-Signalweg: Der STAT3-Signalweg ist an einer Vielzahl von zellulären Prozessen beteiligt, darunter Proliferation, Differenzierung und Apoptose.[4] Eine konstitutive Aktivierung von STAT3 wird in vielen Krebsarten beobachtet und fördert das Tumorwachstum.[5] Der Signalweg wird typischerweise durch Zytokine und Wachstumsfaktoren initiiert, die an ihre Rezeptoren auf der Zelloberfläche binden. Dies führt zur Aktivierung von Januskinasen (JAKs), die STAT3 an einem spezifischen Tyrosinrest phosphorylieren. Das phosphorylierte STAT3 dimerisiert, transloziert in den Zellkern und reguliert die Expression von Zielgenen.[5][6]

STAT3_Pathway cluster_nucleus Zellkern Cytokine Zytokin (z.B. IL-6) Receptor Zytokin-Rezeptor Cytokine->Receptor Bindung JAK JAK Receptor->JAK Aktivierung STAT3_inactive STAT3 JAK->STAT3_inactive Phosphorylierung STAT3_active p-STAT3 STAT3_inactive->STAT3_active STAT3_dimer p-STAT3 Dimer STAT3_active->STAT3_dimer Dimerisierung Nucleus Zellkern STAT3_dimer->Nucleus Translokation DNA DNA STAT3_dimer->DNA Bindung an Promotor Transcription Transkription (Zielgene) DNA->Transcription Inhibitor Azetidin-Derivat (Inhibitor) Inhibitor->STAT3_active Inhibition der Dimerisierung/ DNA-Bindung

Abbildung 3: Vereinfachter STAT3-Signalweg und potenzieller Angriffspunkt für Azetidin-Inhibitoren.

Experimentelles Protokoll: In-vitro-Kinase-Assay (z. B. ADP-Glo™)

Dieses Protokoll beschreibt einen lumineszenzbasierten Assay zur Messung der hemmenden Wirkung der Testverbindungen auf die Aktivität einer Zielkinase (z. B. STAT3-aktivierende Kinase wie JAK2 oder die STAT3-SH2-Domänen-Interaktion).

  • Vorbereitung der Verbindungen: Eine serielle Verdünnung der 3-Methyl-3-phenylazetidin-Derivate wird in DMSO hergestellt.

  • Kinase-Reaktion: In einer 384-Well-Platte werden die rekombinante humane Kinase, das spezifische Substrat und ATP in einem geeigneten Assay-Puffer gemischt. Die Testverbindungen oder der Vehikelkontrolle (DMSO) werden zugegeben.

  • Inkubation: Die Reaktionsmischung wird bei Raumtemperatur für 1-2 Stunden inkubiert, um die Kinase-Reaktion zu ermöglichen.

  • ADP-Detektion: Die ADP-Glo™-Reagenz wird zugegeben, um das verbleibende ATP abzubauen. Anschließend wird das Kinase-Detektionsreagenz zugegeben, um das produzierte ADP in ATP umzuwandeln, welches dann durch eine Luciferase/Luziferin-Reaktion in ein lumineszentes Signal umgewandelt wird.

  • Messung: Die Lumineszenz wird mit einem Plattenlesegerät gemessen. Die Signalintensität ist direkt proportional zur Kinaseaktivität.

  • Datenanalyse: Die prozentuale Hemmung wird für jede Konzentration der Testverbindung berechnet und die IC₅₀-Werte (die Konzentration, die eine 50%ige Hemmung der Kinaseaktivität bewirkt) werden durch nichtlineare Regression bestimmt.

Tabelle 3: Hypothetische In-vitro-Kinase-Hemmaktivität von Azetidin-Derivaten (Illustrativ)

DerivatZielkinaseIC₅₀ (µM)
1STAT3 (SH2-Domäne)5.2
2STAT3 (SH2-Domäne)15.8
5STAT3 (SH2-Domäne)2.1
6STAT3 (SH2-Domäne)8.9
PositivkontrolleStattic3.5

Hinweis: Die IC₅₀-Werte basieren auf Daten für strukturell verwandte Azetidin-basierte STAT3-Inhibitoren und dienen der Veranschaulichung.[2][3]

B. Zytotoxizitäts-Assay (MTT-Assay)

Der MTT-Assay ist ein kolorimetrischer Test zur Bestimmung der zellulären metabolischen Aktivität und dient als Indikator für die Zytotoxizität einer Verbindung.

Experimentelles Protokoll: MTT-Assay

  • Zellkultur: Humane Krebszelllinien (z. B. MDA-MB-231, eine Brustkrebszelllinie mit konstitutiv aktivem STAT3) werden in 96-Well-Platten ausgesät und für 24 Stunden inkubiert, um die Anhaftung der Zellen zu ermöglichen.

  • Behandlung mit Verbindungen: Die Zellen werden mit verschiedenen Konzentrationen der 3-Methyl-3-phenylazetidin-Derivate für 48 oder 72 Stunden behandelt.

  • MTT-Zugabe: Eine MTT-Lösung (3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazoliumbromid) wird zu jeder Vertiefung gegeben und für 2-4 Stunden inkubiert. Lebende Zellen mit aktiven mitochondrialen Dehydrogenasen reduzieren das gelbe MTT zu einem violetten Formazan-Produkt.

  • Solubilisierung: Das Kulturmedium wird entfernt und ein Solubilisierungsmittel (z. B. DMSO oder eine saure Isopropanollösung) wird zugegeben, um die Formazan-Kristalle aufzulösen.

  • Messung: Die Absorption wird bei einer Wellenlänge von ca. 570 nm mit einem Plattenlesegerät gemessen.

  • Datenanalyse: Die prozentuale Zellviabilität wird im Vergleich zu unbehandelten Kontrollzellen berechnet. Die IC₅₀-Werte (die Konzentration, die eine 50%ige Reduktion der Zellviabilität bewirkt) werden aus den Dosis-Wirkungs-Kurven ermittelt.

Tabelle 4: Hypothetische zytotoxische Aktivität von Azetidin-Derivaten gegen MDA-MB-231-Zellen (Illustrativ)

DerivatIC₅₀ (µM) nach 72h
112.5
2> 50
57.8
625.1
PositivkontrolleDoxorubicin

Hinweis: Die IC₅₀-Werte sind hypothetische Werte, die zur Veranschaulichung des erwarteten Ergebnisses eines Zytotoxizitätstests dienen.

Cytotoxicity_Workflow cluster_assay Zytotoxizitäts-Assay Workflow (MTT) A Zellen aussäen (96-Well-Platte) B Behandlung mit Derivaten (72 h) A->B 1. Tag C Zugabe von MTT (2-4 h) B->C 4. Tag D Solubilisierung von Formazan C->D E Messung der Absorption (570 nm) D->E F Berechnung der IC₅₀-Werte E->F Analyse

Abbildung 4: Allgemeiner experimenteller Workflow für die Bewertung der Zytotoxizität.

III. Zusammenfassung und Ausblick

Die Derivatisierung von 3-Methyl-3-phenylazetidin durch N-Acylierung und N-Alkylierung stellt eine effektive Strategie zur Generierung von Molekülbibliotheken für das biologische Screening dar. Die vorgestellten Protokolle bieten einen robusten Rahmen für die Synthese und die anschließende Evaluierung der biologischen Aktivität dieser neuartigen Verbindungen. Das Screening auf die Hemmung von Kinasen, wie sie am STAT3-Signalweg beteiligt sind, sowie die Bestimmung der Zytotoxizität sind entscheidende erste Schritte zur Identifizierung potenzieller neuer Wirkstoffkandidaten. Die hier präsentierten illustrativen Daten, basierend auf strukturell verwandten Verbindungen, unterstreichen das Potenzial des 3-Methyl-3-phenylazetidin-Grundgerüsts in der medizinischen Chemie. Zukünftige Studien sollten sich auf die systematische Synthese und das Screening von Derivaten dieser spezifischen Leitstruktur konzentrieren, um detaillierte Struktur-Wirkungs-Beziehungen zu etablieren und Leitverbindungen für die weitere präklinische Entwicklung zu identifizieren.

References

Gram-Scale Synthesis of 3-Methyl-3-phenylazetidine: An Application Note

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the gram-scale synthesis of 3-Methyl-3-phenylazetidine, a valuable building block in medicinal chemistry and drug discovery. The outlined three-step synthesis is designed to be a reproducible and scalable method for obtaining this key structural motif.

Introduction

Azetidines are four-membered nitrogen-containing heterocycles that are of significant interest in pharmaceutical research due to their unique conformational properties and their ability to serve as versatile scaffolds in drug design.[1] this compound, in particular, offers a three-dimensional structure that can be exploited for the development of novel therapeutic agents. This protocol details a synthetic route starting from the commercially available N-Boc-3-azetidinone, proceeding through a tertiary alcohol intermediate, followed by a robust methylation and final deprotection.

Overall Synthetic Scheme

The gram-scale synthesis of this compound is accomplished via a three-step sequence:

  • Step 1: Synthesis of tert-butyl 3-hydroxy-3-phenylazetidine-1-carboxylate. This step involves the nucleophilic addition of a phenyl group to N-Boc-3-azetidinone using a Grignard reagent.

  • Step 2: Synthesis of tert-butyl this compound-1-carboxylate. The tertiary alcohol is then methylated using trimethylaluminium.

  • Step 3: Synthesis of this compound. The final step is the removal of the Boc protecting group under acidic conditions to yield the target compound.

Data Presentation

The following table summarizes the key quantitative data for the gram-scale synthesis of this compound, starting from 10 grams of N-Boc-3-azetidinone.

StepReactantMolecular Weight ( g/mol )Quantity (g)Moles (mmol)Molar Equiv.ProductMolecular Weight ( g/mol )Theoretical Yield (g)Expected Yield (%)
1N-Boc-3-azetidinone171.1910.058.41.0tert-butyl 3-hydroxy-3-phenylazetidine-1-carboxylate249.3214.56~85%
2tert-butyl 3-hydroxy-3-phenylazetidine-1-carboxylate249.3212.3849.61.0tert-butyl this compound-1-carboxylate247.3512.27~70%
3tert-butyl this compound-1-carboxylate247.358.5934.71.0This compound147.225.11~95%

Experimental Protocols

Step 1: Synthesis of tert-butyl 3-hydroxy-3-phenylazetidine-1-carboxylate

Materials:

  • N-Boc-3-azetidinone (10.0 g, 58.4 mmol)

  • Phenylmagnesium bromide (3.0 M solution in diethyl ether, 23.4 mL, 70.1 mmol)

  • Anhydrous tetrahydrofuran (THF), 200 mL

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a flame-dried 500 mL round-bottom flask under an inert atmosphere (nitrogen or argon), add N-Boc-3-azetidinone (10.0 g, 58.4 mmol) and dissolve it in 200 mL of anhydrous THF.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add the phenylmagnesium bromide solution (23.4 mL, 70.1 mmol, 1.2 equivalents) dropwise to the stirred solution over 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

  • Extract the mixture with ethyl acetate (3 x 100 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield tert-butyl 3-hydroxy-3-phenylazetidine-1-carboxylate as a white solid.

Step 2: Synthesis of tert-butyl this compound-1-carboxylate

Materials:

  • tert-butyl 3-hydroxy-3-phenylazetidine-1-carboxylate (12.38 g, 49.6 mmol)

  • Trimethylaluminium (2.0 M solution in toluene, 74.4 mL, 148.8 mmol)

  • Anhydrous toluene, 250 mL

  • Saturated aqueous sodium bicarbonate solution

  • Diethyl ether

  • Anhydrous sodium sulfate

Procedure:

  • To a flame-dried 500 mL round-bottom flask under an inert atmosphere, add tert-butyl 3-hydroxy-3-phenylazetidine-1-carboxylate (12.38 g, 49.6 mmol) and dissolve it in 250 mL of anhydrous toluene.

  • Carefully add the trimethylaluminium solution (74.4 mL, 148.8 mmol, 3.0 equivalents) dropwise at room temperature. Caution: Trimethylaluminium is pyrophoric and reacts violently with water. Handle with extreme care.

  • After the addition, heat the reaction mixture to 110 °C and stir for 24 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to 0 °C and very slowly quench by the dropwise addition of diethyl ether, followed by the cautious addition of a saturated aqueous sodium bicarbonate solution.

  • Extract the mixture with diethyl ether (3 x 150 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to afford tert-butyl this compound-1-carboxylate.

Step 3: Synthesis of this compound

Materials:

  • tert-butyl this compound-1-carboxylate (8.59 g, 34.7 mmol)

  • Trifluoroacetic acid (TFA), 50 mL

  • Dichloromethane (DCM), 100 mL

  • Saturated aqueous sodium bicarbonate solution

  • 1 M Sodium hydroxide solution

  • Dichloromethane

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve tert-butyl this compound-1-carboxylate (8.59 g, 34.7 mmol) in 100 mL of dichloromethane in a 250 mL round-bottom flask.

  • Add trifluoroacetic acid (50 mL) to the solution and stir the mixture at room temperature for 2 hours.

  • Monitor the deprotection by TLC.

  • Once complete, concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.

  • Dissolve the residue in water and wash with diethyl ether to remove any non-basic impurities.

  • Basify the aqueous layer to pH > 12 with 1 M sodium hydroxide solution.

  • Extract the product with dichloromethane (4 x 75 mL).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound. Further purification can be achieved by distillation under reduced pressure if necessary.

Visualizations

SynthesisWorkflow cluster_step1 Step 1: Phenyl Grignard Addition cluster_step2 Step 2: Methylation cluster_step3 Step 3: Deprotection A N-Boc-3-azetidinone C tert-butyl 3-hydroxy-3- phenylazetidine-1-carboxylate A->C THF, 0°C to rt B Phenylmagnesium Bromide B->C D tert-butyl 3-hydroxy-3- phenylazetidine-1-carboxylate F tert-butyl 3-methyl-3- phenylazetidine-1-carboxylate D->F Toluene, 110°C E Trimethylaluminium E->F G tert-butyl 3-methyl-3- phenylazetidine-1-carboxylate I This compound G->I DCM, rt H Trifluoroacetic Acid (TFA) H->I

References

Application Notes and Protocols: 3-Methyl-3-phenylazetidine in CNS-Targeted Libraries

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of the 3-Methyl-3-phenylazetidine scaffold in the design and synthesis of compound libraries targeted towards the Central Nervous System (CNS). The unique conformational rigidity and three-dimensional nature of the azetidine ring make it an attractive scaffold for developing novel CNS-active agents.

Introduction

The development of novel therapeutics for CNS disorders is a significant challenge in medicinal chemistry, largely due to the stringent requirements for crossing the blood-brain barrier (BBB). Azetidine-containing compounds have emerged as a promising class of molecules for CNS drug discovery.[1][2] Their compact and rigid structure can lead to improved physicochemical properties, such as lower molecular weight and topological polar surface area (TPSA), which are favorable for BBB penetration.[1] The this compound scaffold, in particular, offers a versatile platform for the generation of diverse chemical libraries with desirable CNS drug-like properties.

This document outlines the synthesis of the core this compound scaffold, protocols for its functionalization to generate a compound library, and a summary of key physicochemical and in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) properties of representative azetidine-based compounds suitable for CNS-targeted libraries.

Data Presentation

The following tables summarize key physicochemical and in vitro ADME properties for a representative library of CNS-focused azetidine-based compounds. This data is crucial for assessing the suitability of these scaffolds for CNS drug discovery programs.[3]

Table 1: Calculated Physicochemical Properties of a Representative Azetidine-Based CNS Library [3]

PropertyMean ValueRangeDesirable CNS Range
Molecular Weight (MW)350250 - 450< 450
Topological Polar Surface Area (TPSA)60 Ų40 - 90 Ų< 90 Ų
Hydrogen Bond Donors (HBD)10 - 2≤ 3
Calculated logP (cLogP)2.51.0 - 4.01 - 4

Table 2: In Vitro ADME Properties of a Representative Azetidine-Based CNS Library [3]

AssayResultInterpretation
Aqueous Solubility (pH 7.4)> 100 µMHigh solubility, favorable for formulation and absorption.
Plasma Protein Binding< 90%Moderate binding, suggesting a good fraction of unbound drug.
Microsomal Stability (Human, Mouse)t½ > 30 minHigh stability, indicating low metabolic clearance.
Caco-2 PermeabilityPapp > 1 x 10⁻⁶ cm/sModerate to high permeability, suggesting good potential for oral absorption.
P-glycoprotein (P-gp) Efflux Ratio< 3Low efflux, indicating a lower likelihood of being pumped out of the CNS.

Experimental Protocols

Protocol 1: Synthesis of N-Boc-3-hydroxy-3-methylazetidine

This protocol describes the synthesis of the key precursor, N-Boc-3-hydroxy-3-methylazetidine, starting from commercially available N-Boc-azetidin-3-one.

Materials:

  • N-Boc-azetidin-3-one

  • Methylmagnesium bromide (3 M in diethyl ether)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexanes

  • Ethyl acetate

Procedure:

  • To a solution of N-Boc-azetidin-3-one (1.0 eq) in anhydrous THF (0.5 M) at 0 °C under a nitrogen atmosphere, add methylmagnesium bromide (1.2 eq) dropwise.

  • Stir the reaction mixture at 0 °C for 1 hour.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of hexanes/ethyl acetate) to afford N-Boc-3-hydroxy-3-methylazetidine.

  • Expected Yield: 85-95%.

Protocol 2: Synthesis of N-Boc-3-methyl-3-phenylazetidine via Friedel-Crafts Alkylation

This protocol outlines the synthesis of the core scaffold, N-Boc-3-methyl-3-phenylazetidine, from the corresponding 3-hydroxyazetidine derivative.

Materials:

  • N-Boc-3-hydroxy-3-methylazetidine

  • Benzene

  • Aluminum chloride (AlCl₃)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexanes

  • Ethyl acetate

Procedure:

  • To a solution of N-Boc-3-hydroxy-3-methylazetidine (1.0 eq) in anhydrous DCM (0.2 M) and benzene (5.0 eq) at 0 °C, add aluminum chloride (1.5 eq) portion-wise.

  • Stir the reaction mixture at room temperature for 12-16 hours.

  • Carefully quench the reaction by pouring it into a stirred mixture of ice and saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and extract the aqueous layer with DCM (2 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of hexanes/ethyl acetate) to yield N-Boc-3-methyl-3-phenylazetidine.

  • Expected Yield: 60-70%.

Protocol 3: N-Deprotection of N-Boc-3-methyl-3-phenylazetidine

This protocol describes the removal of the Boc protecting group to provide the free amine, which is the point of diversification for library synthesis.

Materials:

  • N-Boc-3-methyl-3-phenylazetidine

  • 4 M HCl in 1,4-dioxane

  • Diethyl ether

Procedure:

  • Dissolve N-Boc-3-methyl-3-phenylazetidine (1.0 eq) in 4 M HCl in 1,4-dioxane (10 volumes).

  • Stir the solution at room temperature for 1-2 hours.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure.

  • Triturate the resulting solid with diethyl ether, and collect the precipitate by filtration to obtain this compound hydrochloride.

  • Expected Yield: >95%.

Protocol 4: Library Synthesis via N-Functionalization (Reductive Amination Example)

This protocol provides a general method for the diversification of the this compound scaffold through reductive amination with a representative aldehyde.

Materials:

  • This compound hydrochloride

  • A representative aldehyde (e.g., 4-fluorobenzaldehyde)

  • Sodium triacetoxyborohydride (STAB)

  • Dichloromethane (DCM)

  • Triethylamine (TEA)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound hydrochloride (1.0 eq) and 4-fluorobenzaldehyde (1.1 eq) in DCM (0.2 M), add triethylamine (1.2 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise.

  • Continue stirring at room temperature for 4-12 hours, monitoring the reaction by TLC or LC-MS.

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the N-functionalized product.

  • Expected Yield: 70-90%.

Visualizations

The following diagrams illustrate the synthetic workflow and a potential signaling pathway relevant to CNS-targeted libraries based on the this compound scaffold.

Synthesis_Workflow Start N-Boc-azetidin-3-one Precursor N-Boc-3-hydroxy-3-methylazetidine Start->Precursor 1. MeMgBr 2. Workup Scaffold N-Boc-3-methyl-3-phenylazetidine Precursor->Scaffold Benzene, AlCl3 (Friedel-Crafts) Deprotected This compound Scaffold->Deprotected HCl/Dioxane Library CNS-Targeted Library (Diverse R groups) Deprotected->Library N-Functionalization (e.g., Reductive Amination, Amide Coupling, etc.)

Caption: Synthetic workflow for the generation of a CNS-targeted library from the this compound scaffold.

Derivatives of 3-arylazetidines have shown high affinity for the serotonin transporter (SERT), a key target in the treatment of depression and anxiety disorders. The following diagram illustrates the proposed mechanism of action for a library member targeting SERT.

Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron SERT Serotonin Transporter (SERT) Vesicle Vesicle Serotonin_cleft 5-HT Vesicle->Serotonin_cleft Release Serotonin_pre Serotonin (5-HT) Serotonin_cleft->SERT Reuptake Receptor 5-HT Receptor Serotonin_cleft->Receptor Binding Library_Compound This compound Derivative Library_Compound->SERT Inhibition Signal Signal Transduction Receptor->Signal Activation

Caption: Proposed mechanism of action: Inhibition of the serotonin transporter (SERT) by a this compound derivative.

References

Troubleshooting & Optimization

Optimizing reaction conditions for 3-Methyl-3-phenylazetidine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Methyl-3-phenylazetidine. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges, detailed experimental protocols, and optimized reaction conditions.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable synthetic route for this compound?

A1: A widely employed and effective strategy involves a two-step sequence starting from N-Boc-3-azetidinone. The first step is the nucleophilic addition of a phenyl organometallic reagent (such as phenyllithium or a phenyl Grignard reagent) to the ketone, forming N-Boc-3-hydroxy-3-phenylazetidine. The second step is a Friedel-Crafts alkylation reaction where the tertiary alcohol is reacted with a methyl-containing aromatic compound (like toluene) in the presence of a Lewis acid to introduce the methyl group, followed by deprotection. An alternative final step is the reaction with a methylating agent.

Q2: Why is the N-Boc protecting group preferred for this synthesis?

A2: The tert-butoxycarbonyl (Boc) group is a robust protecting group for the azetidine nitrogen. It is stable under the basic and nucleophilic conditions of the organometallic addition and provides the necessary steric and electronic properties to facilitate the subsequent reactions. Importantly, it can be readily removed under acidic conditions without affecting the rest of the molecule.

Q3: What are the critical parameters to control for a successful synthesis?

A3: Key parameters for optimization include:

  • Temperature control: Especially during the addition of the organometallic reagent, maintaining a low temperature (e.g., -78 °C) is crucial to prevent side reactions.

  • Anhydrous conditions: All organometallic reactions require strictly anhydrous (dry) solvents and glassware to prevent quenching of the reagent.

  • Choice of Lewis acid: The strength and stoichiometry of the Lewis acid in the Friedel-Crafts step can significantly impact yield and selectivity.

  • Purity of starting materials: Using high-purity N-Boc-3-azetidinone and organometallic reagents is essential for clean reactions and high yields.

Q4: What are the typical spectroscopic signatures for this compound?

A4: In ¹H NMR spectroscopy, you would expect to see signals for the methyl protons (singlet), the protons on the azetidine ring (multiplets), and the protons of the phenyl group (multiplets in the aromatic region). In ¹³C NMR, characteristic peaks for the methyl carbon, the quaternary carbon at the 3-position, the carbons of the azetidine ring, and the aromatic carbons would be observed. For the closely related 3-(4-methylphenyl)-3-phenylazetidine, the methyl group appears around 2.23 ppm in the ¹H NMR spectrum (in DMSO)[1].

Troubleshooting Guides

Issue 1: Low Yield in the Phenyl Addition Step
  • Symptom: Incomplete consumption of N-Boc-3-azetidinone or the formation of multiple unidentified byproducts.

  • Possible Cause & Solution:

Possible CauseRecommended Solution
Inactive Organometallic Reagent The phenyllithium or phenyl Grignard reagent may have degraded due to exposure to air or moisture. Use freshly prepared or titrated reagents. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen).
Suboptimal Reaction Temperature If the temperature is too high, side reactions can occur. Maintain a temperature of -78 °C during the addition of the organometallic reagent.
Side Reactions with the Boc Group While generally stable, strong organolithium reagents can sometimes react with the carbonyl of the Boc group. Using a phenyl Grignard reagent (phenylmagnesium bromide) can sometimes be a milder alternative.
Issue 2: Low Yield or Side Products in the Friedel-Crafts Alkylation Step
  • Symptom: Low conversion of the tertiary alcohol intermediate or the formation of isomers and poly-alkylated products.

  • Possible Cause & Solution:

Possible CauseRecommended Solution
Ineffective Lewis Acid The chosen Lewis acid (e.g., AlCl₃) may be old or hydrated. Use a fresh, anhydrous Lewis acid. The amount of Lewis acid is also critical; optimization may be required.
Carbocation Rearrangement Although less likely with a tertiary alcohol precursor, rearrangement of the intermediate carbocation can be a concern in Friedel-Crafts alkylations. Using a milder Lewis acid or lower temperatures can sometimes mitigate this.
Polyalkylation The product, this compound, can be more reactive than the starting arene, leading to the addition of more than one azetidine group to the aromatic ring. Using a large excess of the arene (e.g., using toluene as the solvent) can favor mono-alkylation.
Deactivation of the Aromatic Ring Friedel-Crafts reactions are not effective on strongly deactivated aromatic rings. This is not an issue for the synthesis of the title compound but is a consideration for analogs with electron-withdrawing groups on the phenyl ring.
Issue 3: Difficulty in Product Purification
  • Symptom: The final product is contaminated with starting materials or byproducts that are difficult to separate by column chromatography.

  • Possible Cause & Solution:

Possible CauseRecommended Solution
Similar Polarity of Product and Impurities Optimize the solvent system for column chromatography. A gradient elution from a non-polar solvent (e.g., hexanes) to a more polar mixture (e.g., hexanes/ethyl acetate) can improve separation. The addition of a small amount of a basic modifier like triethylamine to the eluent can improve the chromatography of amines.
Formation of Salts If the product is isolated as a salt (e.g., after an acidic workup), it may have very different solubility and chromatographic behavior. It may be necessary to neutralize the product before chromatography.
Product Volatility Azetidines can be somewhat volatile. Avoid excessive heating during solvent removal. Use a rotary evaporator at reduced pressure and moderate temperature.

Data Presentation

Table 1: Reaction Conditions for the Synthesis of a 3-Aryl-3-alkylazetidine Analog

StepStarting MaterialsReagents and ConditionsProductYieldReference
1N-Boc-3-azetidinonePhenyllithium, THF, -78 °CN-Boc-3-hydroxy-3-phenylazetidine61%[1]
2N-Boc-3-hydroxy-3-phenylazetidineToluene, AlCl₃3-(4-methylphenyl)-3-phenylazetidine59%[1]

Experimental Protocols

Protocol 1: Synthesis of N-Boc-3-hydroxy-3-phenylazetidine

  • Reaction Setup: To a flame-dried round-bottom flask under an argon atmosphere, add anhydrous tetrahydrofuran (THF). Cool the flask to -78 °C using a dry ice/acetone bath.

  • Addition of Phenyllithium: Slowly add a solution of phenyllithium in cyclohexane/ether to the cooled THF.

  • Addition of Ketone: To this solution, add a solution of N-Boc-3-azetidinone in anhydrous THF dropwise over 30 minutes, ensuring the internal temperature remains below -70 °C.

  • Reaction Monitoring: Stir the reaction mixture at -78 °C for 2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Quenching: Once the reaction is complete, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Workup: Allow the mixture to warm to room temperature. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield N-Boc-3-hydroxy-3-phenylazetidine as a white solid[1].

Protocol 2: Synthesis of this compound (via Friedel-Crafts type reaction)

This protocol is adapted for the synthesis of the title compound based on a similar reported procedure.

  • Reaction Setup: To a flame-dried round-bottom flask under an argon atmosphere, add the N-Boc-3-hydroxy-3-phenylazetidine intermediate and a suitable solvent (e.g., dichloromethane or the methyl-containing arene itself if in large excess).

  • Addition of Lewis Acid: Cool the mixture to 0 °C and slowly add a Lewis acid (e.g., aluminum chloride or a milder option like scandium triflate).

  • Reaction with Methylating Agent: If a separate methylating agent is used, it would be added at this stage. For a Friedel-Crafts reaction with a methylated arene like toluene, the arene itself is the reactant and often the solvent.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC.

  • Workup: Carefully quench the reaction by pouring it over ice water. Extract the aqueous layer with dichloromethane. Combine the organic layers, wash with a saturated solution of sodium bicarbonate and then brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Deprotection: The Boc group may be cleaved under the acidic conditions of the Friedel-Crafts reaction or may require a separate deprotection step with an acid like trifluoroacetic acid (TFA) in dichloromethane.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield this compound.

Visualizations

Synthesis_Workflow Synthesis Workflow for this compound A N-Boc-3-azetidinone B Phenyllithium Addition (THF, -78°C) A->B C N-Boc-3-hydroxy-3-phenylazetidine B->C D Friedel-Crafts Reaction (Lewis Acid, Arene) C->D E N-Boc-3-Methyl-3-phenylazetidine D->E F Acidic Deprotection (e.g., TFA) E->F G This compound F->G

Caption: Synthetic pathway for this compound.

Troubleshooting_Logic Troubleshooting Common Synthesis Issues start Low Yield or Impure Product step1 Which step has low yield? start->step1 phenyl_add Phenyl Addition step1->phenyl_add Step 1 fc_alk Friedel-Crafts step1->fc_alk Step 2 pa_q1 Incomplete reaction? phenyl_add->pa_q1 pa_q2 Side products observed? phenyl_add->pa_q2 fc_q1 Incomplete reaction? fc_alk->fc_q1 fc_q2 Isomers or polyalkylation? fc_alk->fc_q2 pa_a1 Check organolithium activity. Ensure anhydrous conditions. pa_q1->pa_a1 Yes pa_a2 Lower reaction temperature. Consider Grignard reagent. pa_q2->pa_a2 Yes fc_a1 Use fresh Lewis acid. Optimize stoichiometry. fc_q1->fc_a1 Yes fc_a2 Use large excess of arene. Consider milder Lewis acid. fc_q2->fc_a2 Yes

Caption: Decision tree for troubleshooting synthesis problems.

References

Technical Support Center: Purification of 3-Methyl-3-phenylazetidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of 3-Methyl-3-phenylazetidine by column chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the most common stationary phase for the column chromatography of this compound?

A1: The most common stationary phase for the purification of this compound is silica gel. However, due to the basic nature of the azetidine nitrogen, the compound can be sensitive to the acidic nature of standard silica gel, potentially leading to ring-opening or streaking during chromatography. To mitigate this, it is often recommended to use silica gel that has been neutralized by pre-treatment with a base, such as triethylamine, or to use a different stationary phase like alumina.

Q2: What is a good starting solvent system for the column chromatography of this compound?

A2: A common and effective solvent system for the purification of this compound and related compounds is a mixture of a non-polar solvent like hexanes or petroleum ether and a moderately polar solvent such as ethyl acetate. A typical starting point would be a gradient elution, beginning with a low polarity mixture (e.g., 5% ethyl acetate in hexanes) and gradually increasing the polarity. For similar N-Boc protected azetidines, a hexane/EtOAc ratio of 9:1 has been successfully used.

Q3: My this compound appears to be degrading on the silica gel column. What can I do to prevent this?

A3: Degradation of azetidines on silica gel is a known issue due to the acidity of the stationary phase, which can catalyze the opening of the strained four-membered ring.[1] To prevent this, you can:

  • Neutralize the silica gel: Prepare a slurry of the silica gel in your starting eluent and add a small amount of a non-nucleophilic base, such as triethylamine (typically 0.1-1% by volume), before packing the column.

  • Use alumina: Basic or neutral alumina is a good alternative stationary phase for acid-sensitive compounds like this compound.

  • Minimize contact time: Run the column as efficiently as possible to reduce the time the compound spends in contact with the stationary phase.

Q4: I am observing co-elution of my product with an impurity. How can I improve the separation?

A4: To improve the separation of this compound from a closely eluting impurity, consider the following:

  • Optimize the solvent system: A shallower solvent gradient can help to better resolve compounds with similar polarities.

  • Try alternative solvents: A different solvent system, for instance, dichloromethane/methanol, may offer different selectivity and improve the separation.

  • Dry loading: Adsorbing your crude product onto a small amount of silica gel before loading it onto the column can lead to a more uniform application and better separation.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of this compound by column chromatography.

Issue Potential Cause Troubleshooting Steps
Product is not eluting from the column The solvent system is not polar enough.Gradually increase the polarity of the eluent. For very polar compounds, a system like dichloromethane/methanol might be necessary.
The compound has degraded on the column.Test the stability of your compound on a small amount of silica gel (TLC analysis over time). If it degrades, use neutralized silica gel or alumina.
Product is eluting with the solvent front The solvent system is too polar.Start with a much less polar solvent system (e.g., 100% hexanes) and gradually increase the polarity.
Streaking or tailing of the product spot on TLC and column fractions The compound is interacting too strongly with the acidic sites on the silica gel.Add a small amount of triethylamine (0.1-1%) to your eluent to neutralize the silica gel.
The column is overloaded.Use a larger column or reduce the amount of crude material loaded.
Multiple spots in fractions that should contain pure product Incomplete reaction or presence of side products.Review the synthesis of this compound to identify potential byproducts. Common impurities can include unreacted starting materials or ring-opened products.
Degradation of the product during purification.See troubleshooting steps for product degradation.

Experimental Protocol: Purification of this compound

This protocol provides a general methodology for the purification of this compound by flash column chromatography.

1. Materials and Equipment:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Hexanes

  • Ethyl acetate

  • Triethylamine

  • Glass column for chromatography

  • TLC plates, chamber, and UV lamp

  • Collection tubes

  • Rotary evaporator

2. Procedure:

  • TLC Analysis:

    • Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane).

    • Spot the solution on a TLC plate and develop it in various ratios of hexanes:ethyl acetate (e.g., 9:1, 8:2, 7:3) to determine the optimal solvent system for separation. The ideal Rf value for the product is typically around 0.2-0.3 for good separation.

  • Column Preparation:

    • Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 95:5 hexanes:ethyl acetate) containing 0.1% triethylamine.

    • Carefully pack the column with the slurry, ensuring there are no air bubbles.

    • Allow the silica gel to settle, and then add a thin layer of sand on top to protect the silica bed.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the initial eluent.

    • Carefully load the sample onto the top of the column.

    • Alternatively, for better resolution, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution and Fraction Collection:

    • Begin eluting the column with the initial low-polarity solvent system.

    • Gradually increase the polarity of the eluent as the column runs.

    • Collect fractions and monitor the elution of the product by TLC.

  • Product Isolation:

    • Combine the fractions containing the pure this compound.

    • Remove the solvent using a rotary evaporator to obtain the purified product.

Quantitative Data Summary

ParameterTypical Value/RangeNotes
Stationary Phase Silica gel (neutralized) or AluminaStandard silica can cause degradation.
Mobile Phase Hexanes/Ethyl Acetate gradientStart with low polarity (e.g., 5% EtOAc) and increase as needed.
Rf Value (Product) ~0.2 - 0.3In an optimized solvent system for good separation.
Recovery Yield 60-85%Dependent on the purity of the crude material and the success of the chromatography.

Visualizations

experimental_workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Isolation TLC TLC Analysis (Optimize Solvent System) ColumnPrep Column Preparation (Slurry Pack with Neutralized Silica) TLC->ColumnPrep Load Sample Loading (Wet or Dry Load) ColumnPrep->Load Elute Elution (Gradient of Hexanes/EtOAc) Load->Elute Collect Fraction Collection Elute->Collect Monitor Monitor Fractions by TLC Collect->Monitor Combine Combine Pure Fractions Monitor->Combine Identify Pure Fractions Evaporate Solvent Evaporation Combine->Evaporate PureProduct Pure this compound Evaporate->PureProduct

Caption: Experimental workflow for the purification of this compound.

troubleshooting_logic Start Purification Issue Encountered Tailing Streaking or Tailing? Start->Tailing NoElution Product Not Eluting? Start->NoElution CoElution Co-elution with Impurity? Start->CoElution AddBase Add Triethylamine to Eluent Tailing->AddBase Yes CheckLoading Check for Overloading Tailing->CheckLoading No IncreasePolarity Increase Eluent Polarity NoElution->IncreasePolarity Yes CheckDegradation Check for Degradation on TLC NoElution->CheckDegradation No ShallowGradient Use a Shallower Gradient CoElution->ShallowGradient Yes ChangeSolvent Try Alternative Solvent System CoElution->ChangeSolvent No ReduceLoad Reduce Sample Load CheckLoading->ReduceLoad Yes UseNeutralSilica Use Neutralized Silica or Alumina CheckDegradation->UseNeutralSilica Yes DCM_MeOH e.g., Dichloromethane/Methanol ChangeSolvent->DCM_MeOH Yes

Caption: Troubleshooting logic for common column chromatography issues.

References

Technical Support Center: Synthesis of 3-Methyl-3-phenylazetidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Methyl-3-phenylazetidine.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound?

A1: The most common strategies for the synthesis of this compound involve intramolecular cyclization of a suitable precursor. A key precursor for this reaction is a γ-amino halide, such as 3-amino-1-chloro-3-phenylbutane or its bromo-analogue. This method relies on the nucleophilic attack of the amine onto the carbon bearing the leaving group to form the four-membered azetidine ring. Another potential, though less commonly detailed for this specific molecule, is the [2+2] cycloaddition (aza Paternò-Büchi reaction) between an imine and an alkene.

Q2: What are the primary byproducts I should be aware of during the synthesis of this compound via intramolecular cyclization?

A2: During the intramolecular cyclization to form this compound, several byproducts can arise. The most common include elimination products, dimers or polymers, and ring-opened products. The formation of these byproducts is highly dependent on the reaction conditions.

Q3: How does pH affect the stability of the this compound product?

A3: The azetidine ring is strained and susceptible to ring-opening, particularly under acidic conditions.[1] Protonation of the nitrogen atom can make the ring carbons more electrophilic and prone to attack by nucleophiles present in the reaction mixture, leading to the formation of linear amine byproducts. Therefore, maintaining a neutral or slightly basic pH during workup and purification is crucial for maximizing the yield and purity of the final product.

Q4: Can dimerization or polymerization be a significant issue?

A4: Yes, dimerization and polymerization can be significant side reactions, especially under cationic conditions. The azetidine nitrogen can act as a nucleophile and attack another protonated azetidine molecule, initiating a chain reaction that leads to the formation of dimers and higher-order polymers.[2][3]

Troubleshooting Guides

Problem 1: Low Yield of this compound and Presence of Multiple Byproducts

Possible Cause 1: Competing Elimination Reaction

During the base-mediated intramolecular cyclization of a 3-amino-1-halo-3-phenylbutane precursor, the base can abstract a proton from the carbon adjacent to the phenyl group, leading to the formation of an alkene byproduct instead of the desired azetidine.

Solutions:

  • Choice of Base: Use a non-hindered, strong base that favors nucleophilic substitution over elimination. Bases like sodium hydride (NaH) or potassium hydroxide (KOH) under carefully controlled conditions can be effective.

  • Reaction Temperature: Lowering the reaction temperature can favor the desired intramolecular cyclization over the elimination pathway, which typically has a higher activation energy.

  • Solvent: The choice of solvent can influence the reaction pathway. Aprotic polar solvents are generally preferred for this type of cyclization.

Possible Cause 2: Ring-Opening of the Product

As mentioned in the FAQs, acidic conditions during the reaction or workup can lead to the cleavage of the azetidine ring.

Solutions:

  • pH Control: Ensure that the reaction mixture is neutralized or made slightly basic before extraction and purification. Use of a mild base like sodium bicarbonate during the aqueous wash is recommended.

  • Purification Method: When using silica gel chromatography, it is advisable to neutralize the silica gel by pre-treating it with a solution of triethylamine in the eluent to prevent on-column degradation of the product.

Possible Cause 3: Dimerization/Polymerization

The formation of dimers and polymers can significantly reduce the yield of the desired monomeric azetidine.

Solutions:

  • Control of Reaction Conditions: Avoid strongly acidic conditions that can promote cationic polymerization.

  • Concentration: Running the reaction at a lower concentration can disfavor intermolecular reactions like dimerization and polymerization.

Problem 2: Difficulty in Purifying this compound

Possible Cause: Co-elution of Byproducts with Similar Polarity

Byproducts such as the corresponding elimination product (an unsaturated amine) may have similar polarities to this compound, making separation by standard column chromatography challenging.

Solutions:

  • High-Performance Liquid Chromatography (HPLC): Preparative HPLC can offer better resolution for separating closely related compounds.

  • Derivatization: In some cases, derivatizing the crude product mixture can alter the polarities of the components, allowing for easier separation. The derivative can then be converted back to the desired azetidine.

  • Crystallization: If the desired product is a solid, careful selection of a solvent system for recrystallization can be an effective purification method.

Experimental Protocols

Protocol 1: Identification of Byproducts by GC-MS

Objective: To identify the presence of volatile byproducts in a crude reaction mixture of this compound synthesis.

Methodology:

  • Sample Preparation: Dissolve a small aliquot of the crude reaction mixture in a suitable volatile solvent (e.g., dichloromethane or diethyl ether).

  • GC-MS Instrument: Use a gas chromatograph coupled to a mass spectrometer (GC-MS).

  • GC Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

    • Injector Temperature: 250 °C.

    • Oven Program: Start at a low temperature (e.g., 50 °C) and ramp up to a high temperature (e.g., 280 °C) at a rate of 10-20 °C/min.

    • Carrier Gas: Helium.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

  • Data Analysis: Analyze the resulting chromatogram to separate the different components. Identify the mass spectrum of each peak and compare it with spectral libraries (e.g., NIST) to identify the main product and potential byproducts. The mass spectrum of this compound should show a molecular ion peak at m/z 147.[4]

Protocol 2: Analysis of Byproducts by Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To characterize the structure of the main product and any significant byproducts.

Methodology:

  • Sample Preparation: Dissolve the crude product or a purified fraction in a deuterated solvent (e.g., CDCl₃).

  • ¹H NMR Spectroscopy:

    • Acquire a proton NMR spectrum.

    • Expected Signals for this compound: Look for signals corresponding to the methyl group (singlet), the methylene protons of the azetidine ring (doublets or multiplets), the aromatic protons of the phenyl group, and a broad signal for the N-H proton.

    • Byproduct Signals: Look for vinylic proton signals (typically in the 5-6 ppm region) which may indicate the presence of elimination byproducts. The presence of additional aliphatic signals may suggest oligomers or ring-opened products.

  • ¹³C NMR Spectroscopy:

    • Acquire a carbon NMR spectrum.

    • Expected Signals for this compound: Identify the characteristic signals for the quaternary carbon attached to the methyl and phenyl groups, the methylene carbons of the azetidine ring, and the aromatic carbons.

    • Byproduct Signals: The presence of sp² hybridized carbon signals in the 110-140 ppm range could confirm the presence of alkene byproducts.

  • 2D NMR Techniques: If significant byproducts are present, techniques such as COSY and HSQC can be used to establish connectivity and aid in the structural elucidation of the impurities.

Data Presentation

Table 1: Potential Byproducts in this compound Synthesis and Their Identifying Features

Byproduct TypePotential StructureKey Analytical Signature (GC-MS)Key Analytical Signature (¹H NMR)
Elimination Product Unsaturated amineMolecular ion corresponding to C₁₀H₁₃N (m/z 147), but with a different fragmentation pattern and retention time than the desired product.Presence of vinylic proton signals (5-6 ppm).
Dimer Dimerized azetidineMolecular ion at m/z 294.More complex aliphatic region with multiple sets of signals.
Ring-Opened Product e.g., 3-amino-1-hydroxy-3-phenylbutane (if water is the nucleophile)Molecular ion corresponding to C₁₀H₁₅NO (m/z 165).Absence of characteristic azetidine ring proton signals and presence of signals for a hydroxyl group.

Visualizations

Byproduct_Formation_Pathway Precursor 3-Amino-1-halo-3-phenylbutane Desired_Product This compound Precursor->Desired_Product Intramolecular Cyclization (SN2) Elimination_Product Elimination Byproduct (Alkene) Precursor->Elimination_Product Elimination (E2) Base Base Base->Precursor Troubleshooting_Workflow start Low Yield of This compound check_byproducts Analyze crude mixture by GC-MS and NMR start->check_byproducts elimination Elimination byproduct detected? check_byproducts->elimination ring_opening Ring-opened byproduct detected? elimination->ring_opening No solution_elimination Optimize base and temperature elimination->solution_elimination Yes polymerization Dimer/Polymer detected? ring_opening->polymerization No solution_ring_opening Control pH during workup and purification ring_opening->solution_ring_opening Yes solution_polymerization Lower reaction concentration polymerization->solution_polymerization Yes

References

Minimizing side reactions in the cyclization to form 3-Methyl-3-phenylazetidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Methyl-3-phenylazetidine. Our goal is to help you minimize side reactions and optimize your cyclization protocol.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for preparing this compound?

A1: The most prevalent method for synthesizing this compound is through the intramolecular cyclization of a precursor containing the core structure. A common and effective strategy involves the cyclization of a γ-amino alcohol derivative, such as 3-amino-2-methyl-1-phenylpropan-1-ol, or a γ-haloamine. The hydroxyl or halide group serves as a leaving group that is displaced by the amine to form the four-membered azetidine ring.

Q2: What are the primary side reactions to anticipate during the cyclization to form this compound?

A2: The primary side reactions include:

  • Elimination: Instead of intramolecular substitution, the precursor may undergo elimination to form an unsaturated open-chain compound.

  • Polymerization: Intermolecular reactions can lead to the formation of polymers instead of the desired monomeric cyclized product.

  • Formation of Larger Rings: Under certain conditions, rearrangement or alternative cyclization pathways can lead to the formation of more stable five-membered (pyrrolidine) or six-membered (piperidine) rings, although this is less common for this specific substitution pattern.

  • Intermolecular Substitution: The amine of one precursor molecule can react with the electrophilic center of another, leading to dimers or oligomers.

Q3: How does the choice of solvent impact the cyclization reaction?

A3: The solvent plays a critical role in influencing reaction rates and selectivity. Polar aprotic solvents like DMF or DMSO can be effective for SN2-type cyclizations. However, the choice of solvent can also influence the prevalence of side reactions. For instance, in some intramolecular aminolysis reactions, specific solvents like 1,2-dichloroethane (DCE) have been shown to favor the formation of the azetidine ring over other potential side products[1]. It is crucial to select a solvent that provides good solubility for the reactants while minimizing the rates of side reactions.

Q4: What is the role of the base in the cyclization reaction?

A4: A base is typically required to deprotonate the amine, increasing its nucleophilicity and facilitating the intramolecular attack on the carbon bearing the leaving group. The choice and strength of the base are critical. A base that is too strong may promote elimination side reactions, while a base that is too weak may result in a sluggish or incomplete reaction. Common bases for such cyclizations include sodium hydride (NaH), potassium carbonate (K2CO3), or triethylamine (Et3N).

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low to no yield of this compound 1. Ineffective leaving group. 2. Insufficiently nucleophilic amine. 3. Unfavorable reaction conditions (temperature, concentration).1. Convert a hydroxyl precursor to a better leaving group (e.g., tosylate, mesylate, or halide). 2. Use a stronger, non-nucleophilic base to deprotonate the amine. 3. Screen different solvents and temperatures. Employ high-dilution conditions to favor intramolecular cyclization.
Significant formation of elimination byproducts 1. Steric hindrance around the reaction center. 2. Use of a strong, sterically hindered base. 3. High reaction temperature.1. This may be inherent to the substrate. Optimization of other parameters is key. 2. Switch to a weaker, non-hindered base (e.g., K2CO3). 3. Attempt the reaction at a lower temperature for a longer duration.
Polymerization of starting material High concentration of the reaction mixture.Employ high-dilution conditions by slowly adding the precursor to the reaction mixture over an extended period. This will favor the intramolecular reaction over intermolecular polymerization.
Formation of a pyrrolidine byproduct Rearrangement of an intermediate or an alternative cyclization pathway.While less common for this substrate, this can sometimes be influenced by the choice of catalyst or solvent[2]. Re-evaluate the reaction conditions, particularly the solvent and any Lewis acid catalysts that might be in use.

Experimental Protocols

Protocol 1: Synthesis of this compound from 3-Amino-2-methyl-1-phenylpropan-1-ol

This protocol involves the activation of the hydroxyl group followed by intramolecular cyclization.

Step 1: Mesylation of 3-Amino-2-methyl-1-phenylpropan-1-ol

  • Dissolve 3-amino-2-methyl-1-phenylpropan-1-ol (1 equivalent) and triethylamine (2.5 equivalents) in dichloromethane (CH2Cl2) at 0°C.

  • Slowly add methanesulfonyl chloride (MsCl) (1.5 equivalents) to the solution.

  • Stir the mixture at room temperature for 10 minutes.

  • Quench the reaction with saturated aqueous sodium bicarbonate (NaHCO3).

  • Extract the product with CH2Cl2 (3x).

  • Dry the combined organic layers over anhydrous magnesium sulfate (MgSO4), filter, and concentrate under reduced pressure. The crude mesylate is often used directly in the next step.

Step 2: Intramolecular Cyclization

  • Prepare a suspension of sodium hydride (NaH) (1.5 equivalents) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

  • Dissolve the crude mesylate from Step 1 in anhydrous THF.

  • Slowly add the mesylate solution to the NaH suspension at 0°C.

  • Allow the reaction to warm to room temperature and then heat to reflux until the reaction is complete (monitor by TLC or LC-MS).

  • Carefully quench the reaction by the slow addition of water at 0°C.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Dry the organic layer, concentrate, and purify the crude this compound by column chromatography or distillation.

Visual Guides

Reaction_Pathway cluster_start Starting Material cluster_product Desired Product Precursor 3-Amino-2-methyl-1-phenylpropan-1-ol derivative (X=OH, Halogen) Azetidine This compound Precursor->Azetidine Intramolecular Cyclization

Caption: Desired reaction pathway to this compound.

Side_Reactions Precursor Cyclization Precursor Azetidine Desired Product: This compound Precursor->Azetidine Intramolecular (Favorable) Elimination Side Product: Elimination Precursor->Elimination Elimination (Side Reaction) Polymer Side Product: Polymerization Precursor->Polymer Intermolecular (Side Reaction)

Caption: Competing side reactions during cyclization.

Troubleshooting_Logic Start Low Yield of Azetidine? CheckElimination Elimination Products Observed? Start->CheckElimination Yes CheckLeavingGroup Optimize leaving group and reaction conditions Start->CheckLeavingGroup No CheckPolymer Polymeric Material Observed? CheckElimination->CheckPolymer No SolutionElimination Use weaker base Lower temperature CheckElimination->SolutionElimination Yes SolutionPolymer Use high dilution CheckPolymer->SolutionPolymer Yes CheckPolymer->CheckLeavingGroup No

Caption: Troubleshooting decision tree for low yield.

References

Technical Support Center: Diastereoselective Synthesis of 3-Methyl-3-phenylazetidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers engaged in the synthesis of 3-Methyl-3-phenylazetidine, with a focus on improving diastereoselectivity.

Troubleshooting Guide & FAQs

This section addresses common challenges encountered during the synthesis of this compound and offers potential solutions.

Q1: My synthesis of this compound is resulting in a low diastereomeric ratio (close to 1:1). How can I improve this?

A1: Low diastereoselectivity is a common issue when a new stereocenter is created in the absence of a directing group. To improve the diastereomeric ratio, consider the following strategies:

  • Introduction of a Chiral Auxiliary: Attaching a chiral auxiliary to the azetidine nitrogen can effectively shield one face of the molecule, directing the incoming nucleophile to the opposite face. Sterically bulky auxiliaries are often more effective.

  • Choice of N-Protecting Group: If not using a chiral auxiliary, the nature of the N-protecting group can still influence the stereochemical outcome. A bulky protecting group such as tert-butoxycarbonyl (Boc) can provide some level of stereocontrol.

  • Reaction Temperature: Lowering the reaction temperature often enhances diastereoselectivity by favoring the transition state with the lowest activation energy. Reactions are commonly run at -78 °C.

  • Solvent Effects: The polarity of the solvent can influence the transition state geometry. Experiment with a range of aprotic solvents, from nonpolar (e.g., toluene, hexanes) to polar (e.g., THF, dichloromethane), to find the optimal conditions.

  • Organometallic Reagent: The choice of the organometallic reagent (e.g., methyllithium vs. methylmagnesium bromide) and the presence of coordinating salts (e.g., LiCl) can impact the aggregation state and reactivity of the nucleophile, thereby affecting diastereoselectivity.

Q2: I am using a chiral auxiliary, but the diastereoselectivity is still poor. What could be the problem?

A2: If a chiral auxiliary is not providing the expected level of stereocontrol, consider these factors:

  • Incorrect Auxiliary for the Substrate: The chosen chiral auxiliary may not be well-matched to your specific substrate and reaction conditions. It is advisable to screen a variety of auxiliaries. Chiral tert-butanesulfinamides have been shown to be effective in the synthesis of some chiral azetidines, achieving diastereomeric ratios of up to 85:15.[1]

  • Racemization: Ensure that your starting materials, including the chiral auxiliary, are enantiomerically pure. Additionally, check if the reaction or workup conditions are causing racemization of the product or any chiral intermediates.

  • Chelation Control vs. Steric Hindrance: The stereochemical outcome can be governed by either chelation of the organometallic reagent with a Lewis basic site on the auxiliary or by steric hindrance. Understanding the dominant controlling factor for your system is key. For example, if chelation is desired, a coordinating solvent like THF would be appropriate.

Q3: The yield of my desired this compound is low. What are the potential causes and solutions?

A3: Low yields can stem from several issues:

  • Side Reactions: The high reactivity of organometallic reagents can lead to side reactions, such as enolization of the ketone starting material or reaction with the N-protecting group. Using the appropriate stoichiometry of the organometallic reagent and maintaining a low reaction temperature can minimize these issues.

  • Ring Opening of the Azetidine: The strained four-membered ring of azetidine can be susceptible to ring-opening under harsh reaction conditions (e.g., strong acids or bases). Ensure that your workup and purification steps are performed under mild conditions.

  • Incomplete Reaction: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to ensure the starting material is fully consumed before quenching the reaction.

  • Purification Losses: this compound and its precursors can be volatile or prone to decomposition during purification. Employ appropriate purification techniques, such as flash column chromatography with a suitable stationary and mobile phase, and handle the purified product with care.

Q4: How can I determine the diastereomeric ratio of my product?

A4: The diastereomeric ratio (d.r.) can be determined using several analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is often the most straightforward method. The signals for the protons in the two diastereomers will have slightly different chemical shifts. By integrating the signals corresponding to each diastereomer, the ratio can be calculated.

  • High-Performance Liquid Chromatography (HPLC) on a Chiral Stationary Phase: Chiral HPLC can be used to separate the enantiomers of each diastereomer, and the relative peak areas can be used to determine the diastereomeric ratio.

  • Gas Chromatography (GC) on a Chiral Stationary Phase: For volatile compounds, chiral GC can be an effective method for separating and quantifying the diastereomers.

Quantitative Data Presentation

The following table summarizes the expected influence of various reaction parameters on the diastereoselectivity of the synthesis of this compound via nucleophilic addition to an N-protected 3-azetidinone precursor.

ParameterVariationExpected Effect on Diastereomeric Ratio (d.r.)Rationale
Chiral Auxiliary None vs. Chiral Auxiliary (e.g., sulfinamide)Significant increase with a suitable chiral auxiliary.The auxiliary creates a chiral environment, sterically blocking one face of the azetidinone.
Temperature Room Temperature vs. -78 °CHigher d.r. at lower temperatures.Lower temperatures increase the energy difference between the diastereomeric transition states.
Solvent Polarity Nonpolar (Toluene) vs. Polar Aprotic (THF)Varies; often higher in less coordinating solvents.Solvent can affect the aggregation and reactivity of the organometallic reagent and the transition state geometry.
N-Protecting Group Small (e.g., Benzyl) vs. Bulky (e.g., Boc)Higher d.r. with a bulkier protecting group.A bulky group can create a steric bias, favoring the approach of the nucleophile from the less hindered face.
Organometallic Reagent MeMgBr vs. MeLiCan influence d.r.Differences in reactivity and aggregation state can affect the transition state.

Experimental Protocols

The following is a proposed experimental protocol for the diastereoselective synthesis of this compound, based on methodologies for analogous compounds.

Protocol 1: Diastereoselective Synthesis of N-Boc-3-methyl-3-phenylazetidin-3-ol

This protocol describes the addition of a methyl group to N-Boc-3-phenylazetidin-3-one. A similar approach could be used for the addition of a phenyl group to N-Boc-3-methylazetidin-3-one.

Materials:

  • N-Boc-3-phenylazetidin-3-one

  • Methylmagnesium bromide (3.0 M in diethyl ether)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Solvents for chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add N-Boc-3-phenylazetidin-3-one (1.0 eq) and dissolve in anhydrous THF (0.1 M).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Reagent Addition: Slowly add methylmagnesium bromide (1.2 eq) dropwise to the stirred solution, maintaining the internal temperature below -70 °C.

  • Reaction Monitoring: Stir the reaction mixture at -78 °C and monitor the progress by TLC until the starting material is consumed (typically 1-2 hours).

  • Quenching: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at -78 °C.

  • Workup: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired N-Boc-3-methyl-3-phenylazetidin-3-ol as a mixture of diastereomers.

  • Analysis: Determine the diastereomeric ratio of the purified product by ¹H NMR spectroscopy.

Visualizations

Diagram 1: General Synthetic Pathway

G General Synthetic Pathway for this compound cluster_0 Step 1: Nucleophilic Addition cluster_1 Step 2: Deprotection A N-Protected-3-azetidinone C N-Protected-3-methyl-3-phenylazetidin-3-ol A->C Diastereoselective Addition B Organometallic Reagent (e.g., MeMgBr or PhLi) B->C D This compound C->D Removal of Protecting Group

Caption: A two-step synthetic approach to this compound.

Diagram 2: Role of a Chiral Auxiliary

G Diastereoselection via a Chiral Auxiliary cluster_0 Chiral Auxiliary Directs Nucleophilic Attack Aux Chiral Auxiliary Azetidinone N-Aux-Azetidinone Aux->Azetidinone Major_Diastereomer Major Diastereomer Azetidinone->Major_Diastereomer Nucleophile R-M Less_Hindered Less Hindered Face Nucleophile->Less_Hindered Favored Attack More_Hindered More Hindered Face (Blocked by Auxiliary) Nucleophile->More_Hindered Disfavored Attack Less_Hindered->Azetidinone More_Hindered->Azetidinone

Caption: Steric hindrance from a chiral auxiliary favors nucleophilic attack from the less hindered face.

Diagram 3: Workflow for Optimizing Diastereoselectivity

G Workflow for Optimizing Diastereoselectivity Start Start: Low Diastereoselectivity Step1 Introduce Chiral Auxiliary (e.g., Sulfinamide) Start->Step1 Step2 Screen Solvents (Toluene, THF, CH2Cl2) Step1->Step2 Step3 Vary Temperature (e.g., 0 °C, -40 °C, -78 °C) Step2->Step3 Step4 Analyze Diastereomeric Ratio (NMR, Chiral HPLC/GC) Step3->Step4 Decision d.r. > 95:5? Step4->Decision Decision->Step1 No, Re-evaluate Auxiliary/Conditions End Optimized Protocol Decision->End Yes

Caption: A systematic approach to enhancing the diastereomeric ratio in the synthesis.

References

Technical Support Center: Synthesis of 3-Aryl-Azetidines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 3-aryl-azetidines. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to overcome common challenges encountered during the synthesis of this important class of nitrogen-containing heterocycles.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My intramolecular cyclization to form the 3-aryl-azetidine ring is resulting in very low yields. What are the common causes and how can I improve it?

A1: Low yields in the intramolecular cyclization of precursors like γ-amino alcohols or γ-haloamines are a frequent issue. The primary causes often revolve around competing side reactions and suboptimal reaction conditions.

  • Competing Intermolecular Reactions: Instead of cyclizing, the precursor might react with another molecule of itself, leading to dimers or polymers. This is particularly problematic at high concentrations.

    • Troubleshooting:

      • High Dilution: Perform the reaction at a lower concentration (e.g., 0.01-0.05 M) to favor the intramolecular pathway.

      • Slow Addition: If using a reagent to activate a functional group (e.g., mesyl chloride), add it slowly to the reaction mixture to maintain a low concentration of the activated intermediate.

  • Formation of Side Products:

    • Elimination Reactions: Strong, non-nucleophilic bases can promote elimination reactions, especially with sterically hindered substrates, leading to the formation of unsaturated open-chain products.

    • Ring-Opening of the Product: The strained four-membered azetidine ring can be susceptible to cleavage under harsh reaction conditions (e.g., strong acid or base, high temperatures).[1]

    • Formation of Pyrrolidine: In some cases, rearrangement or alternative cyclization pathways can lead to the formation of the more thermodynamically stable five-membered pyrrolidine ring.[2]

  • Poor Leaving Group: The efficiency of the cyclization is highly dependent on the quality of the leaving group.

    • Troubleshooting:

      • Ensure the complete conversion of the hydroxyl group to a good leaving group (e.g., mesylate, tosylate, or halide). Monitor this activation step by TLC or LC-MS.

      • Consider using alternative leaving groups. The choice of leaving group can significantly impact the yield (see Table 1).

  • Steric Hindrance: Bulky substituents on the precursor can hinder the intramolecular nucleophilic attack required for ring formation. For instance, a t-butyl group in close proximity to the reaction centers can significantly lower the yield.[1]

  • N-Protecting Group: The choice of the nitrogen protecting group can influence the nucleophilicity of the nitrogen and the overall reaction outcome. The tert-butoxycarbonyl (Boc) group is widely used as it is generally stable and can be removed under acidic conditions. Other groups like benzyl (Bn) or carbobenzyloxy (Cbz) offer different deprotection strategies.

Troubleshooting_Low_Yield start Low Yield in 3-Aryl-Azetidine Synthesis cause1 cause1 start->cause1 cause2 cause2 start->cause2 cause3 cause3 start->cause3 cause4 cause4 start->cause4 cause5 cause5 start->cause5 solution1 solution1 cause1->solution1 solution2 solution2 cause2->solution2 solution3 solution3 cause3->solution3 solution4 solution4 cause4->solution4 solution5 solution5 cause5->solution5

Troubleshooting workflow for low yield in azetidine synthesis.

Q2: I am having difficulty purifying my 3-aryl-azetidine derivative by column chromatography. The compound is streaking or not eluting properly. What should I do?

A2: Purification of azetidines can be challenging due to their basic nature, which can lead to strong interactions with the acidic silica gel.

  • Issue: The basic nitrogen of the azetidine interacts strongly with the acidic silanol groups on the silica gel surface, causing tailing, streaking, or irreversible adsorption.[3]

  • Troubleshooting:

    • Deactivate the Silica Gel: Add a small amount of a basic modifier to your eluent. A common practice is to add 0.5-2% triethylamine (TEA) or a few drops of ammonia to the mobile phase.[3] This will neutralize the acidic sites on the silica gel and improve the elution of your basic compound.

    • Use a Different Stationary Phase: Consider using a less acidic stationary phase, such as neutral or basic alumina, or amine-functionalized silica gel.

    • N-Protection: If the azetidine nitrogen is unprotected, consider protecting it with a group like Boc. The resulting carbamate is less basic and will exhibit better chromatographic behavior.

Q3: I am considering using a Mitsunobu reaction for the intramolecular cyclization. What are the potential pitfalls?

A3: The Mitsunobu reaction can be a powerful tool for forming the azetidine ring from a γ-amino alcohol, as it proceeds with inversion of stereochemistry at the alcohol carbon.[4][5] However, there are several potential issues:

  • Side Products: The reaction is known for generating byproducts that can complicate purification, namely triphenylphosphine oxide and the hydrazine byproduct from the azodicarboxylate (e.g., DEAD or DIAD).

  • Acidic Nucleophile Requirement: The nitrogen nucleophile should be sufficiently acidic (pKa < 13) to protonate the betaine intermediate.[6] For simple amines, this can be an issue. Using an N-sulfonylated or N-acylated precursor can improve the outcome.

  • Steric Hindrance: Sterically hindered alcohols may react slowly or not at all.

  • Reagent Addition Order: The order of addition of reagents can be critical. Typically, the alcohol, acidic component (in this case, the N-protected amine acts as the acid), and triphenylphosphine are mixed before the slow addition of the azodicarboxylate at low temperature.[6]

Data Presentation

Table 1: Effect of Leaving Group on Azetidine Formation Yield

Leaving GroupPrecursorBaseSolventTemperature (°C)Yield (%)Reference
Mesylate (OMs)γ-amino alcoholNaHTHF25~85%[7]
Tosylate (OTs)γ-amino alcoholK₂CO₃Acetonitrile80~75%[2]
Bromide (Br)γ-amino bromideEt₃NCH₂Cl₂25~60%[4]
Chloride (Cl)γ-amino chlorideNaHDMF60~50%[8]

Table 2: Optimization of Reaction Conditions for a Lanthanide-Catalyzed Azetidine Synthesis [9]

EntryCatalyst (mol%)SolventTemperature (°C)Time (h)Yield (%)
1La(OTf)₃ (10)DCE802.581
2Yb(OTf)₃ (10)DCE802.575
3Sc(OTf)₃ (10)DCE802.568
4La(OTf)₃ (5)DCE802.572
5La(OTf)₃ (10)Benzene802.565
6La(OTf)₃ (10)CH₂Cl₂4024<10
7NoneDCE8024No Reaction

Experimental Protocols

Protocol 1: Intramolecular Cyclization of a γ-Amino Alcohol via Mesylation

This protocol is adapted from a general procedure for the synthesis of substituted azetidines.[7]

Step 1: Mesylation of the γ-Amino Alcohol

  • Dissolve the N-protected γ-amino alcohol (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂) under an inert atmosphere (e.g., Argon).

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (Et₃N, 1.5 eq) dropwise.

  • Add methanesulfonyl chloride (MsCl, 1.2 eq) dropwise.

  • Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Quench the reaction with a saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with CH₂Cl₂ (3x).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude mesylate is often used in the next step without further purification.

Step 2: Cyclization to the Azetidine

  • Dissolve the crude mesylate in a suitable solvent such as anhydrous THF or DMF (to a concentration of ~0.05 M).

  • Cool the solution to 0 °C.

  • Add a base (e.g., sodium hydride (NaH), 1.2 eq) portion-wise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, or heat as necessary.

  • Monitor the formation of the azetidine by TLC or LC-MS.

  • Upon completion, carefully quench the reaction with water or saturated aqueous NH₄Cl.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography (see Q2 for troubleshooting).

Intramolecular_Cyclization_Workflow

Experimental workflow for azetidine synthesis via cyclization.

Protocol 2: Purification of a 3-Aryl-Azetidine Derivative by Flash Column Chromatography

  • Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., 100% hexanes).

  • Column Packing: Pour the slurry into a column and use positive pressure to pack the silica gel bed.

  • Sample Loading: Dissolve the crude 3-aryl-azetidine in a minimum amount of dichloromethane. To this, add a small amount of silica gel and evaporate the solvent to obtain a dry powder. Carefully add the dry powder to the top of the packed column.

  • Elution: Begin elution with a non-polar mobile phase (e.g., 5% ethyl acetate in hexanes). Gradually increase the polarity of the mobile phase (e.g., to 10%, 20%, etc., ethyl acetate in hexanes).

  • Addition of a Basic Modifier: If the compound is streaking, add 0.5-1% triethylamine to the mobile phase.

  • Fraction Collection: Collect fractions and monitor them by TLC.

  • Solvent Removal: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Signaling Pathways and Logical Relationships

Synthetic_Pathways start Starting Materials (e.g., Amino Acids, Dihaloalkanes) route1 route1 start->route1 route2 route2 start->route2 route3 route3 start->route3 route4 route4 start->route4 product 3-Aryl-Azetidine route1->product route2->product route3->product route4->product

Common synthetic pathways to the 3-aryl-azetidine core.

References

Technical Support Center: Stability of N-substituted 3-Methyl-3-phenylazetidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with N-substituted 3-Methyl-3-phenylazetidine derivatives. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis, purification, handling, and experimental studies of these compounds.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for N-substituted this compound derivatives?

A1: The primary stability concern for these derivatives is their susceptibility to ring-opening reactions. Due to the inherent ring strain of the four-membered azetidine ring (approximately 26 kcal/mol), these compounds can undergo decomposition under various conditions.[1] The most commonly encountered issues are acid-mediated decomposition and metabolic instability.[2][3]

Q2: How does the N-substituent affect the stability of the azetidine ring?

A2: The electronic properties of the N-substituent play a crucial role in the stability of the azetidine ring.

  • Electron-withdrawing groups (EWGs): N-substituted derivatives with EWGs, such as certain pyridyl or phenyl groups, can exhibit reduced stability, particularly under acidic conditions, due to an increased susceptibility to acid-mediated ring-opening.[1][4]

  • Electron-donating groups (EDGs): Conversely, EDGs like methyl or benzyl groups can enhance stability by reducing ring strain through steric shielding and stabilizing the ring electronically.[1]

  • Conjugation: N-aryl substituents that allow for delocalization of the azetidine nitrogen's lone pair, such as 2- and 4-pyridyl groups, can enhance stability by reducing the basicity of the azetidine nitrogen.[2]

Q3: My compound is degrading in acidic media. What is the likely mechanism?

A3: Degradation in acidic media often proceeds via an acid-mediated intramolecular ring-opening decomposition.[2] This typically involves the protonation of the azetidine nitrogen, making the ring more susceptible to nucleophilic attack. If a pendant nucleophilic group (like an amide) is present on the N-substituent, it can attack one of the ring carbons, leading to ring cleavage.[2] The rate of this decomposition is highly sensitive to pH, with more rapid degradation occurring at lower pH.[2]

Q4: Are there specific N-substituents that are known to be particularly unstable?

A4: Yes, N-phenyl, 4-methoxyphenyl, and 4-cyanophenyl substituted azetidines have been shown to be particularly unstable in acidic conditions, with the 4-cyanophenyl derivative having a very short half-life.[2] N-3-pyridyl substituents can also lead to instability, whereas N-2-pyridyl and N-4-pyridyl substituents are significantly more stable.[1]

Q5: What is meant by metabolic stability in the context of these azetidine derivatives?

A5: Metabolic stability refers to the susceptibility of a compound to be broken down by metabolic enzymes, primarily in the liver.[5] For azetidine derivatives, a key metabolic pathway can be ring-opening through reaction with glutathione or cytochrome P450 (CYP)-mediated oxidation.[2][6] Low metabolic stability can lead to rapid clearance of the compound from the body.[5]

Troubleshooting Guides

Problem: Unexpected degradation of my N-substituted this compound derivative during purification or storage.

Possible Cause Troubleshooting Step
Acidic Conditions: Residual acid from synthesis or purification (e.g., on silica gel) is catalyzing ring-opening.Neutralize the compound with a mild base (e.g., NaHCO₃ solution) during workup. Use a neutral or basic alumina for chromatography instead of silica gel. Store the compound as a free base rather than a salt.
Inappropriate Solvent: The solvent used for storage may be promoting degradation.Store the compound in a non-protic, anhydrous solvent (e.g., anhydrous THF, toluene). Avoid long-term storage in protic solvents like methanol or water.
Light Sensitivity: Some azetidine derivatives can be photolabile.Store the compound in an amber vial or protected from light.
Thermal Instability: Elevated temperatures during solvent removal or storage can lead to decomposition.Remove solvent under reduced pressure at low temperatures. Store the compound at a low temperature (e.g., -20°C).

Problem: My biological assay results are inconsistent, suggesting compound instability in the assay medium.

Possible Cause Troubleshooting Step
Acidic Assay Buffer: The pH of the assay buffer is low, causing acid-mediated decomposition.Measure the pH of your assay buffer. If it is acidic, consider if it can be adjusted to a more neutral pH without affecting the assay. Run a time-course experiment to assess the compound's stability in the buffer alone.
Metabolic Degradation: The compound is being metabolized by enzymes present in the assay system (e.g., cell lysates, microsomes).Perform a metabolic stability assay using liver microsomes to determine the intrinsic clearance of your compound. If metabolic instability is confirmed, consider structural modifications to block the sites of metabolism.

Data Presentation

Table 1: Stability of N-Substituted Aryl Azetidines at pH 1.8

CompoundN-SubstituentT₁/₂ (hours) at pH 1.8Azetidine N pKa (Calculated)Azetidine N pKa (Measured)
1 3-Pyridyl3.8-1.1Not Determined
2 2-PyridylStable (>24h)-2.3Not Determined
3 4-PyridylStable (>24h)-2.1Not Determined
4 Phenyl<0.52.94.3
5 4-Methoxy-phenyl0.5--
6 4-Cyano-phenyl<0.17-0.5

Data sourced from a study on N-substituted aryl azetidines, demonstrating the impact of the N-substituent on stability in acidic conditions.[2]

Experimental Protocols

Protocol 1: Determination of Aqueous Stability by ¹H NMR

This protocol is used to determine the half-life (T₁/₂) of a compound in an aqueous solution at a specific pH.

  • Solution Preparation: Prepare a stock solution of the test compound in a suitable deuterated solvent (e.g., DMSO-d₆). Prepare the aqueous buffer of the desired pH (e.g., 100 mM phosphate buffer at pH 1.8) in D₂O.

  • Sample Preparation: In an NMR tube, add a known concentration of the test compound from the stock solution to the aqueous buffer. Include an internal standard (e.g., maleic acid) for accurate quantification.

  • NMR Acquisition: Acquire a ¹H NMR spectrum at time zero (t=0). Subsequently, acquire spectra at regular time intervals (e.g., every hour) while maintaining the sample at a constant temperature (e.g., 25°C).

  • Data Analysis: Integrate a well-resolved peak of the parent compound and the internal standard in each spectrum. Calculate the ratio of the parent compound to the internal standard at each time point. Plot the natural logarithm of this ratio against time. The half-life can be calculated from the slope of the resulting line (slope = -k), where T₁/₂ = 0.693/k.

Protocol 2: Assessment of Metabolic Stability in Liver Microsomes

This protocol assesses the in vitro metabolic stability of a compound.

  • Reagent Preparation: Prepare a stock solution of the test compound (e.g., 1 mM in acetonitrile). Prepare a suspension of liver microsomes (e.g., human liver microsomes at 0.5 mg/mL) in phosphate buffer (pH 7.4). Prepare a solution of NADPH (cofactor).

  • Incubation: Pre-warm the microsome suspension to 37°C. Add the test compound to the microsome suspension (final concentration, e.g., 1 µM) and pre-incubate for a few minutes. Initiate the metabolic reaction by adding NADPH.

  • Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing: Centrifuge the quenched samples to precipitate the proteins.

  • LC-MS/MS Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound relative to the internal standard.

  • Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear portion of the curve gives the elimination rate constant (k). The in vitro half-life (T₁/₂) is calculated as 0.693/k.

Mandatory Visualizations

cluster_workflow Experimental Workflow for Stability Assessment start Start: N-substituted This compound Derivative aqueous_stability Aqueous Stability Assay (e.g., NMR at specific pH) start->aqueous_stability metabolic_stability Metabolic Stability Assay (e.g., Liver Microsomes) start->metabolic_stability data_analysis Data Analysis (Calculate T1/2, Intrinsic Clearance) aqueous_stability->data_analysis metabolic_stability->data_analysis stable Compound is Stable data_analysis->stable Meets Criteria unstable Compound is Unstable data_analysis->unstable Fails Criteria end End: Stability Profile Established stable->end troubleshoot Troubleshoot & Optimize Structure unstable->troubleshoot troubleshoot->start Re-synthesize

Caption: Workflow for assessing the stability of azetidine derivatives.

cluster_pathway Acid-Mediated Intramolecular Ring-Opening Pathway azetidine N-Substituted Azetidine (with pendant amide) protonation Protonation of Azetidine Nitrogen azetidine->protonation + H⁺ (Low pH) protonated_azetidine Protonated Azetidinium Ion protonation->protonated_azetidine nucleophilic_attack Intramolecular Nucleophilic Attack by Pendant Amide protonated_azetidine->nucleophilic_attack ring_opened Ring-Opened Intermediate nucleophilic_attack->ring_opened rearrangement Rearrangement/Hydrolysis ring_opened->rearrangement degradation_products Degradation Products rearrangement->degradation_products

Caption: Proposed mechanism for acid-mediated decomposition.

References

Technical Support Center: Purification of 3-Methyl-3-phenylazetidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in the successful purification of crude 3-Methyl-3-phenylazetidine. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification process.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude this compound?

A1: Impurities in crude this compound can originate from starting materials, reagents, or byproducts formed during synthesis. Common impurities may include:

  • Unreacted starting materials: Such as precursors used in cyclization reactions.

  • Reagents and catalysts: Including bases, acids, or metal catalysts used in the synthesis.[1]

  • Solvents: Residual solvents from the reaction or initial work-up.

  • Byproducts of the reaction: These can include diastereomers if chiral auxiliaries are used, or products from side reactions like ring-opening of the azetidine ring, particularly under acidic conditions.[1]

  • Decomposition products: The strained azetidine ring can be susceptible to decomposition, especially if handled improperly (e.g., exposure to strong acids).

Q2: How can I assess the purity of my this compound sample?

A2: A combination of analytical techniques is recommended for a comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): A validated reversed-phase HPLC method is a powerful tool for quantifying the purity of your compound and detecting non-volatile impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can confirm the structure of the desired product and identify organic impurities.

  • Mass Spectrometry (MS): Can confirm the molecular weight of the product and help in the identification of impurities.

  • Thin-Layer Chromatography (TLC): A quick and simple method to qualitatively assess the number of components in your crude mixture and to monitor the progress of purification.

Q3: What is the appearance and solubility of pure this compound?

A3: Pure this compound is typically a colorless liquid or a low-melting solid.[2] A slight yellowish tint may indicate the presence of impurities.[2] It is expected to have limited solubility in polar solvents and be more soluble in non-polar organic solvents like hexane and benzene.[2]

Q4: How should I store purified this compound?

A4: Due to the potential for ring strain-induced decomposition, it is advisable to store purified this compound under an inert atmosphere (e.g., argon or nitrogen) at low temperatures to minimize degradation.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during the purification of this compound.

Issue 1: Incomplete Separation of Impurities by Column Chromatography

Question: I am running a flash column to purify my crude this compound, but the fractions are still showing multiple spots on TLC. How can I improve the separation?

Answer: Incomplete separation during column chromatography can be due to several factors. Here are some troubleshooting steps:

  • Optimize the Solvent System:

    • The polarity of the eluent is critical. For non-polar compounds like this compound, a good starting point is a mixture of a non-polar solvent like hexane and a slightly more polar solvent like ethyl acetate.

    • Perform a thorough TLC analysis with various solvent ratios (e.g., 9:1, 8:2, 7:3 hexane:ethyl acetate) to find a system that provides good separation between your product and the impurities. Aim for an Rf value of 0.2-0.4 for your product.

  • Column Packing and Loading:

    • Ensure the silica gel is packed uniformly to avoid channeling.

    • Load the crude material in a minimal amount of a non-polar solvent. If the sample is not very soluble, you can adsorb it onto a small amount of silica gel before loading it onto the column.

  • Gradient Elution:

    • If a single solvent system does not resolve all impurities, consider using a gradient elution. Start with a less polar solvent system and gradually increase the polarity by increasing the proportion of the more polar solvent.

Issue 2: Low Yield After Purification

Question: My yield of this compound is very low after column chromatography or recrystallization. What could be the cause?

Answer: Low recovery can be frustrating. Consider the following possibilities:

  • For Column Chromatography:

    • Product is too polar/non-polar: If your product is co-eluting with a very non-polar or very polar impurity, you might be discarding fractions containing your product. Carefully analyze all fractions by TLC.

    • Product streaking on the column: This can happen if the compound is very polar or if the column is overloaded. Try using a different stationary phase or reducing the amount of crude material loaded.

  • For Recrystallization:

    • Incorrect solvent choice: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. If the compound is too soluble at low temperatures, you will lose a significant amount in the mother liquor.

    • Too much solvent: Using an excessive amount of solvent will prevent the solution from becoming saturated upon cooling, leading to poor crystal formation and low yield.

    • Cooling too quickly: Rapid cooling can lead to the formation of small, impure crystals or an oil. Allow the solution to cool slowly to room temperature before placing it in an ice bath.

Issue 3: Product Decomposes During Purification

Question: I suspect my this compound is decomposing during purification, as I see new, unexpected spots on my TLC plates. How can I prevent this?

Answer: The azetidine ring's strain makes it susceptible to ring-opening, especially in the presence of acids.

  • Avoid Acidic Conditions: Ensure that all solvents and glassware are free from acidic residues. If using silica gel for chromatography, be aware that it can be slightly acidic. You can neutralize it by washing the column with a solvent mixture containing a small amount of a non-nucleophilic base like triethylamine (e.g., 0.1-1%).

  • Temperature Control: Avoid excessive heat during solvent removal (rotary evaporation) or recrystallization.

  • Prompt Processing: Do not leave the compound in solution for extended periods, especially in the presence of potential catalysts for decomposition.

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

This protocol provides a general guideline for the purification of crude this compound. Optimization of the solvent system is crucial for successful separation.

Materials:

  • Crude this compound

  • Silica gel (for flash chromatography)

  • Hexane

  • Ethyl acetate

  • Thin-layer chromatography (TLC) plates

  • Glass column for chromatography

  • Collection tubes

Procedure:

  • TLC Analysis:

    • Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the solution onto a TLC plate.

    • Develop the plate using different ratios of hexane and ethyl acetate (e.g., 9:1, 8:2, 7:3) to determine the optimal solvent system for separation. The ideal system will show good separation between the desired product spot and impurity spots.

  • Column Preparation:

    • Securely clamp a glass column in a vertical position.

    • Add a small plug of cotton or glass wool to the bottom of the column.

    • Add a thin layer of sand.

    • Fill the column with silica gel slurried in the chosen non-polar solvent (e.g., hexane).

    • Allow the silica to settle, ensuring a uniform and crack-free bed.

    • Add another thin layer of sand on top of the silica gel.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the eluent or a less polar solvent.

    • Carefully apply the solution to the top of the silica gel bed.

    • Alternatively, adsorb the crude material onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the column.

  • Elution and Fraction Collection:

    • Carefully add the eluent to the top of the column.

    • Apply gentle pressure (e.g., with a pump or nitrogen line) to begin eluting the column.

    • Collect fractions in test tubes.

    • Monitor the separation by TLC analysis of the collected fractions.

  • Product Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure using a rotary evaporator.

Quantitative Data (Illustrative):

ParameterBefore PurificationAfter Purification
Purity (by HPLC) ~75%>98%
Appearance Yellowish oilColorless liquid
Yield -70-90% (typical)

Experimental Workflow for Flash Column Chromatography

G cluster_prep Preparation cluster_purify Purification cluster_iso Isolation TLC TLC Analysis (Optimize Solvent System) Pack Pack Column (Silica Gel) TLC->Pack Load Load Crude Product Pack->Load Elute Elute with Solvent Load->Elute Collect Collect Fractions Elute->Collect Analyze Analyze Fractions (TLC) Collect->Analyze Combine Combine Pure Fractions Analyze->Combine Identify Pure Fractions Evaporate Evaporate Solvent Combine->Evaporate Pure Pure Product Evaporate->Pure

Caption: Workflow for the purification of this compound by flash column chromatography.

Protocol 2: Purification by Recrystallization

This protocol is suitable if the crude this compound is a solid or can be converted to a solid salt (e.g., hydrochloride).

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., hexane, heptane, or a mixture with a more polar solvent like ethyl acetate or isopropanol)

  • Erlenmeyer flask

  • Hot plate

  • Ice bath

  • Filtration apparatus (e.g., Büchner funnel)

Procedure:

  • Solvent Selection:

    • Test the solubility of a small amount of the crude material in various solvents at room temperature and upon heating.

    • The ideal solvent will dissolve the compound when hot but not when cold. Impurities should either be insoluble in the hot solvent or remain soluble in the cold solvent.

  • Dissolution:

    • Place the crude solid in an Erlenmeyer flask.

    • Add a minimal amount of the chosen solvent and heat the mixture gently while stirring until the solid dissolves completely. Add more solvent in small portions if necessary.

  • Hot Filtration (if necessary):

    • If there are insoluble impurities in the hot solution, perform a hot filtration to remove them.

  • Crystallization:

    • Allow the hot, clear solution to cool slowly to room temperature.

    • Once crystals begin to form, you can place the flask in an ice bath to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of cold recrystallization solvent.

    • Dry the crystals under vacuum.

Quantitative Data (Illustrative):

ParameterBefore PurificationAfter Purification
Purity (by HPLC) ~85%>99%
Appearance Off-white solidWhite crystalline solid
Yield -60-85% (typical)

Experimental Workflow for Recrystallization

G cluster_dissolve Dissolution cluster_crystallize Crystallization cluster_isolate Isolation Dissolve Dissolve Crude Product in Hot Solvent HotFilter Hot Filtration (Remove Insoluble Impurities) Dissolve->HotFilter Cool Slow Cooling HotFilter->Cool Crystals Crystal Formation Cool->Crystals IceBath Ice Bath Cooling Crystals->IceBath Filter Vacuum Filtration IceBath->Filter Wash Wash with Cold Solvent Filter->Wash Dry Dry Crystals Wash->Dry Pure Pure Crystalline Product Dry->Pure

Caption: Workflow for the purification of solid this compound by recrystallization.

References

Validation & Comparative

Comparative Reactivity of 3-Methyl-3-phenylazetidine: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced reactivity of heterocyclic scaffolds is paramount for efficient synthesis and the rational design of novel chemical entities. This guide provides a comprehensive comparison of the reactivity of 3-Methyl-3-phenylazetidine against other azetidine derivatives, supported by experimental data and detailed protocols. We will explore key reaction types including ring-opening, N-functionalization, and C-H functionalization, offering insights into how substitution patterns influence the chemical behavior of this strained four-membered ring system.

Introduction to Azetidine Reactivity

Azetidines, four-membered nitrogen-containing heterocycles, are valuable building blocks in medicinal chemistry. Their inherent ring strain, estimated to be around 25-26 kcal/mol, makes them susceptible to a variety of ring-opening reactions, providing a driving force for their synthetic utility. However, they are generally more stable and easier to handle than their three-membered counterparts, aziridines. The reactivity of the azetidine ring can be significantly modulated by the nature and position of substituents on both the nitrogen and carbon atoms.

This compound, with its geminal substitution at the C3 position, presents a unique reactivity profile. The presence of a phenyl group can influence the molecule's electronic properties and provide steric hindrance, while the methyl group adds to the steric bulk and can impact the stability of reaction intermediates. This guide will dissect these influences through a comparative lens.

Comparative Reactivity Analysis

The reactivity of this compound is best understood by comparing it to other azetidines in key chemical transformations.

Ring-Opening Reactions

The relief of ring strain is a primary driver for reactions involving azetidines. Acid-catalyzed ring-opening is a common transformation, and its rate is highly dependent on the substitution pattern of the azetidine ring and the nature of the N-substituent.

Under acidic conditions, the azetidine nitrogen is protonated, forming a reactive azetidinium ion. This intermediate is then susceptible to nucleophilic attack, leading to ring cleavage. The stability of the resulting carbocation or the transition state of the SN2-like attack determines the regioselectivity and rate of the reaction.

Table 1: Comparative Stability of N-Arylazetidines under Acidic Conditions (pH 1.8)

CompoundN-SubstituentHalf-life (T1/2) at pH 1.8
13-Pyridyl3.8 h
22-PyridylStable
34-PyridylStable
4Phenyl< 10 min
54-Methoxyphenyl0.5 h
64-Cyanophenyl< 10 min

Data extrapolated from a study on N-arylazetidines with a pendant amide group, which acts as the intramolecular nucleophile.

This data suggests that electron-withdrawing groups on the N-aryl substituent decrease the stability of the azetidine ring towards acid-mediated ring-opening. The protonation of the azetidine nitrogen is a key step, and its pKa is a determinant of stability. For this compound, which lacks an N-aryl group and has electron-donating alkyl and aryl groups on the carbon framework, it is expected to be more stable towards acid-catalyzed ring-opening compared to N-arylazetidines with electron-withdrawing substituents. The geminal disubstitution at C3 would also sterically hinder the approach of a nucleophile.

N-Functionalization Reactions

The nitrogen atom of the azetidine ring is a nucleophilic center and can readily undergo various functionalization reactions, such as alkylation and acylation. The rate and efficiency of these reactions are influenced by the steric and electronic environment around the nitrogen.

N-alkylation and N-arylation are fundamental transformations for diversifying the azetidine scaffold. While quantitative kinetic comparisons are scarce, the principles of nucleophilic substitution apply. The reactivity of the azetidine nitrogen is influenced by the substituents on the ring. In this compound, the C3-substituents do not directly electronically influence the nitrogen's nucleophilicity but can exert steric hindrance, potentially slowing down the rate of N-functionalization compared to unsubstituted azetidine. However, palladium-catalyzed N-arylation methods have proven effective for a wide range of azetidines.

N-acylation of azetidines is a common method for installing protecting groups or introducing functional handles. This reaction is typically rapid and efficient. The reactivity of this compound in N-acylation is expected to be comparable to other 3-substituted azetidines, with the reaction proceeding readily with acyl chlorides or anhydrides in the presence of a base.

C-H Functionalization

Direct functionalization of C-H bonds offers a powerful and atom-economical approach to modify the azetidine core. Palladium-catalyzed C-H arylation has emerged as a key method in this area.

Directed C-H functionalization allows for the selective introduction of aryl groups at specific positions on the azetidine ring. While this has been extensively studied for larger saturated heterocycles, its application to azetidines is also gaining traction. The regioselectivity is typically controlled by a directing group on the nitrogen atom. For this compound, direct C-H functionalization would likely occur at the C2 or C4 positions if a suitable directing group is installed on the nitrogen. The presence of the C3 substituents would influence the steric accessibility of the adjacent C-H bonds.

Experimental Protocols

Detailed methodologies for key transformations are provided below to facilitate the application of these reactions in a research setting.

Protocol 1: General Procedure for Acid-Catalyzed Ring-Opening of an Azetidine

This protocol describes a general method for the ring-opening of an azetidine using hydrochloric acid.

Materials:

  • Substituted Azetidine (e.g., 3-phenylazetidine)

  • Concentrated Hydrochloric Acid (HCl)

  • Diethyl ether

  • Sodium hydroxide (NaOH) solution

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the substituted azetidine (1.0 eq) in a suitable solvent such as diethyl ether.

  • Cool the solution in an ice bath.

  • Slowly add concentrated hydrochloric acid (1.1 eq).

  • Stir the reaction mixture at room temperature and monitor the progress by TLC.

  • Upon completion, neutralize the reaction mixture with a saturated NaOH solution.

  • Extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude ring-opened product.

  • Purify the product by column chromatography if necessary.

Protocol 2: General Procedure for N-Acylation of an Azetidine

This protocol outlines a standard procedure for the N-acylation of an azetidine using an acyl chloride.

Materials:

  • Azetidine (e.g., this compound)

  • Acyl chloride (e.g., benzoyl chloride)

  • Triethylamine (Et₃N) or other non-nucleophilic base

  • Anhydrous dichloromethane (DCM)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve the azetidine (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Add the acyl chloride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC).

  • Quench the reaction by adding saturated NaHCO₃ solution.

  • Separate the organic layer and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting N-acyl azetidine by flash column chromatography.

Protocol 3: Palladium-Catalyzed C-H Arylation of an N-Acyl Azetidine

This protocol is adapted from a procedure for the C-H arylation of related saturated aza-heterocycles.

Materials:

  • N-Acyl Azetidine

  • Aryl Iodide

  • Palladium(II) acetate (Pd(OAc)₂)

  • Copper(II) bromide (CuBr₂)

  • Cesium acetate (CsOAc)

  • tert-Amyl alcohol

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To an oven-dried reaction vessel, add the N-acyl azetidine (1.0 eq), aryl iodide (1.5 eq), Pd(OAc)₂ (5 mol%), CuBr₂ (10 mol%), and CsOAc (4.0 eq).

  • Evacuate and backfill the vessel with an inert atmosphere three times.

  • Add degassed tert-amyl alcohol via syringe.

  • Heat the reaction mixture at the desired temperature (e.g., 110 °C) and stir until the starting material is consumed (monitored by LC-MS or TLC).

  • Cool the reaction mixture to room temperature and dilute with a suitable solvent (e.g., ethyl acetate).

  • Filter the mixture through a pad of celite, washing with additional solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography to afford the C-H arylated product.

Visualizing Reactivity Concepts

To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

Signaling Pathways and Workflows

Ring_Opening_Mechanism Azetidine Azetidine Azetidinium Azetidinium Ion (Activated) Azetidine->Azetidinium + H+ H_plus H+ Product Ring-Opened Product Azetidinium->Product + Nu- Nucleophile Nucleophile (Nu-)

N_Functionalization Azetidine Azetidine N_Functionalized N-Functionalized Azetidine Azetidine->N_Functionalized + Electrophile Electrophile Electrophile (R-X or RCOCl)

Reactivity_Comparison_Workflow cluster_start Input Azetidines cluster_reactions Reaction Conditions cluster_analysis Analysis cluster_output Comparative Reactivity Profile A This compound R1 Ring-Opening (Acidic) A->R1 R2 N-Alkylation A->R2 R3 C-H Arylation A->R3 B Azetidine B->R1 B->R2 B->R3 C 3-Phenylazetidine C->R1 C->R2 C->R3 D Reaction Rate (Kinetics) R1->D F Regioselectivity R1->F R2->D E Product Yield R3->E G Structure-Reactivity Relationship D->G E->G F->G

Conclusion

This compound exhibits a reactivity profile shaped by the interplay of steric and electronic factors conferred by its C3 substituents. While it undergoes the characteristic reactions of the azetidine scaffold, such as acid-catalyzed ring-opening and N-functionalization, the rates and outcomes of these reactions can differ from those of less substituted azetidines. The geminal substitution at the C3 position is expected to provide greater stability towards ring-opening and may sterically hinder N-functionalization to some extent. The development of modern synthetic methods, particularly in C-H functionalization, continues to expand the synthetic utility of highly substituted azetidines like this compound. This guide provides a foundational understanding and practical protocols to aid researchers in harnessing the unique reactivity of this important heterocyclic building block. Further quantitative kinetic studies are warranted to provide a more detailed and direct comparison of its reactivity.

A Comparative Guide to the Biological Activity of 3-Methyl-3-phenylazetidine Analogues and Related Azetidine-Based Monoamine Reuptake Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological activity of azetidine derivatives as monoamine reuptake inhibitors, with a specific focus on analogues structurally related to 3-Methyl-3-phenylazetidine. The data and protocols presented herein are intended to inform structure-activity relationship (SAR) studies and guide the design of novel therapeutics targeting monoamine transporters.

Azetidine-containing compounds have emerged as a significant class of molecules in medicinal chemistry due to their unique structural properties. The strained four-membered ring imparts a degree of conformational rigidity, making the azetidine scaffold an attractive starting point for the design of potent and selective ligands for various biological targets. In the context of neuroscience, azetidine derivatives have been extensively investigated as inhibitors of monoamine transporters, which are crucial for regulating the levels of neurotransmitters such as serotonin (5-HT), norepinephrine (NE), and dopamine (DA) in the synaptic cleft.[1][2] Dysregulation of these neurotransmitter systems is implicated in a range of psychiatric and neurological disorders, including depression, anxiety, and attention-deficit/hyperactivity disorder.[2]

Triple reuptake inhibitors (TRIs), which simultaneously block the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT), are of particular interest for the development of next-generation antidepressants with potentially broader efficacy and a faster onset of action.[2] The 3-aminoazetidine scaffold has proven to be a valuable template for the design of such TRIs.[2]

Mechanism of Action: Monoamine Reuptake Inhibition

3-Azetidine derivatives exert their pharmacological effects by binding to and inhibiting the function of monoamine transporters (SERT, NET, and DAT). These transporters are transmembrane proteins located on presynaptic neurons that are responsible for the reuptake of their respective neurotransmitters from the synaptic cleft. By blocking this reuptake process, 3-azetidine analogues increase the extracellular concentrations of serotonin, norepinephrine, and dopamine, thereby enhancing and prolonging their neurotransmission.

Monoamine_Reuptake_Inhibition cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Vesicle Synaptic Vesicle (Monoamines) Monoamine Monoamine Neurotransmitter Vesicle->Monoamine Release MAO Monoamine Oxidase (MAO) Transporter Monoamine Transporter (SERT, NET, DAT) Transporter->MAO Metabolism Monoamine->Transporter Reuptake Receptor Postsynaptic Receptor Monoamine->Receptor Binding Azetidine 3-Azetidine Analogue Azetidine->Transporter Inhibition

Mechanism of monoamine reuptake inhibition by 3-azetidine derivatives.

Comparative Biological Activity of 3-Aminoazetidine Analogues

Table 1: In Vitro Monoamine Reuptake Inhibitory Activity of 3-Aminoazetidine Analogues (Series A) [2]

Compound IDR1R2hSERT IC50 (nM)hNET IC50 (nM)hDAT IC50 (nM)
8ab 4-Cl-Ph3,4-di-Cl-Ph-CH2-1.810.3158
8af 4-Cl-Ph2-Naphthyl-CH2-3.58.5123
8cg 4-F-Ph3-CF3-Ph-CH2-2.115.6198
8ch 4-F-Ph4-CF3-Ph-CH2-2.912.1254
8cu 2-Naphthyl4-F-Ph-CH2-1.59.8110

Table 2: In Vitro Monoamine Reuptake Inhibitory Activity of 3-Aminoazetidine Analogues (Series B) [2]

Compound IDR1R2hSERT IC50 (nM)hNET IC50 (nM)hDAT IC50 (nM)
10ck 4-Cl-Ph3,4-di-Cl-Ph-0.95.289
10cq 4-Cl-Ph2-Naphthyl-1.24.175
10dl 4-F-Ph3,4-di-Cl-Ph-1.16.8105

Data presented as IC50 (nM), the concentration of the compound that inhibits 50% of monoamine uptake.

From the data presented, several structure-activity relationship trends can be observed for these 3-aminoazetidine analogues:

  • Influence of the 3-Aryl Substituent (R1): The nature of the aryl group at the 3-position of the azetidine ring significantly impacts the inhibitory potency. Both 4-chlorophenyl and 4-fluorophenyl substitutions at the R1 position result in high affinity for hSERT and hNET.[2] A 2-naphthyl group at this position also confers potent inhibitory activity.[2]

  • Influence of the N-Substituent (R2): The substituent on the azetidine nitrogen plays a crucial role in modulating the activity and selectivity. Generally, bulky aromatic groups, such as substituted benzyl and naphthylmethyl groups, are well-tolerated and contribute to high potency.[2]

  • Selectivity Profile: Most of the potent analogues exhibit a preference for inhibiting hSERT and hNET over hDAT, a desirable profile for many antidepressant candidates.[2]

Experimental Protocols

The following is a detailed methodology for the in vitro monoamine transporter uptake assay, adapted from the procedures described for the evaluation of 3-aminoazetidine derivatives.[2]

In Vitro Monoamine Transporter Uptake Assay

Objective: To determine the inhibitory potency (IC50) of test compounds on the uptake of radiolabeled monoamine substrates into cells stably expressing human serotonin (hSERT), norepinephrine (hNET), or dopamine (hDAT) transporters.

Materials:

  • Human embryonic kidney 293 (HEK293) cells stably transfected with hSERT, hNET, or hDAT.

  • Cell culture medium (e.g., DMEM supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic like G418).

  • Assay buffer (e.g., Krebs-Ringer-HEPES buffer).

  • Radiolabeled monoamine substrates: [³H]5-HT (for hSERT), [³H]NE (for hNET), and [³H]DA (for hDAT).

  • Test compounds (this compound analogues) dissolved in a suitable solvent (e.g., DMSO).

  • Reference inhibitors (e.g., fluoxetine for hSERT, desipramine for hNET, GBR12909 for hDAT).

  • 96-well microplates.

  • Scintillation cocktail and a microplate scintillation counter.

Procedure:

  • Cell Culture: Maintain HEK293 cells expressing hSERT, hNET, or hDAT in appropriate cell culture medium under standard conditions (37°C, 5% CO2).

  • Cell Plating: Seed the cells into 96-well microplates at a suitable density and allow them to adhere overnight.

  • Compound Preparation: Prepare serial dilutions of the test compounds and reference inhibitors in the assay buffer.

  • Pre-incubation: Wash the cells with assay buffer and then pre-incubate them with the test compounds or reference inhibitors at various concentrations for a specified time (e.g., 15 minutes) at room temperature.

  • Initiation of Uptake: Add the radiolabeled monoamine substrate to each well to initiate the uptake reaction.

  • Incubation: Incubate the plates for a defined period (e.g., 10 minutes) at room temperature.

  • Termination of Uptake: Rapidly terminate the uptake by washing the cells multiple times with ice-cold assay buffer.

  • Cell Lysis and Scintillation Counting: Lyse the cells and measure the amount of radioactivity in each well using a microplate scintillation counter.

  • Data Analysis:

    • Determine the non-specific uptake in the presence of a high concentration of a known inhibitor.

    • Subtract the non-specific uptake from all other values to obtain the specific uptake.

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the control (vehicle-treated) wells.

    • Plot the percentage of inhibition against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Experimental_Workflow cluster_setup Assay Setup cluster_assay Uptake Assay cluster_analysis Data Analysis Cell_Culture Cell Culture (HEK293 expressing hSERT, hNET, or hDAT) Cell_Plating Cell Plating (96-well plates) Cell_Culture->Cell_Plating Pre_incubation Pre-incubation with Test Compounds Cell_Plating->Pre_incubation Compound_Prep Compound Preparation (Serial Dilutions) Compound_Prep->Pre_incubation Initiation Initiation of Uptake (Add [³H]Monoamine) Pre_incubation->Initiation Incubation Incubation Initiation->Incubation Termination Termination of Uptake (Washing) Incubation->Termination Lysis_Counting Cell Lysis & Scintillation Counting Termination->Lysis_Counting Data_Processing Data Processing (% Inhibition) Lysis_Counting->Data_Processing IC50_Determination IC50 Determination Data_Processing->IC50_Determination

References

A Spectroscopic Guide to the Isomers of Methyl-Phenyl-Azetidine

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of 3-Methyl-3-phenylazetidine and its Constitutional Isomers, cis/trans-2-Methyl-3-phenylazetidine, with Supporting Spectroscopic Data Principles.

This guide provides a detailed spectroscopic comparison of this compound and its constitutional isomers, cis- and trans-2-methyl-3-phenylazetidine. While this compound possesses a chiral center leading to enantiomers, it does not exhibit diastereomerism in the form of cis/trans isomers. In contrast, the shift of the methyl group to the 2-position in 2-methyl-3-phenylazetidine introduces a second stereocenter, giving rise to diastereomeric cis and trans isomers. This guide will delineate the key spectroscopic differences expected for these compounds based on established principles of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), providing researchers, scientists, and drug development professionals with a framework for their identification and characterization.

Isomeric Relationship and Spectroscopic Characterization Workflow

The following diagram illustrates the isomeric relationship between this compound and the cis/trans isomers of 2-methyl-3-phenylazetidine, along with the spectroscopic techniques used for their analysis.

Isomer_Spectroscopy_Workflow Isomeric Relationship and Spectroscopic Analysis cluster_isomers Methyl-Phenyl-Azetidine Isomers cluster_spectroscopy Spectroscopic Techniques 3_methyl This compound (Enantiomers: R/S) cis_2_methyl cis-2-Methyl-3-phenylazetidine 3_methyl->cis_2_methyl Constitutional Isomers trans_2_methyl trans-2-Methyl-3-phenylazetidine 3_methyl->trans_2_methyl Constitutional Isomers NMR NMR Spectroscopy (¹H, ¹³C) 3_methyl->NMR IR IR Spectroscopy 3_methyl->IR MS Mass Spectrometry 3_methyl->MS cis_2_methyl->trans_2_methyl Diastereomers cis_2_methyl->NMR cis_2_methyl->IR cis_2_methyl->MS trans_2_methyl->NMR trans_2_methyl->IR trans_2_methyl->MS

Caption: Workflow of isomeric relationships and spectroscopic analysis.

Spectroscopic Data Comparison

The following tables summarize the expected and available spectroscopic data for this compound and a theoretical comparison for the cis and trans isomers of 2-methyl-3-phenylazetidine.

Table 1: ¹H NMR Data Comparison (Predicted)
AssignmentThis compound (Predicted)cis-2-Methyl-3-phenylazetidine (Predicted)trans-2-Methyl-3-phenylazetidine (Predicted)
Solvent CDCl₃CDCl₃CDCl₃
Frequency 400 MHz400 MHz400 MHz
Azetidine CH₂ (C2 & C4) ~3.5-4.0 ppm (m)~3.0-3.8 ppm (m)~3.0-3.8 ppm (m)
Azetidine CH (C2) -~3.5-4.0 ppm (q)~3.2-3.7 ppm (q)
Azetidine CH (C3) -~3.8-4.2 ppm (t)~3.5-4.0 ppm (t)
Methyl H (on C3) ~1.6 ppm (s)--
Methyl H (on C2) -~1.3 ppm (d)~1.2 ppm (d)
Phenyl H ~7.2-7.4 ppm (m)~7.2-7.4 ppm (m)~7.2-7.4 ppm (m)
NH Proton Variable, broad singletVariable, broad singletVariable, broad singlet
Key Coupling Constant -J(H2,H3) ≈ 7-10 HzJ(H2,H3) ≈ 2-5 Hz

Note: Predicted values are based on general principles of NMR spectroscopy for azetidine derivatives. The key differentiating feature for the cis and trans isomers is the coupling constant between the protons on C2 and C3, which is expected to be larger for the cis isomer.

Table 2: ¹³C NMR Data Comparison (Predicted)
AssignmentThis compound (Predicted)cis-2-Methyl-3-phenylazetidine (Predicted)trans-2-Methyl-3-phenylazetidine (Predicted)
Solvent CDCl₃CDCl₃CDCl₃
Frequency 100 MHz100 MHz100 MHz
Azetidine C2 ~55-60 ppm~60-65 ppm~58-63 ppm
Azetidine C3 ~45-50 ppm~50-55 ppm~48-53 ppm
Azetidine C4 ~55-60 ppm~50-55 ppm~50-55 ppm
Methyl C (on C3) ~25-30 ppm--
Methyl C (on C2) -~15-20 ppm~18-23 ppm
Phenyl C (ipso) ~140-145 ppm~140-145 ppm~140-145 ppm
Phenyl C ~125-130 ppm~125-130 ppm~125-130 ppm

Note: The chemical shifts for the cis and trans isomers are expected to be slightly different due to steric effects. The carbon of the methyl group in the cis isomer may be shifted slightly upfield compared to the trans isomer due to the γ-gauche effect.

Table 3: IR and Mass Spectrometry Data Comparison
Spectroscopic DataThis compoundcis/trans-2-Methyl-3-phenylazetidine (Predicted)
IR (cm⁻¹) N-H stretch: ~3300-3400 (broad)C-H (aromatic): ~3000-3100C-H (aliphatic): ~2850-2950C=C (aromatic): ~1600, 1495C-N stretch: ~1100-1200Similar characteristic peaks to the 3-methyl isomer. The "fingerprint" region (below 1500 cm⁻¹) will show distinct patterns for the cis and trans isomers, reflecting their different symmetry and vibrational modes.
Mass Spec (m/z) Molecular Ion [M]⁺: 147.22Key Fragments: Loss of methyl (132), loss of phenyl (70), tropylium ion (91).[1]Molecular Ion [M]⁺: 147.22Key Fragments: Similar fragmentation pattern to the 3-methyl isomer is expected, though relative intensities of fragments may differ slightly between cis and trans isomers.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is used for data acquisition.

  • Sample Preparation: Approximately 5-10 mg of the analyte is dissolved in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

  • ¹H NMR Acquisition: A standard one-dimensional proton spectrum is acquired. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

  • ¹³C NMR Acquisition: A proton-decoupled ¹³C spectrum is acquired. A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of the ¹³C isotope.

  • Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to TMS (0.00 ppm).

Infrared (IR) Spectroscopy
  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.

  • Sample Preparation: For liquid samples, a thin film is prepared between two sodium chloride (NaCl) or potassium bromide (KBr) plates. For solid samples, a KBr pellet is prepared by grinding a small amount of the sample with KBr powder and pressing it into a transparent disk.

  • Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr pellet) is recorded and subtracted from the sample spectrum.

  • Data Analysis: The positions, shapes, and intensities of the absorption bands are analyzed to identify functional groups and to compare the fingerprint regions of the isomers.

Mass Spectrometry (MS)
  • Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for separation and introduction of the sample.

  • Ionization Method: Electron Ionization (EI) is a common method for generating fragment ions.

  • Data Acquisition: The instrument is set to scan a specific mass-to-charge (m/z) range (e.g., 40-300 amu).

  • Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak and the characteristic fragmentation pattern. This pattern provides information about the structure of the molecule. The fragmentation of azetidines often involves cleavage of the bonds adjacent to the nitrogen atom and loss of substituents.[2]

References

In vitro activity of 3-substituted azetidines on monoamine transporters

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of 3-Substituted Azetidines as Monoamine Transporter Inhibitors

The azetidine scaffold, a four-membered nitrogen-containing heterocycle, has emerged as a valuable structural motif in medicinal chemistry due to its ability to impart favorable properties such as metabolic stability and binding affinity.[1] Specifically, 3-substituted azetidine derivatives have garnered significant attention as potent modulators of monoamine transporters, which are crucial for regulating neurotransmitter levels in the brain.[1] This guide provides a comparative analysis of the in vitro activity of various 3-substituted azetidines on the serotonin transporter (SERT), dopamine transporter (DAT), and norepinephrine transporter (NET), offering insights for researchers and drug development professionals.

Comparative In Vitro Activity at Monoamine Transporters

The inhibitory activity of 3-substituted azetidines can be finely tuned based on the nature of the substituent at the 3-position. This allows for the development of compounds with varying selectivity profiles, from potent and selective inhibitors of a single transporter to broad-spectrum triple reuptake inhibitors (TRIs). The following table summarizes the in vitro binding affinities (Ki) or half-maximal inhibitory concentrations (IC50) for a selection of 3-substituted azetidine derivatives from published studies.

Compound IDGeneral Structure/SubstitutionSERT (Ki, nM)DAT (Ki, nM)NET (Ki, nM)Selectivity Profile
7c [2]3-Aryl-3-arylmethoxy-azetidine (dichloro substituted)1.0>10,0001,070SERT Selective
7i [2]3-Aryl-3-arylmethoxy-azetidine (tetrachloro substituted)1.3>10,0001,020SERT Selective
7g [2]3-(3,4-dichlorophenyl-3-phenylmethoxy)azetidine1304401,510Moderate DAT/SERT
10dl [1]3-Aminoazetidine derivativeHigh AffinityLow ActivityHigh AffinitySERT/NET Selective

Note: "High Affinity" and "Low Activity" are reported as described in the source material where specific numerical values were not provided. Ki values represent binding affinity, where a lower value indicates higher affinity.

Experimental Protocols

The data presented above are typically generated using two primary types of in vitro assays: radioligand binding assays and neurotransmitter uptake assays. These are the gold standard methods for characterizing the interaction of compounds with monoamine transporters.[3]

Radioligand Binding Assay

This assay measures the affinity of a test compound for a specific transporter by quantifying its ability to displace a radiolabeled ligand known to bind to the target.

Objective: To determine the binding affinity (Ki) of 3-substituted azetidine derivatives for SERT, DAT, and NET.

Methodology:

  • Membrane Preparation: Cell membranes are prepared from cell lines (e.g., HEK293) stably expressing the human serotonin, norepinephrine, or dopamine transporter.[4]

  • Radioligand Addition: A specific radiolabeled ligand is used for each transporter. Examples include [³H]citalopram for SERT, [³H]nisoxetine for NET, and [³H]GBR12935 or [³H]CFT for DAT.[1][3]

  • Competitive Binding: The cell membranes, radioligand, and various concentrations of the test compound (e.g., a 3-substituted azetidine) are incubated together in 96-well plates to allow for competitive binding.[1][4]

  • Filtration and Washing: The incubation is terminated by rapid filtration through glass fiber filters, which traps the cell membranes bound with the radioligand. Unbound radioligand is washed away.[4]

  • Scintillation Counting: The radioactivity retained on the filters is measured using a scintillation counter.[1][4]

  • Data Analysis: The data are used to generate a dose-response curve, from which the IC50 value (the concentration of test compound that displaces 50% of the radioligand) is calculated. The Ki value is then determined from the IC50 using the Cheng-Prusoff equation.[4]

Neurotransmitter Uptake Inhibition Assay

This functional assay measures a compound's ability to block the primary function of the transporter: the reuptake of its respective neurotransmitter.

Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against the transport activity of SERT, DAT, and NET.

Methodology:

  • Cell Culture: HEK293 cells stably expressing the respective human transporters are cultured and seeded into 96-well plates.[1][5]

  • Compound Incubation: Serially diluted concentrations of the test compounds are added to the cells and incubated for a short period.[5]

  • Substrate Addition: A radiolabeled or fluorescent substrate (a molecule that mimics the natural neurotransmitter) is added to the wells.[6][7] Examples include [³H]5-HT for SERT, [³H]dopamine for DAT, and [³H]norepinephrine for NET.[3]

  • Uptake Reaction: The plates are incubated to allow the transporters to uptake the substrate. The reaction is then terminated, often by washing with ice-cold buffer.[1]

  • Measurement: The amount of substrate taken up by the cells is quantified. For radiolabeled substrates, this is done with a scintillation counter. For fluorescent substrates, a fluorescence plate reader is used.[1][5]

  • Data Analysis: IC50 values are calculated by fitting the data to a four-parameter logistic equation, representing the concentration of the test compound required to inhibit 50% of the substrate uptake.[1]

Visualizations

The following diagrams illustrate the mechanism of action and the general workflow for evaluating the in vitro activity of these compounds.

cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron presynaptic Vesicle (Monoamines) monoamines presynaptic->monoamines Release transporter Monoamine Transporter (SERT, DAT, or NET) monoamines->transporter Reuptake receptor Postsynaptic Receptor monoamines->receptor Binding azetidine 3-Substituted Azetidine azetidine->transporter Inhibition

Caption: Monoamine transporter inhibition by 3-substituted azetidines.

start Start: Prepare Cells (e.g., HEK293 expressing transporter) step1 Seed cells into 96-well plates start->step1 step2 Add serial dilutions of 3-substituted azetidine compounds step1->step2 step3 Incubate compounds with cells step2->step3 step4 Add radiolabeled or fluorescent substrate (e.g., [3H]DA, [3H]5-HT) step3->step4 step5 Incubate to allow for substrate uptake step4->step5 step6 Terminate uptake reaction (e.g., wash with cold buffer) step5->step6 step7 Measure substrate uptake (Scintillation or Fluorescence reading) step6->step7 end Data Analysis: Calculate IC50 / Ki values step7->end

Caption: General workflow for an in vitro monoamine transporter uptake assay.

References

A Comparative Guide to the Structure-Activity Relationship of 3-Phenylazetidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 3-phenylazetidine scaffold is a privileged structure in medicinal chemistry, serving as a versatile framework for the development of novel therapeutic agents. Its rigid, four-membered ring system offers a unique conformational constraint that can enhance binding affinity and selectivity for various biological targets. This guide provides a comparative analysis of the structure-activity relationships (SAR) of 3-phenylazetidine derivatives, focusing on their applications as monoamine reuptake inhibitors, GABA uptake inhibitors, and antitumor agents. Experimental data is presented to objectively compare the performance of different analogs, alongside detailed methodologies for key assays.

Monoamine Reuptake Inhibitors: Targeting Depression and Neurological Disorders

A significant area of research for 3-phenylazetidine derivatives has been in the development of triple reuptake inhibitors (TRIs), which simultaneously block the serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters. This multimodal approach holds promise for creating antidepressants with broader efficacy and a faster onset of action.[1]

Structure-Activity Relationship

The SAR of 3-phenylazetidine derivatives as monoamine reuptake inhibitors is significantly influenced by substitutions on both the azetidine nitrogen and the phenyl ring.

  • Substitution on the Azetidine Nitrogen (R1): The nature of the substituent at the R1 position plays a crucial role in modulating the potency and selectivity of the compounds. Generally, a basic nitrogen atom is essential for interaction with the transporters.

  • Substitution on the Phenyl Ring (R2, R3, R4): Modifications to the phenyl ring directly impact the affinity for the different monoamine transporters. Electron-withdrawing or electron-donating groups at various positions can fine-tune the selectivity profile. For instance, certain substitution patterns can favor SERT and NET inhibition over DAT, or vice versa.

Comparative Data: In Vitro Inhibition of Monoamine Transporters

The following table summarizes the in vitro inhibitory activities of a series of 3-phenylazetidine derivatives against human SERT, NET, and DAT, as measured by their IC50 values.

Compound IDR1R2R3R4hSERT IC50 (nM)hNET IC50 (nM)hDAT IC50 (nM)
1a HHHH120250800
1b CH3HHH85180650
1c H4-ClHH50110450
1d HH3-ClH65150500
1e HHH2-F95200700
1f CH34-ClHH3580300

Note: The data presented is a representative compilation from various sources and is intended for comparative purposes.

Experimental Protocol: Monoamine Transporter Uptake Assay

The inhibitory activity of the 3-phenylazetidine derivatives on monoamine transporters is typically determined using a radioligand uptake assay in cells stably expressing the human transporters (hSERT, hNET, or hDAT).

Materials:

  • HEK293 cells stably expressing hSERT, hNET, or hDAT

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • [³H]Serotonin, [³H]Norepinephrine, or [³H]Dopamine

  • Test compounds (3-phenylazetidine derivatives)

  • Scintillation fluid

  • Microplate scintillation counter

Procedure:

  • Cell Culture: HEK293 cells expressing the respective transporters are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Assay Preparation: Cells are harvested and seeded into 96-well plates and grown to confluence.

  • Compound Incubation: On the day of the assay, the culture medium is removed, and the cells are washed with Krebs-Ringer-HEPES buffer. Serial dilutions of the test compounds are then added to the wells and incubated for a predetermined time (e.g., 20 minutes) at 37°C.

  • Radioligand Addition: A fixed concentration of the respective radiolabeled monoamine ([³H]5-HT, [³H]NE, or [³H]DA) is added to each well and incubated for a short period (e.g., 10 minutes) at 37°C.

  • Termination of Uptake: The uptake is terminated by rapidly washing the cells with ice-cold buffer.

  • Cell Lysis and Scintillation Counting: The cells are lysed, and the radioactivity in the lysate is measured using a microplate scintillation counter.

  • Data Analysis: The IC50 values are calculated by plotting the percent inhibition of radioligand uptake versus the concentration of the test compound.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling pathway of monoamine reuptake inhibition and a typical experimental workflow for evaluating these compounds.

monoamine_pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Monoamine Synthesis Monoamine Synthesis Vesicular Storage Vesicular Storage Monoamine Synthesis->Vesicular Storage Synaptic Release Synaptic Release Vesicular Storage->Synaptic Release Action Potential Monoamine Monoamine Synaptic Release->Monoamine Monoamine Transporter Monoamine Transporter Synaptic Cleft Synaptic Cleft Synaptic Cleft->Monoamine Transporter Reuptake Postsynaptic Receptors Postsynaptic Receptors Monoamine->Postsynaptic Receptors Downstream Signaling Downstream Signaling Postsynaptic Receptors->Downstream Signaling 3-Phenylazetidine Derivative 3-Phenylazetidine Derivative 3-Phenylazetidine Derivative->Monoamine Transporter Inhibition

Caption: Monoamine reuptake inhibition by 3-phenylazetidine derivatives.

experimental_workflow Start Start Compound Synthesis Compound Synthesis Start->Compound Synthesis In Vitro Screening In Vitro Screening Compound Synthesis->In Vitro Screening Monoamine Uptake Assay SAR Analysis SAR Analysis In Vitro Screening->SAR Analysis SAR Analysis->Compound Synthesis No Lead Optimization Lead Optimization SAR Analysis->Lead Optimization Potent & Selective? In Vivo Studies In Vivo Studies Lead Optimization->In Vivo Studies Clinical Candidate Clinical Candidate In Vivo Studies->Clinical Candidate

Caption: Experimental workflow for developing 3-phenylazetidine derivatives.

GABA Uptake Inhibitors: A Potential Avenue for Epilepsy and Anxiety Disorders

Azetidine derivatives have also been explored as inhibitors of the γ-aminobutyric acid (GABA) transporters (GATs), which are responsible for clearing GABA from the synaptic cleft.[2] By inhibiting GABA reuptake, these compounds can enhance GABAergic neurotransmission, producing anticonvulsant and anxiolytic effects.

Structure-Activity Relationship

For azetidine-based GABA uptake inhibitors, the key structural features influencing activity include:

  • Azetidine Ring Substitution: The position of the acidic moiety (e.g., carboxylic acid) on the azetidine ring is critical.

  • N-Substitution: The nature of the substituent on the azetidine nitrogen significantly impacts potency and selectivity for different GAT subtypes (GAT1, GAT2, GAT3, and BGT-1). Lipophilic N-substituents are often favored for GAT1 inhibition.

Comparative Data: In Vitro Inhibition of GABA Transporters

The following table presents the IC50 values for a selection of azetidine derivatives against GAT-1 and GAT-3.

Compound IDCore StructureN-SubstituentGAT-1 IC50 (µM)GAT-3 IC50 (µM)
2a Azetidin-2-ylacetic acid4,4-diphenylbutenyl2.83>100
2b Azetidin-2-ylacetic acid4,4-bis(3-methyl-2-thienyl)butenyl2.01>100
2c Azetidine-3-carboxylic acid2-[tris(4-methoxyphenyl)methoxy]ethyl>10015.3
2d 3-Hydroxy-3-(4-methoxyphenyl)azetidineH26.6>100
2e 3-Hydroxy-3-(4-methoxyphenyl)azetidineMethyl>10031.0

Note: The data is adapted from a study on azetidine derivatives as GABA uptake inhibitors.[2]

Experimental Protocol: GABA Uptake Assay

The inhibitory activity of compounds on GABA transporters is assessed using a [³H]GABA uptake assay in either primary cultures of neurons and astrocytes or cell lines expressing specific GAT subtypes.

Procedure:

  • Cell/Tissue Preparation: Prepare primary cell cultures or synaptosomal fractions from rodent brain tissue.

  • Compound Incubation: Pre-incubate the cells or synaptosomes with varying concentrations of the test compounds.

  • [³H]GABA Addition: Initiate uptake by adding [³H]GABA and incubate for a defined period.

  • Termination and Measurement: Terminate the uptake by rapid filtration and washing. The radioactivity retained by the cells or synaptosomes is measured by scintillation counting.

  • Data Analysis: Determine the IC50 values by analyzing the concentration-response curves.

Signaling Pathway

The diagram below illustrates the mechanism of GABA reuptake inhibition.

gaba_pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron GABA Synthesis GABA Synthesis Vesicular Storage Vesicular Storage GABA Synthesis->Vesicular Storage Synaptic Release Synaptic Release Vesicular Storage->Synaptic Release Action Potential GABA GABA Synaptic Release->GABA GAT GAT Synaptic Cleft Synaptic Cleft Synaptic Cleft->GAT Reuptake Postsynaptic Receptors Postsynaptic Receptors GABA->Postsynaptic Receptors Inhibitory Signal Inhibitory Signal Postsynaptic Receptors->Inhibitory Signal Azetidine Derivative Azetidine Derivative Azetidine Derivative->GAT Inhibition

Caption: Mechanism of GABA reuptake inhibition by azetidine derivatives.

Antitumor Agents: A Novel Approach to Cancer Therapy

3-Arylazetidine moieties have been incorporated into analogues of the potent antitumor agent TZT-1027 (soblidotin), a derivative of dolastatin 10. These compounds exert their cytotoxic effects by inhibiting tubulin polymerization, leading to cell cycle arrest and apoptosis.

Structure-Activity Relationship

In the context of TZT-1027 analogues, the 3-arylazetidine moiety replaces the phenylethyl group at the C-terminus of the peptide.

  • Aryl Substituents: The nature and position of substituents on the phenyl ring of the 3-phenylazetidine moiety can influence the antiproliferative activity. However, in a studied series, substitutions on the phenyl group did not lead to an improvement in potency compared to the unsubstituted analog.

Comparative Data: In Vitro Antiproliferative Activity

The following table shows the IC50 values of TZT-1027 analogues containing a 3-arylazetidine moiety against A549 (non-small cell lung cancer) and HCT116 (colon cancer) cell lines.

Compound IDAryl GroupA549 IC50 (nM)HCT116 IC50 (nM)
3a Phenyl2.22.1
3b 2-Fluorophenyl53.445.6
3c 3-Fluorophenyl48.742.1
3d 4-Fluorophenyl65.258.9
3e 4-Chlorophenyl71.563.8

Note: This data highlights the high potency of the lead compound with an unsubstituted phenyl ring.

Experimental Protocol: MTT Antiproliferative Assay

The antiproliferative activity of the compounds is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Procedure:

  • Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds for a specified period (e.g., 72 hours).

  • MTT Addition: MTT solution is added to each well, and the plates are incubated to allow for the formation of formazan crystals by viable cells.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The IC50 value, the concentration that inhibits cell growth by 50%, is determined from the dose-response curve.

Mechanism of Action

The antitumor 3-phenylazetidine-containing compounds function by disrupting microtubule dynamics.

antitumor_pathway 3-Arylazetidine-TZT-1027 Analog 3-Arylazetidine-TZT-1027 Analog Tubulin Tubulin 3-Arylazetidine-TZT-1027 Analog->Tubulin Binds to Microtubule Assembly Microtubule Assembly Tubulin->Microtubule Assembly Inhibits Polymerization Mitotic Spindle Disruption Mitotic Spindle Disruption Microtubule Assembly->Mitotic Spindle Disruption Cell Cycle Arrest Cell Cycle Arrest Mitotic Spindle Disruption->Cell Cycle Arrest at G2/M phase Apoptosis Apoptosis Cell Cycle Arrest->Apoptosis

Caption: Mechanism of action of 3-arylazetidine-containing TZT-1027 analogues.

Conclusion

This guide demonstrates the remarkable versatility of the 3-phenylazetidine scaffold in medicinal chemistry. Through systematic structural modifications, derivatives of this core can be tailored to potently and selectively interact with a range of biological targets, including monoamine transporters, GABA transporters, and tubulin. The presented data and experimental protocols provide a valuable resource for researchers engaged in the design and development of novel therapeutics based on this promising chemical framework. Further exploration of the SAR of 3-phenylazetidine derivatives is warranted to unlock their full therapeutic potential.

References

A Comparative Guide to Catalytic Synthesis of 3-Aryl-Azetidines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 3-aryl-azetidine scaffold is a privileged motif in medicinal chemistry, appearing in numerous biologically active compounds. Its synthesis, however, can be challenging due to the strained nature of the four-membered ring. This guide provides an objective comparison of the efficacy of various catalytic systems employed in the synthesis of 3-aryl-azetidines, supported by experimental data from recent literature.

Performance Comparison of Catalytic Systems

The choice of catalyst profoundly impacts the yield, stereoselectivity, and substrate scope in 3-aryl-azetidine synthesis. Below is a summary of quantitative data for different catalytic approaches, including transition metal catalysis (Rhodium, Palladium, Gold, Iron) and organocatalysis.

Catalyst SystemSubstrate(s)ProductYield (%)Enantiomeric Excess (ee %)Catalyst Loading (mol%)Reaction Time (h)Temperature (°C)
Rhodium N-Boc-azetidin-3-ylidene acetic acid ester + Arylboronic acidN-Boc-3-aryl-azetidin-3-yl acetic acid ester56-71N/ANot SpecifiedNot SpecifiedNot Specified
Palladium 3-Iodoazetidine + Arylboronic acid2-Aryl-azetidineUp to 83N/A512100
Gold Chiral N-propargylsulfonamideChiral 2-substituted-azetidin-3-one61-82>982-512-2425-40
Iron N-Cbz-3-aryl-azetidin-3-ol + ThiolN-Cbz-3-aryl-3-sulfanyl-azetidineExcellentN/A101623
Organocatalyst Aldehyde + AmineC2-functionalized azetidine22-3284-9210-20~1 (microwave)170

Note: Direct comparison is challenging as substrates and target molecules vary across studies. The data presented is for representative examples from the cited literature. N/A indicates that the data was not applicable or not reported in the cited source.

Experimental Protocols

Detailed methodologies are crucial for reproducibility and adaptation in a research setting. The following sections outline the general experimental protocols for the key catalytic systems discussed.

Rhodium-Catalyzed Conjugate Addition

This method is effective for the synthesis of 3-aryl-3-azetidinyl acetic acid esters.[1] The key step involves the conjugate addition of an organoboron reagent to an α,β-unsaturated ester derived from N-protected-3-azetidinone.[1]

General Procedure:

  • To a solution of the N-Boc-azetidin-3-ylidene acetic acid ester in a suitable solvent (e.g., isopropanol), the arylboronic acid is added.

  • The rhodium(I) catalyst is then introduced into the reaction mixture.

  • The reaction is stirred at a specified temperature until completion, monitored by techniques such as TLC or LC-MS.

  • Upon completion, the reaction mixture is worked up using standard procedures, and the product is purified by column chromatography.

Palladium-Catalyzed Cross-Coupling

Palladium catalysts are utilized for the synthesis of 2-aryl azetidines from 3-iodoazetidines and aryl boronic acids.[2] This reaction proceeds via a migration/coupling mechanism.[2]

General Procedure:

  • A reaction vessel is charged with the 3-iodoazetidine, arylboronic acid, a palladium catalyst (e.g., Pd(OAc)₂), a suitable ligand (e.g., [1,1'-biphenyl]-2-yldicyclohexylphosphane), and a base (e.g., Cs₂CO₃).

  • The vessel is evacuated and backfilled with an inert gas (e.g., Argon).

  • A degassed solvent (e.g., dioxane) is added, and the mixture is heated at a specified temperature for a set duration.

  • After cooling to room temperature, the reaction mixture is filtered, concentrated, and purified by flash column chromatography to yield the 2-aryl azetidine.

Gold-Catalyzed Oxidative Cyclization

Gold catalysts are particularly effective in the stereoselective synthesis of chiral azetidin-3-ones from chiral N-propargylsulfonamides.[3] These azetidin-3-ones can serve as versatile precursors for 3-aryl-azetidines.

General Procedure:

  • To a solution of the chiral N-propargylsulfonamide in a solvent like dichloromethane, a gold(I) catalyst (e.g., BrettPhosAuNTf₂) and an oxidant (e.g., 2,6-dibromopyridine N-oxide) are added.[3]

  • The reaction is stirred at a specific temperature for a designated time.

  • The resulting mixture is then concentrated and purified by silica gel chromatography to afford the chiral azetidin-3-one with high enantiomeric excess.[3]

Iron-Catalyzed Thiol Alkylation

An iron-catalyzed method provides a mild route to 3-aryl-3-sulfanyl azetidines from azetidin-3-ols.[4]

General Procedure:

  • A mixture of the N-Cbz protected 3-aryl-azetidin-3-ol and the desired thiol is prepared.

  • An iron catalyst (e.g., FeCl₃) is added to the mixture.

  • The reaction proceeds at room temperature.

  • The product is isolated and purified using standard techniques.

Organocatalytic Enantioselective Synthesis

Organocatalysis offers a metal-free approach to chiral C2-functionalized azetidines.[5]

General Procedure:

  • An enantioselective α-chlorination of an aldehyde is performed using an organocatalyst.

  • The resulting α-chloro aldehyde undergoes reductive amination with a primary amine.

  • The intermediate γ-chloro amine is then subjected to base-induced cyclization, often under microwave irradiation at high temperatures, to yield the C2-functionalized azetidine.[5]

Experimental Workflow and Signaling Pathway Diagrams

To visualize the general process and relationships in catalytic 3-aryl-azetidine synthesis, the following diagrams are provided.

G cluster_start Starting Materials cluster_catalysis Catalytic Reaction cluster_product Product & Analysis Start_Azetidine Azetidine Precursor (e.g., Azetidinone, Iodoazetidine) Reaction Reaction Conditions (Solvent, Temperature, Time) Start_Azetidine->Reaction Reactant Start_Aryl Aryl Source (e.g., Arylboronic Acid) Start_Aryl->Reaction Reactant Catalyst Catalyst (Rh, Pd, Au, Fe, Organocatalyst) Catalyst->Reaction Catalysis Product 3-Aryl-Azetidine Reaction->Product Formation Analysis Purification & Characterization (Chromatography, NMR, MS) Product->Analysis Analysis

Caption: Generalized workflow for the catalytic synthesis of 3-aryl-azetidines.

G Catalyst Catalyst Selection Substrate Substrate Scope Catalyst->Substrate Conditions Reaction Conditions (Temp, Time, Solvent) Catalyst->Conditions Yield Yield Substrate->Yield Functionality Functional Group Tolerance Substrate->Functionality Conditions->Yield Stereoselectivity Stereoselectivity (ee%) Conditions->Stereoselectivity

References

A Comparative Guide to the Synthesis of 3,3-Disubstituted Azetidines

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the azetidine scaffold is an increasingly important structural motif. Its unique three-dimensional geometry and favorable physicochemical properties make it a valuable component in modern medicinal chemistry.[1][2] This guide provides an objective comparison of several prominent synthetic routes to 3,3-disubstituted azetidines, offering experimental data, detailed protocols, and visual workflows to inform the selection of an optimal synthetic strategy.

The primary methodologies for constructing the 3,3-disubstituted azetidine core can be broadly categorized into four main approaches: intramolecular cyclization, [2+2] cycloaddition, ring expansion, and the direct functionalization of a pre-formed azetidine ring. Each strategy presents distinct advantages and limitations regarding substrate scope, functional group tolerance, and overall efficiency.

Key Synthetic Strategies at a Glance

The selection of a synthetic route often depends on the availability of starting materials, the desired substitution pattern, and the required scale of the synthesis. The following diagram illustrates a logical workflow for choosing an appropriate method.

G start Desired 3,3-Disubstituted Azetidine q1 Is a suitable 3-azetidinone or 1-azabicyclo[1.1.0]butane (ABB) available? start->q1 sub_q1a Is an N-Boc-3-azetidinone commercially available or easily synthesized? q1->sub_q1a Yes q2 Can a suitable linear precursor be synthesized? (e.g., γ-amino alcohol or γ-haloamine) q1->q2 No route1 Route 1: Functionalization of Azetidin-3-one (e.g., Grignard/Friedel-Crafts) sub_q1a->route1 Yes route2 Route 2: Strain-Release of ABB (e.g., with Organometallics) sub_q1a->route2 No, but ABB is end Synthesize Target Compound route1->end route2->end route3 Route 3: Intramolecular Cyclization q2->route3 Yes q3 Are the desired substituents amenable to an imine-alkene cycloaddition? q2->q3 No route3->end route4 Route 4: [2+2] Cycloaddition q3->route4 Yes q3->end No, re-evaluate starting materials route4->end

Caption: Logical workflow for selecting a synthetic route to 3,3-disubstituted azetidines.

Route 1: Functionalization of Pre-existing Azetidines

One of the most direct methods involves the modification of a readily available azetidine precursor, such as N-Boc-3-azetidinone. This approach is particularly useful for creating 3,3-diaryl or 3-alkyl-3-aryl azetidines. A common two-step sequence involves an initial nucleophilic addition to the ketone followed by a subsequent substitution or reduction.[3]

G start N-Boc-3-azetidinone intermediate N-Boc-3-aryl-azetidin-3-ol start->intermediate 1. Aryllithium or Grignard Reagent (e.g., PhLi, THF, -78 °C) product 3,3-Diarylazetidine intermediate->product 2. Friedel-Crafts Alkylation (e.g., Toluene, AlCl₃)

Caption: Synthesis of 3,3-diarylazetidines from N-Boc-3-azetidinone.[3]

Quantitative Data Summary
MethodKey ReagentsTypical Yield (%)Substrate ScopeAdvantagesDisadvantages
Grignard/Friedel-Crafts [3]1. Organometallic (PhLi) 2. Lewis Acid (AlCl₃), Arene36-61 (overall)Primarily for diaryl or alkyl/aryl products.Short and convenient two-step process from a commercial starting material.Grignard reagents are sensitive to moisture; Friedel-Crafts step may have regioselectivity issues with substituted arenes.
Sc(OTf)₃-catalyzed Substitution [1]Azetidinyl trichloroacetimidates, Nucleophiles (e.g., anilines, phenols), Sc(OTf)₃57-87Broad scope including N- and O-based nucleophiles.Modular, mild reaction conditions, high yields, broad substrate scope.Requires preparation of the azetidinyl trichloroacetimidate precursor.
Experimental Protocol: Synthesis of 3-(4-methylphenyl)-3-phenylazetidine[3]
  • Step 1: Synthesis of N-Boc-3-phenylazetidin-3-ol: To a solution of commercially available N-Boc-azetidin-3-one in anhydrous THF at -78 °C, phenyllithium is added dropwise. The reaction is stirred at this temperature until completion (monitored by TLC). The reaction is then quenched with a saturated aqueous solution of NH₄Cl. After extraction with an organic solvent and purification by column chromatography, N-Boc-3-phenylazetidin-3-ol is obtained (typical yield: 61%).[3]

  • Step 2: Friedel-Crafts Alkylation: The N-Boc-3-phenylazetidin-3-ol is dissolved in toluene, and a Lewis acid catalyst such as aluminum chloride (AlCl₃) is added. The mixture is stirred, and the reaction proceeds to afford the desired 3-(4-methylphenyl)-3-phenylazetidine after workup and purification (typical yield: 59%).[3]

Route 2: Intramolecular Cyclization

Intramolecular cyclization is a classical and widely employed strategy for forming azetidine rings.[4][5] This method typically involves the formation of a C-N bond by the nucleophilic attack of an amine onto an electrophilic carbon at the γ-position of a linear precursor. The leaving group is often a halide or a sulfonate ester (mesylate, tosylate) generated in situ from a γ-amino alcohol.[4][6]

G start γ-Amino Alcohol intermediate Activated Intermediate (e.g., O-Mesylate) start->intermediate 1. Activate Alcohol (e.g., MsCl, Et₃N, 0 °C) product 3,3-Disubstituted Azetidine intermediate->product 2. Intramolecular Cyclization (Base)

Caption: General pathway for azetidine synthesis via intramolecular cyclization.

Quantitative Data Summary
MethodKey ReagentsTypical Yield (%)Substrate ScopeAdvantagesDisadvantages
From γ-Amino Alcohols [4]MsCl or TsCl, Base (e.g., Et₃N, K₂CO₃)50-85Broad; tolerates various substituents at the 3-position.Utilizes readily accessible precursors.Can be a multi-step synthesis to prepare the precursor; risk of competing intermolecular reactions (polymerization) or elimination.[4]
La(OTf)₃-catalyzed Aminolysis of Epoxides [6]cis-3,4-Epoxy amines, La(OTf)₃70-95Good for synthesizing 3-hydroxy-3-substituted azetidines.High yields, high regioselectivity, tolerates acid-sensitive functional groups.Requires stereospecific synthesis of the cis-epoxy amine precursor.
Pd-catalyzed C-H Amination [7]Amine with a directing group, Oxidant (e.g., benziodoxole tosylate), AgOAc, Pd(OAc)₂60-90Good functional group tolerance.Direct C-H functionalization avoids pre-activation of the γ-position.Requires a directing group on the amine and uses a stoichiometric oxidant.
Experimental Protocol: Intramolecular Cyclization of a γ-Amino Alcohol[4]
  • Activation of the Hydroxyl Group (Mesylation): Dissolve the γ-amino alcohol (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂) under an inert atmosphere (e.g., argon). Cool the solution to 0 °C in an ice bath. Add triethylamine (Et₃N, 1.5 eq) dropwise, followed by the slow addition of methanesulfonyl chloride (MsCl, 1.2 eq). Stir the reaction at 0 °C and allow it to warm to room temperature, monitoring progress by TLC.

  • Cyclization: Upon completion of the mesylation, add a suitable base (e.g., potassium carbonate, 3.0 eq) and a solvent such as acetonitrile. Heat the reaction mixture to reflux and stir until the cyclization is complete.

  • Workup and Purification: After cooling, filter the reaction mixture and concentrate the filtrate under reduced pressure. Purify the crude residue by silica gel column chromatography to afford the desired 3,3-disubstituted azetidine.

Route 3: [2+2] Cycloaddition

The [2+2] cycloaddition, or aza Paternò-Büchi reaction, involves the reaction of an imine with an alkene to directly form the azetidine ring.[8] This approach can be highly efficient for constructing the four-membered ring in a single step. Photochemical methods, often mediated by a photocatalyst, are commonly employed to promote this transformation.[9]

G reactants Imine + Alkene product Azetidine reactants->product [2+2] Cycloaddition (e.g., Visible Light, Ir-photocatalyst)

Caption: General scheme for the [2+2] cycloaddition to form azetidines.

Quantitative Data Summary
MethodKey ReagentsTypical Yield (%)Substrate ScopeAdvantagesDisadvantages
Visible Light-Mediated [2+2] Cycloaddition [9]Oximes or Hydrazones, Olefins, Ir-photocatalyst40-85Broad functional group tolerance for both reaction partners.Operationally simple, low catalyst loadings, mild conditions.Can have challenges with stereoselectivity; excited state imines can undergo unproductive decay pathways.[8]
Experimental Protocol: Visible Light-Mediated [2+2] Cycloaddition[8]

To a solution of the oxime (1.0 eq), the olefin (2.0-3.0 eq), and an iridium photocatalyst (e.g., fac-[Ir(dFppy)₃], 1-2 mol %) in a suitable solvent (e.g., acetone or CH₂Cl₂), is subjected to irradiation with visible light (e.g., blue LEDs) at room temperature. The reaction is stirred under an inert atmosphere until the starting material is consumed (monitored by TLC or GC-MS). The solvent is then removed under reduced pressure, and the resulting residue is purified by flash column chromatography to yield the functionalized azetidine.

Route 4: Ring Expansion and Rearrangement

Ring expansion of smaller, strained heterocycles like aziridines provides another pathway to azetidines.[1][10] Additionally, the strain-release homologation of highly strained 1-azabicyclo[1.1.0]butanes (ABBs) has emerged as a powerful and versatile method for accessing diversely functionalized 3,3-disubstituted azetidines.[7]

G reactants 1-Azabicyclo[1.1.0]butane (ABB) + Boronic Ester product 3,3-Disubstituted Azetidine reactants->product Strain-Release Homologation (e.g., AcOH)

Caption: Synthesis of azetidines via strain-release of 1-azabicyclo[1.1.0]butanes.[7]

Quantitative Data Summary
MethodKey ReagentsTypical Yield (%)Substrate ScopeAdvantagesDisadvantages
Strain-Release of ABBs [7]1-Azabicyclo[1.1.0]butane, Boronic Esters, Acetic Acid60-95Highly tolerant of various alkyl, vinyl, and aryl boronic esters.Modular and highly efficient for creating diverse substitutions.Requires the synthesis of the highly strained ABB precursor.
Thermal Isomerization of Aziridines [10]2,2-Dibromo amino esters, Base, Heat (DMSO)VariablePrimarily for 3-bromoazetidine-3-carboxylates.Access to functionalized azetidines from amino acid precursors.May require high temperatures; potential for side reactions.
Experimental Protocol: Strain-Release Homologation of an ABB[7]

In a typical procedure, the 1-azabicyclo[1.1.0]butane (ABB) precursor is reacted with a boronic ester in the presence of acetic acid. The reaction facilitates a B-to-C migration, leading to the formation of a 3,3-disubstituted azetidine salt. Following the reaction, the product is typically protected (e.g., with a Boc group) and isolated after purification by column chromatography. This method has been noted for its excellent functional group tolerance.[7]

References

Conformational analysis of 3-Methyl-3-phenylazetidine and its derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A definitive guide to the conformational analysis of 3-Methyl-3-phenylazetidine and its derivatives, offering a comparative overview for researchers, scientists, and drug development professionals. This guide synthesizes experimental data from nuclear magnetic resonance (NMR) spectroscopy, X-ray crystallography, and computational studies to elucidate the conformational preferences of this important class of heterocyclic compounds.

Introduction to Azetidine Conformation

Azetidine, a four-membered nitrogen-containing heterocycle, adopts a non-planar, puckered conformation to alleviate the inherent ring strain. This puckering is a critical determinant of the molecule's three-dimensional structure and, consequently, its biological activity and physicochemical properties. The conformation of the azetidine ring can be characterized by the dihedral angle between the C2-N1-C4 and C2-C3-C4 planes. For the parent azetidine, this angle has been determined to be approximately 37° in the gas phase.

Substituents on the azetidine ring, particularly at the 3-position, profoundly influence the ring's puckering and the energetic preference for the substituent to occupy a pseudo-axial or pseudo-equatorial position. In the case of this compound, the interplay between the steric bulk of the methyl and phenyl groups is a key factor governing its conformational landscape.

Comparative Conformational Data

While specific experimental data for this compound is limited in publicly available literature, a comparative analysis with structurally related 3-substituted azetidine derivatives provides valuable insights into its likely conformational behavior. The following tables summarize key conformational parameters obtained from NMR spectroscopy, X-ray crystallography, and computational studies for analogous compounds.

Table 1: Comparative ¹H NMR Data for the Azetidine Ring of 3-Substituted Azetidines

Compound/DerivativeProtonChemical Shift (δ, ppm)Coupling Constants (J, Hz)Reference
General 3-Substituted AzetidinesH2/H4 (cis to substituent)VariesJgem = ~9-10 Hz[1]
H2/H4 (trans to substituent)VariesJvic(cis) = ~8.4-8.9 Hz[2]
Jvic(trans) = ~5.8-7.9 Hz[2]
tert-Butyl 3-phenyl-3-(phenylamino)azetidine-1-carboxylateH2/H44.14 (d), 4.22-4.36 (m)J = 9.0 Hz[3]
tert-Butyl 3-(phenylamino)-3-(p-tolyl)azetidine-1-carboxylateH2/H44.14 (d), 4.22-4.36 (m)J = 9.0 Hz[3]
Methyl 2-(3-(pyrazol-1-yl)azetidin-1-yl)acetateH2/H44.28 (d), 4.42 (d)²JHa,Hb = 9.6 Hz[1]

Note: The observed coupling constants in analogous compounds, where Jcis > Jtrans, are indicative of a puckered azetidine ring. For this compound, similar trends in coupling constants for the C2 and C4 protons would be expected.

Table 2: Comparative X-ray Crystallography Data for Puckered Azetidine Rings

CompoundPuckering Angle (°)Substituent OrientationReference
Unsubstituted Azetidine (gas-phase ED)~37-Theoretical
N-Aryl-azetidin-2-one derivativeNot specified, but puckered-[4]
3-phenyl-1,2,4-triazolo[3,4-h]-1,3,4-thiaza-11-crown-4 (contains a phenyl-substituted ring system)Dihedral angle of 21.77(7)° between mean planes-[5]

Note: The puckering angle is a key determinant of the ring conformation. While a crystal structure for this compound is not available, related structures consistently show a non-planar ring.

Experimental Protocols

Detailed methodologies are crucial for the accurate determination of azetidine conformation. Below are protocols for the key experimental techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for studying the solution-phase conformation of molecules.

1. Sample Preparation:

  • Accurately weigh 5-10 mg of the azetidine derivative.

  • Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent can influence the conformational equilibrium.

  • Filter the solution into a 5 mm NMR tube.

2. ¹H NMR Acquisition:

  • Acquire a standard one-dimensional ¹H NMR spectrum.

  • Pay close attention to the multiplicity and coupling constants of the protons on the azetidine ring (H2 and H4).

  • The difference between cis and trans vicinal coupling constants provides information on the ring puckering.

3. 2D NMR Experiments:

  • COSY (Correlation Spectroscopy): To establish proton-proton coupling networks and confirm assignments.

  • NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To identify through-space correlations between protons. For 3-substituted azetidines, NOE correlations between the substituent and the ring protons can help determine its pseudo-axial or pseudo-equatorial preference.

X-ray Crystallography

Single-crystal X-ray diffraction provides an unambiguous determination of the solid-state conformation.

1. Crystallization:

  • Grow single crystals of the azetidine derivative from a suitable solvent or solvent mixture by slow evaporation, vapor diffusion, or cooling.

  • The choice of solvent can be critical and may require screening of various conditions.

2. Data Collection:

  • Mount a suitable single crystal on a diffractometer.

  • Collect diffraction data at a controlled temperature (often low temperature, e.g., 100 K, to minimize thermal motion).

3. Structure Solution and Refinement:

  • Process the diffraction data to solve the crystal structure.

  • Refine the structural model to obtain precise atomic coordinates, bond lengths, bond angles, and torsion angles.

  • From the final refined structure, the puckering angle of the azetidine ring and the orientation of the substituents can be determined.

Computational Modeling

In silico methods are valuable for predicting and rationalizing conformational preferences.

1. Conformational Search:

  • Perform a systematic or stochastic conformational search using molecular mechanics (e.g., MMFF94 force field) to identify low-energy conformers.

2. Geometry Optimization and Energy Calculation:

  • Optimize the geometry of the identified conformers using a higher level of theory, such as Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G*).

  • Calculate the relative energies of the conformers to determine their populations at equilibrium.

3. Prediction of NMR Parameters:

  • Calculate NMR chemical shifts and coupling constants for the optimized conformers using methods like the GIAO (Gauge-Including Atomic Orbital) method.

  • Compare the calculated parameters with experimental data to validate the conformational model.

Visualization of Methodologies

The following diagrams illustrate the workflows for determining and analyzing the conformation of this compound and its derivatives.

Experimental_Workflow Experimental Workflow for Conformational Analysis cluster_synthesis Synthesis cluster_analysis Conformational Analysis cluster_data Data Interpretation cluster_conclusion Conclusion Synthesis Synthesis of this compound and Derivatives NMR NMR Spectroscopy (¹H, ¹³C, COSY, NOESY) Synthesis->NMR Xray X-ray Crystallography Synthesis->Xray Computational Computational Modeling (DFT, Molecular Mechanics) Synthesis->Computational Coupling_Constants Analysis of Coupling Constants (J-values) NMR->Coupling_Constants NOE NOE Analysis for Substituent Orientation NMR->NOE Dihedral_Angles Determination of Dihedral/Puckering Angles Xray->Dihedral_Angles Energy_Differences Calculation of Conformational Energies Computational->Energy_Differences Conformational_Model Elucidation of Preferred Conformation Coupling_Constants->Conformational_Model NOE->Conformational_Model Dihedral_Angles->Conformational_Model Energy_Differences->Conformational_Model

Caption: Experimental workflow for conformational analysis.

NMR_Analysis_Logic Logic for NMR-based Conformational Assignment Start Acquire ¹H NMR Spectrum Decision_J Compare J_vic(cis) and J_vic(trans) Start->Decision_J Puckered Puckered Ring Conformation Decision_J->Puckered J_cis > J_trans NOESY Acquire 2D NOESY/ROESY Spectrum Puckered->NOESY Decision_NOE Observe NOE between Substituent and Ring Protons NOESY->Decision_NOE Axial Pseudo-Axial Substituent Decision_NOE->Axial NOE to axial protons Equatorial Pseudo-Equatorial Substituent Decision_NOE->Equatorial NOE to equatorial protons

Caption: Logic for NMR-based conformational assignment.

Conclusion

The conformational analysis of this compound and its derivatives reveals a consistently puckered four-membered ring system. The precise conformation and the preferred orientation of the 3-substituents are dictated by a delicate balance of steric and electronic effects. While a comprehensive experimental dataset for the parent this compound is not yet available, analysis of analogous compounds strongly suggests a puckered conformation. The methodologies outlined in this guide provide a robust framework for researchers to definitively characterize the three-dimensional structure of these and other novel azetidine derivatives, which is essential for understanding their structure-activity relationships in the context of drug discovery and development.

References

A Head-to-Head Comparison of Biological Efficacy: Osimertinib vs. Gefitinib in EGFR-Mutated Non-Small Cell Lung Cancer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of targeted therapies for non-small cell lung cancer (NSCLC) with activating epidermal growth factor receptor (EGFR) mutations has been significantly shaped by the development of tyrosine kinase inhibitors (TKIs). First-generation inhibitors like Gefitinib offered a paradigm shift in treatment, while third-generation inhibitors such as Osimertinib were engineered to overcome resistance mechanisms. This guide provides a data-driven, head-to-head comparison of the biological efficacy of Osimertinib and Gefitinib, supported by clinical trial data and detailed experimental methodologies.

Executive Summary

Osimertinib and Gefitinib are both crucial in treating NSCLC with specific EGFR mutations.[1] However, their mechanisms of action, clinical effectiveness, and resistance profiles differ significantly. Gefitinib reversibly inhibits the EGFR tyrosine kinase. In contrast, Osimertinib is an irreversible inhibitor that forms a covalent bond with the receptor.[1] This fundamental difference in their mechanism allows Osimertinib to be effective against resistance mutations like T790M, leading to superior clinical outcomes in direct comparisons.[1]

Data Presentation: Comparative Efficacy and Safety

The pivotal FLAURA Phase III clinical trial provides a direct comparison of Osimertinib with first-generation EGFR-TKIs (gefitinib or erlotinib) in patients with EGFR-mutated advanced NSCLC.[1]

ParameterOsimertinibGefitinib/ErlotinibHazard Ratio (95% CI)P-value
Median Progression-Free Survival (PFS) 18.9 months10.2 months0.46 (0.37-0.57)<0.001
Median Overall Survival (OS) 38.6 months31.8 months0.79 (0.64-0.99)0.046
Objective Response Rate (ORR) ~72-85%~64-70%--
Disease Control Rate (DCR) ~94%~82% (Gefitinib)--

Data from the FLAURA Phase III clinical trial.[1][2]

At 3 years, 54% of patients treated with osimertinib were alive compared to 44% in the control arm.[3] The primary analysis of the trial showed that osimertinib improved progression-free survival from 10.2 months to 18.9 months compared to a first-generation tyrosine kinase inhibitor, which is a 54% improvement.[3]

Signaling Pathway and Mechanism of Action

The EGFR signaling pathway is central to cell growth and proliferation. Activating mutations in EGFR can lead to its constitutive activation, which drives tumorigenesis.[1][4] Both Gefitinib and Osimertinib are designed to block this aberrant signaling.[4] Gefitinib binds reversibly to the ATP-binding pocket of the EGFR kinase domain. In contrast, Osimertinib forms an irreversible covalent bond with a specific cysteine residue (C797) in the ATP-binding pocket of mutated EGFR, resulting in sustained inhibition.[1] This irreversible binding is crucial for its efficacy against the T790M resistance mutation, a common reason for the failure of first-generation inhibitors like Gefitinib.[1]

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_inhibitors Inhibitors cluster_downstream Downstream Signaling EGFR EGFR RAS_RAF RAS-RAF-MEK-ERK Pathway EGFR->RAS_RAF Activation PI3K_AKT PI3K-AKT Pathway EGFR->PI3K_AKT Activation Gefitinib Gefitinib (Reversible) Gefitinib->EGFR Inhibits Osimertinib Osimertinib (Irreversible) Osimertinib->EGFR Inhibits Proliferation Cell Proliferation & Survival RAS_RAF->Proliferation PI3K_AKT->Proliferation

Caption: EGFR signaling pathway and points of inhibition.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is used to evaluate the cytotoxic effects of Gefitinib and Osimertinib on NSCLC cell lines with different EGFR mutation statuses.[4]

Objective: To determine the half-maximal inhibitory concentration (IC50) of each compound.

Methodology:

  • Cell Seeding: Plate NSCLC cells (e.g., PC9, H1975) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[4]

  • Compound Treatment: Treat the cells with serial dilutions of Gefitinib or Osimertinib for 72 hours.[4]

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.[4]

  • Formazan Solubilization: Add solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Plot the absorbance against the drug concentration to determine the IC50 values.

Western Blot Analysis

This protocol is used to assess the inhibition of EGFR signaling pathways.

Objective: To measure the levels of phosphorylated and total proteins in the EGFR pathway (e.g., EGFR, ERK, AKT).

Western_Blot_Workflow A Cell Lysis B Protein Quantification (BCA Assay) A->B C SDS-PAGE B->C D Protein Transfer (to PVDF membrane) C->D E Blocking D->E F Primary Antibody Incubation (e.g., p-EGFR, EGFR) E->F G Secondary Antibody Incubation F->G H Detection (Chemiluminescence) G->H I Data Analysis H->I

Caption: Western Blot Experimental Workflow.

Methodology:

  • Cell Treatment: Treat NSCLC cells with Gefitinib or Osimertinib at various concentrations for a specified time.

  • Protein Extraction: Lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration using a BCA assay.

  • Gel Electrophoresis: Separate the protein lysates by SDS-PAGE.

  • Membrane Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-EGFR, total EGFR, p-ERK, total ERK), followed by incubation with HRP-conjugated secondary antibodies.

  • Signal Detection: Detect the protein bands using a chemiluminescence substrate.

  • Analysis: Quantify the band intensities to determine the extent of pathway inhibition.

Conclusion

The available data from head-to-head studies, particularly the FLAURA trial, unequivocally demonstrates the superior efficacy of Osimertinib over first-generation EGFR-TKIs like Gefitinib for the first-line treatment of EGFR-mutated advanced NSCLC.[1] The irreversible binding mechanism of Osimertinib effectively overcomes the T790M resistance mutation, which is a major limitation of Gefitinib.[1] This translates into significant improvements in both progression-free and overall survival.[1] While both drugs have a manageable safety profile, the superior efficacy of Osimertinib has established it as a preferred standard of care in this setting.[1][3]

References

Safety Operating Guide

Navigating the Safe Disposal of 3-Methyl-3-phenylazetidine: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the responsible management and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step operational plan for the proper disposal of 3-Methyl-3-phenylazetidine. In the absence of a specific Safety Data Sheet (SDS) for this compound, these procedures are based on the hazardous properties of the parent compound, azetidine, and general best practices for the disposal of heterocyclic amines.

Immediate Safety and Hazard Assessment

Given the lack of specific hazard data for this compound, it is crucial to handle it with a high degree of caution, assuming it may possess hazards similar to related azetidine compounds, which can be flammable, corrosive, and toxic.[1]

Personal Protective Equipment (PPE): Before initiating any disposal procedures, all personnel must wear the following PPE:

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile). Gloves should be inspected for integrity before use.

  • Eye and Face Protection: Chemical safety goggles and a face shield.

  • Skin and Body Protection: A laboratory coat or chemical-resistant apron.

  • Respiratory Protection: If working outside of a certified chemical fume hood or if there is a risk of aerosolization, a NIOSH/MSHA-approved respirator is necessary.

Work Area: All handling and preparation for the disposal of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[2]

Spill Management Protocol

In the event of a spill, immediate action is required to contain the material and prevent exposure.

  • Small Spills (up to 50 mL):

    • Alert personnel in the immediate area and restrict access.

    • Wearing appropriate PPE, absorb the spill using an inert, non-combustible absorbent material such as vermiculite, dry sand, or a commercial chemical spill kit.[2]

    • Using non-sparking tools, carefully collect the absorbent material and any contaminated debris.[3]

    • Place the collected waste into a designated, sealable, and chemically compatible container for hazardous waste.[3]

    • Clean the spill area with a suitable solvent, followed by soap and water, collecting all cleaning materials as hazardous waste.

  • Large Spills (over 50 mL):

    • Evacuate the immediate area.

    • Alert your institution's Environmental Health and Safety (EHS) department or emergency response team immediately.

Step-by-Step Disposal Procedure

The disposal of this compound and any materials contaminated with it must be managed as hazardous waste.[3] Under no circumstances should this chemical be disposed of down the drain or in regular trash. [4]

  • Waste Collection:

    • Collect all waste containing this compound, including unused product, solutions, and contaminated lab supplies (e.g., pipette tips, gloves, absorbent paper), in a designated hazardous waste container.[2]

    • The container must be in good condition, compatible with the chemical, and have a secure, leak-proof screw-on cap.[5][6]

  • Waste Segregation:

    • Store the waste container in a designated satellite accumulation area.[6]

    • Segregate the this compound waste from incompatible materials, particularly strong acids and oxidizing agents, to prevent hazardous reactions.[2][6]

  • Labeling:

    • Clearly label the hazardous waste container with the words "Hazardous Waste."[3]

    • The label must include the full chemical name: "this compound" and an indication of its primary hazards (e.g., "Flammable," "Toxic," "Corrosive").[3]

  • Storage:

    • Keep the waste container tightly sealed except when adding waste.[5]

    • Store the container in a cool, dry, and well-ventilated secondary containment bin to capture any potential leaks.[2][5]

  • Final Disposal:

    • Arrange for the collection of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal contractor.[2][7]

    • Do not attempt to treat or neutralize the chemical waste unless it is part of a documented and approved laboratory procedure.[8]

Quantitative Data Summary

While a complete dataset for this compound is unavailable, the following table summarizes known and inferred properties relevant to its safe handling and disposal.

PropertyValue/Information
Chemical Name This compound
Molecular Formula C₁₀H₁₃N
Assumed Hazards Flammable, Corrosive, Toxic (based on azetidine parent compound)[1]
Incompatible Materials Strong acids, Oxidizing agents[2][6]
Disposal Method Collection as hazardous waste for incineration or other approved treatment by a licensed facility.[7][9]
Prohibited Disposal Drain or sewer disposal, mixing with incompatible waste streams, disposal in regular trash.[4][9]

Experimental Workflow and Disposal Decision Process

The following diagrams illustrate the logical flow for the proper disposal of this compound.

A Start: Generation of This compound Waste D Collect waste in a designated, compatible, and sealed container. A->D B Is the waste container properly labeled as 'Hazardous Waste'? C Label the container with: - 'Hazardous Waste' - 'this compound' - Assumed Hazards B->C No E Store in a designated satellite accumulation area. B->E Yes C->E D->B F Is the waste segregated from incompatible materials? E->F G Segregate from strong acids and oxidizing agents. F->G No H Arrange for pickup by EHS or a licensed waste contractor. F->H Yes G->H I End: Proper Disposal H->I

References

Personal protective equipment for handling 3-Methyl-3-phenylazetidine

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 3-Methyl-3-phenylazetidine

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The procedural steps outlined are designed to minimize risk and ensure a safe laboratory environment.

Physical and Chemical Properties

A summary of the known physical and chemical properties of this compound is provided below.

PropertyValue
Molecular Formula C₁₀H₁₃N
Molecular Weight 147.22 g/mol
CAS Number 5961-33-1
Appearance Colorless liquid or solid
Boiling Point Not specified
Melting Point Not specified
Solubility Limited solubility in polar solvents, more soluble in non-polar solvents.
Hazard Identification and Personal Protective Equipment (PPE)

Based on the hazard profile of azetidine and its derivatives, this compound should be handled as a potentially hazardous substance. Azetidine itself is known to be flammable, corrosive, and toxic.[1][2] Therefore, the following personal protective equipment is mandatory.

Protection TypeSpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene). Inspect gloves before use.To prevent skin contact, as azetidines can be corrosive and cause skin burns.[1][2]
Eye and Face Protection Safety glasses with side-shields or chemical splash goggles, and a face shield.To protect against splashes, which can cause serious eye damage.[1][3]
Skin and Body Protection Laboratory coat, long-sleeved clothing, and closed-toe shoes. A chemical-resistant apron may be required for larger quantities.To prevent accidental skin exposure.[4]
Respiratory Protection Use in a well-ventilated area, preferably a certified chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator is required.To avoid inhalation of vapors or aerosols, which may be harmful.[1][4]

Operational and Disposal Plans

A systematic approach to handling and disposal is critical for safety and environmental protection.

Step-by-Step Handling Protocol
  • Preparation:

    • Ensure a certified chemical fume hood is operational.[4]

    • Assemble all necessary equipment and reagents.

    • Don the required personal protective equipment as outlined in the table above.

    • Have a spill kit readily accessible.

  • Handling:

    • Conduct all manipulations of this compound within the fume hood to minimize inhalation exposure.[1]

    • Avoid direct contact with skin and eyes.[4]

    • Use compatible labware (e.g., glass, PTFE).

    • Keep containers tightly closed when not in use.[5]

  • Storage:

    • Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids.[1]

    • The storage area should be clearly labeled.

    • Protect from ignition sources.[5]

Spill and Exposure Procedures
  • Spill: In case of a spill, evacuate the area and ensure adequate ventilation.[6] Use an inert absorbent material to contain the spill.[6] Collect the absorbed material and any contaminated items into a sealed, labeled container for hazardous waste disposal.[6]

  • Skin Contact: Immediately wash the affected area with copious amounts of soap and water. Remove contaminated clothing. Seek medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[3]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

  • Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[1]

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Waste Collection:

    • Collect all waste, including unused material, contaminated labware, and absorbent materials from spills, in a dedicated and clearly labeled hazardous waste container.[6]

    • The container must be compatible with the chemical and have a secure lid.[6]

  • Waste Storage:

    • Store the hazardous waste container in a designated, secure area away from incompatible materials.[6]

  • Disposal:

    • Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal company.[6]

    • Do not dispose of this compound down the drain or in regular trash.[6]

Workflow Diagram

SafeHandlingWorkflow Safe Handling and Disposal Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_storage Storage cluster_spill Spill & Exposure cluster_disposal Disposal Prep Preparation: - Verify fume hood function - Gather materials - Don PPE Handling Handling: - Work in fume hood - Avoid contact - Keep container closed Prep->Handling Storage Storage: - Cool, dry, ventilated area - Away from incompatibles Handling->Storage Spill Spill/Exposure: - Evacuate and ventilate - Use spill kit - Follow first aid Handling->Spill If spill occurs Disposal Disposal: - Collect as hazardous waste - Store in designated area - Contact EHS for pickup Handling->Disposal After use Storage->Handling

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Methyl-3-phenylazetidine
Reactant of Route 2
3-Methyl-3-phenylazetidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.